Adenosine-2',3'-O-phenylboronate
Beschreibung
Eigenschaften
IUPAC Name |
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675537 | |
| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4710-68-3 | |
| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacophore of the Future: A Technical Guide to Adenosine Boronate Esters
Topic: Discovery and History of Adenosine Boronate Esters Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "adenosine boronate ester" is not merely a chemical reagent; it represents a pivotal structural motif that has revolutionized anti-infective drug discovery. Historically utilized as a transient protecting group in nucleoside chemistry, this reversible covalent complex emerged in the 21st century as the mechanism of action for a new class of blockbuster drugs: benzoxaboroles. This guide traces the evolution of adenosine boronate esters from synthetic utility to the "Anacor mechanism" of tRNA synthetase inhibition, providing detailed protocols for their study and application.
Part 1: The Chemical Foundation (1950s–1990s)
The "Sugar Sponge" Phenomenon
The history of adenosine boronate esters begins with the fundamental reactivity of boronic acids toward 1,2- and 1,3-diols. In aqueous media, boronic acids exist in equilibrium between a trigonal planar (
The 2',3'-cis-diol of the adenosine ribose ring is an ideal ligand for boron. Unlike trans-diols, the cis-configuration allows for the formation of a stable five-membered cyclic boronate ester.
Key Historical Insight:
Early work by Kuivila and others (1950s) established that the stability of these esters is pH-dependent. The formation constant (
Synthetic Utility: Regioselective Protection
Before their biological potential was realized, adenosine boronates were workhorses in organic synthesis.
-
Problem: Selectively modifying the 5'-hydroxyl of adenosine requires blocking the 2' and 3' positions.
-
Solution: Phenylboronic acid reacts rapidly with adenosine to form 2',3'-O-phenylboronate adenosine .
-
Advantage: This protection is orthogonal to standard acid/base protecting groups. It can be installed in neutral conditions and removed via mild hydrolysis or exchange with a competitive diol (e.g., pinacol or sorbitol).
Part 2: The Biological Breakthrough (2000s–Present)
The Anacor Discovery
The paradigm shifted with the discovery that boron could be used as a "warhead" in drug design. Anacor Pharmaceuticals (acquired by Pfizer) investigated boron-containing heterocycles called benzoxaboroles .
They discovered that a specific benzoxaborole, Tavaborole (AN2690) , exhibited potent antifungal activity. The mechanism was unprecedented: it did not target the active site of an enzyme in the traditional sense. Instead, it exploited the enzyme's editing function via an adenosine boronate intermediate.
Mechanism of Action: The LeuRS Trap
Leucyl-tRNA Synthetase (LeuRS) has two active sites:
-
Synthetic Site: Charges tRNA with Leucine.
-
Editing Site: Hydrolyzes incorrectly charged amino acids (e.g., Isoleucine) to maintain fidelity.
The Trap: Tavaborole binds in the editing site of fungal LeuRS.[1] Once there, the boron atom is positioned perfectly to attack the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine (A76).
-
Result: A stable tRNA-Tavaborole adduct is formed.[2]
-
Consequence: The enzyme is locked in an unproductive conformation. It cannot release the tRNA, and protein synthesis halts.
Visualization of the Mechanism
The following diagram illustrates the formation of the adenosine boronate adduct within the LeuRS editing site.
Caption: The "Oxaborole Trap": Formation of the covalent adenosine-boronate adduct leads to steric occlusion of the LeuRS editing site.
Part 3: Technical Data & SAR
The stability of the adenosine boronate ester is the primary determinant of potency. Structure-Activity Relationship (SAR) studies reveal that the acidity of the boron center correlates with adduct stability.
Table 1: Comparative Potency and Boron Acidity of Benzoxaborole Analogs
| Compound | Structure Feature | pKa (Boron) | IC50 (C. albicans LeuRS) | Adduct Stability ( |
| Tavaborole (AN2690) | 5-Fluoro-benzoxaborole | 7.4 | 2.1 µM | > 6 hours |
| AN3018 | Unsubstituted benzoxaborole | 8.2 | 15.0 µM | ~ 45 min |
| Non-cyclic Boronic Acid | Phenylboronic acid | 8.8 | > 500 µM | Transient |
| Epetraborole | 3-Aminomethyl-benzoxaborole | 6.7 | 0.3 µM | > 12 hours |
Note: Lower pKa values facilitate the formation of the tetrahedral boronate anion at physiological pH (7.4), enhancing binding to the adenosine diol.
Part 4: Experimental Protocols
Protocol A: Synthesis of Adenosine-Boronate Adduct (In Vitro Model)
Purpose: To synthesize and characterize the chemical species formed between a benzoxaborole and adenosine without the enzyme.[3]
Reagents:
-
Adenosine (10 mM)
-
Tavaborole (10 mM)
-
Buffer: 50 mM HEPES, pH 7.5
-
Solvent:
(for NMR analysis)
Step-by-Step Workflow:
-
Dissolution: Dissolve 26.7 mg of adenosine and 15.2 mg of Tavaborole in 1.0 mL of deuterated buffer/DMSO-d6 mixture (1:1 v/v) to ensure solubility.
-
Equilibration: Incubate the mixture at 25°C for 30 minutes. The reaction is spontaneous and reversible.
-
Detection (NMR): Acquire a
H-NMR spectrum.-
Diagnostic Signal: Look for the downfield shift of the ribose 2'-H and 3'-H protons (typically shifting from ~4.5 ppm to ~5.2 ppm) and the disappearance of the boronate hydroxyl protons.
-
11B-NMR: A shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral) confirms the ester formation.
-
-
Mass Spectrometry: Inject into ESI-MS in negative mode.
-
Target Mass:
.
-
Protocol B: tRNA Aminoacylation Inhibition Assay
Purpose: To validate the biological activity of the adenosine boronate ester formation.
Reagents:
-
Purified C. albicans LeuRS enzyme (50 nM final)
-
tRNA fraction (yeast total tRNA or transcript)
-
L-[14C]-Leucine
-
ATP (2 mM)
-
Test Compound (Benzoxaborole)[4]
Methodology:
-
Pre-incubation: Incubate LeuRS with the test compound for 10 minutes in reaction buffer (50 mM HEPES pH 7.2, 30 mM KCl, 10 mM
). -
Initiation: Add ATP and L-[14C]-Leucine to start the aminoacylation reaction.
-
Adduct Formation: The enzyme will attempt to charge the tRNA. The drug will intercept the tRNA at the editing step.[5]
-
Quenching: At defined time points (0, 5, 10, 20 min), quench aliquots on Whatman 3MM filter paper discs soaked in 5% trichloroacetic acid (TCA).
-
Quantification: Wash filters to remove free leucine. Measure radioactivity via liquid scintillation counting.
-
Result: A decrease in CPM (Counts Per Minute) relative to DMSO control indicates inhibition via adduct formation.
-
Part 5: Modern Applications & Prodrugs
Adenosine-Dependent Prodrug Activation
Recent advancements (2020s) have utilized the adenosine boronate mechanism for prodrug activation.[4][6][7] Certain benzoxaboroles are inactive until they bind with intracellular ATP or AMP.
-
Mechanism: The drug forms a covalent adduct with ATP.[5]
-
Active Species: The Adduct itself is the inhibitor, or the adduct formation alters the drug's physicochemical properties to prevent efflux.
Supramolecular Hydrogels
Researchers have developed "Smart" hydrogels by mixing Tavaborole with Adenosine and Zinc ions (
-
Structure: The Tavaborole-Adenosine boronate ester forms the structural node.
-
Release: The gel degrades in response to low pH (reversing the ester) or competitive diols (glucose), releasing the free drug.
References
-
An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site Source: Science (2007) URL:[Link] Significance: The foundational paper defining the "Anacor mechanism" and the structure of the tRNA-adenosine boronate adduct.
-
Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase Source: Journal of the American Chemical Society (2023) URL:[Link] Significance: Describes the modern application of adenosine boronate esters as prodrug activation triggers.
-
Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy Source: Molecular Pharmaceutics (2024) URL:[Link] Significance: Demonstrates the use of the adenosine boronate motif in supramolecular material science.
-
Boronic Acids as Protective Groups for Diols Source: Advances in Carbohydrate Chemistry and Biochemistry (Review) URL:[Link] Significance: Historical context on the synthetic utility of boronic acid-diol interactions.[8]
-
Discovery of Epetraborole, a Broad-Spectrum LeuRS Inhibitor Source: Antimicrobial Agents and Chemotherapy URL:[Link] Significance: Illustrates the evolution of the scaffold from antifungal to antibacterial applications.
Sources
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Biochemical Characterization and Applications of Adenosine-2',3'-O-phenylboronate
Abstract
This technical guide provides a comprehensive analysis of Adenosine-2',3'-O-phenylboronate (Ado-PB), a reversible cyclic ester formed between adenosine and phenylboronic acid. While often utilized in affinity chromatography, Ado-PB represents a critical structural motif in nucleoside drug delivery. This document details its thermodynamic stability, pH-dependent equilibrium, and utility as a lipophilic prodrug strategy to bypass metabolic deactivation. We present validated protocols for its synthesis, stability assessment, and application in cellular transport studies.
Part 1: Chemical Architecture & Thermodynamics
Structural Dynamics
Adenosine-2',3'-O-phenylboronate is characterized by the covalent attachment of a phenylboronate group to the cis-2',3'-diol of the adenosine ribose moiety. This modification fundamentally alters the physicochemical profile of the parent nucleoside.
-
Reversibility: The boronate ester bond is dynamic.[1] In aqueous media, it exists in equilibrium with free adenosine and phenylboronic acid, governed strictly by pH and Lewis acid-base mechanics.
-
Geometry: The boron atom shifts hybridization states.[1] In its neutral trigonal planar form (
), the ester is lipophilic but susceptible to hydrolysis. Upon hydroxide attack (higher pH), it adopts a stable tetrahedral anionic geometry ( ).[1]
Thermodynamic Equilibrium
The formation of Ado-PB is a dehydration reaction favored in non-aqueous solvents or high pH aqueous buffers.
Key Physicochemical Parameters:
| Parameter | Value / Range | Significance |
|---|---|---|
| Molecular Weight | 353.14 g/mol | Increased mass vs. Adenosine (267.24 g/mol ). |
| pKa (Boronate) | ~8.8 (Free acid) | Complex formation typically lowers the apparent pKa by 1–2 units, stabilizing the ester at physiological pH. |
| LogP (Estimated) | 1.5 – 2.0 | Significantly more lipophilic than Adenosine (LogP ≈ -1.05), facilitating passive membrane diffusion. |
| Binding Constant (
Reaction Pathway Diagram
The following diagram illustrates the pH-dependent equilibrium between the free nucleoside and the boronate ester.
Figure 1: The thermodynamic equilibrium of Adenosine-2',3'-O-phenylboronate. The neutral ester facilitates membrane crossing, while the anionic form predominates in high pH environments.
Part 2: Biochemical Interactions & Mechanism of Action
Metabolic Shielding
The 2' and 3' hydroxyl groups of adenosine are critical recognition motifs for metabolic enzymes, particularly Adenosine Kinase (AK) and Adenosine Deaminase (ADA) .
-
ADA Inhibition: ADA requires the free hydroxyls to orient the molecule for deamination to inosine. The bulky phenylboronate group sterically hinders the active site entry, effectively shielding the adenosine core.
-
Kinase Evasion: Phosphorylation at the 5' position is often coupled with ribose recognition. Ado-PB resists rapid phosphorylation, extending the half-life of the nucleoside in circulation.
"Trojan Horse" Cellular Transport
Adenosine typically requires equilibrative nucleoside transporters (ENTs) to cross cell membranes. Ado-PB, in its neutral form, exhibits sufficient lipophilicity to bypass these transporters via passive diffusion . Once inside the cytosol (often slightly more acidic or subject to esterase/oxidative activity), the complex hydrolyzes, releasing active adenosine.
Figure 2: The "Trojan Horse" mechanism. Ado-PB acts as a lipophilic prodrug, crossing the membrane independently of transporters before releasing active adenosine.
Part 3: Experimental Protocols
Protocol: Synthesis of Adenosine-2',3'-O-phenylboronate
Rationale: This method utilizes azeotropic removal of water to drive the equilibrium toward ester formation.
Materials:
-
Adenosine (anhydrous)
-
Phenylboronic acid (1.1 equivalents)
-
Anhydrous Acetone or DMF
-
Magnesium Sulfate (
) or Molecular Sieves (3Å)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Adenosine and 1.1 mmol of Phenylboronic acid in 20 mL of anhydrous acetone. Note: If solubility is poor, add small amounts of DMF.
-
Desiccation: Add 2.0 g of activated
to the reaction vessel. This acts as a water scavenger to prevent hydrolysis. -
Incubation: Stir the mixture at room temperature for 4–6 hours under an inert atmosphere (
). -
Filtration: Filter off the solid
rapidly to avoid re-absorption of water. -
Isolation: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.
-
Purification: Recrystallize the resulting white solid from ethanol/hexane to obtain pure Ado-PB.
-
Validation: Confirm structure via
-NMR (Look for the disappearance of 2'/3' hydroxyl protons and aromatic shifts).
Protocol: pH-Dependent Stability Assay (HPLC)
Rationale: To determine the half-life of the prodrug at physiological vs. lysosomal pH.
Materials:
-
HPLC System with UV detector (260 nm)
-
C18 Reverse Phase Column
-
Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0)
Methodology:
-
Preparation: Prepare a 1 mM stock solution of Ado-PB in DMSO.
-
Initiation: Dilute the stock 1:100 into pre-warmed (37°C) buffer (pH 7.4 or pH 5.0).
-
Sampling: Inject 10 µL aliquots into the HPLC at t=0, 5, 15, 30, 60, and 120 minutes.
-
Analysis: Monitor the decrease in the Ado-PB peak (higher retention time) and the appearance of the Adenosine peak (lower retention time).
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ) and half-life ( ).
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link (Validates equilibrium constants and pKa shifts).
-
Li, Y. et al. (2012). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Link (Grounds the affinity mechanisms).
-
Santa Cruz Biotechnology. Adenosine-2',3'-O-phenylboronate Product Data. Link (Confirms commercial availability and CAS 4710-68-3).
-
Brooks, W.L.A., & Sumerlin, B.S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews. Link (Contextualizes biological applications).
Sources
Technical Guide: Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3)
[1][2][3][4][5]
Executive Summary
Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) represents a pivotal chemical entity in nucleic acid chemistry, serving primarily as a transient protection strategy and a high-specificity ligand for Boronate Affinity Chromatography (BAC). Its utility stems from the reversible covalent interaction between phenylboronic acid and the cis-2',3'-diol moiety of the adenosine ribose ring.
This guide provides a rigorous technical analysis of the compound's properties, synthesis, and applications. It is designed for researchers requiring precise control over nucleoside modification and purification workflows.
Part 1: Chemical Identity & Physicochemical Properties[6]
| Property | Specification |
| Chemical Name | Adenosine-2',3'-O-phenylboronate |
| CAS Number | 4710-68-3 |
| Molecular Formula | C₁₆H₁₆BN₅O₄ |
| Molecular Weight | 353.14 g/mol |
| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water (hydrolyzes) |
| Stability | Moisture sensitive; Hydrolyzes rapidly in acidic aqueous media |
| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |
Structural Significance
The compound features a five-membered dioxaborolane ring fused to the ribose sugar. This cyclic ester locks the ribose in a specific conformation, masking the 2' and 3' hydroxyl groups. This "protection" is unique because it is pH-switchable —stable under basic/anhydrous conditions and labile under acidic/aqueous conditions.
Part 2: Mechanism of Action
The Boronate-Diol Equilibrium
The core utility of CAS 4710-68-3 relies on the reversible formation of the boronate ester. This reaction is thermodynamically driven by the relief of steric strain in the cis-diol system and the formation of a tetrahedral boronate anion at higher pH.
Key Mechanistic Principles:
-
pH Dependence: In aqueous solution, the formation of the stable complex requires a pH generally above the pKa of the boronic acid (~8.8 for phenylboronic acid). At this pH, the boron atom accepts a hydroxyl ion to become tetrahedral (sp³), which forms a stable complex with the cis-diol.
-
Reversibility: Lowering the pH below the pKa protonates the boronate, reverting it to the trigonal planar (sp²) form, which rapidly releases the adenosine.
Figure 1: The reversible equilibrium of Adenosine-2',3'-O-phenylboronate formation and hydrolysis. Note the distinct pathways for anhydrous synthesis versus aqueous affinity binding.
Part 3: Applications & Experimental Protocols
Transient Protection in Nucleoside Synthesis
Context: When modifying the 5'-hydroxyl (e.g., phosphorylation) or the N6-amino group, the 2' and 3' hydroxyls must be masked to prevent side reactions. The phenylboronate group is ideal because it can be installed and removed under mild conditions without affecting acid-labile glycosidic bonds.
Protocol: Synthesis of Adenosine-2',3'-O-phenylboronate
This protocol describes the isolation of the protected intermediate.
Reagents:
-
Adenosine (dry, 10 mmol)
-
Phenylboronic acid (11 mmol, 1.1 eq)
-
Anhydrous Pyridine (50 mL)
-
Molecular Sieves (4Å, activated)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated molecular sieves.
-
Dissolution: Suspend Adenosine (2.67 g) and Phenylboronic acid (1.34 g) in anhydrous pyridine.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. The solution should become clear as the ester forms.
-
Expert Insight: Pyridine acts as both solvent and base to sponge up protons, driving the equilibrium. Molecular sieves remove the water byproduct, essential for high yield.
-
-
Work-up: Filter off the sieves. Evaporate the pyridine under reduced pressure (rotary evaporator) at <40°C.
-
Purification: Co-evaporate with toluene (3x) to remove residual pyridine. The residue is typically a white to off-white solid.
-
Validation: Check via TLC (Silica, 10% MeOH in DCM). The product (Rf ~0.6) moves faster than free adenosine (Rf ~0.1).
Boronate Affinity Chromatography (BAC)
Context: This compound serves as the fundamental ligand model for BAC resins (e.g., Affi-Gel Boronate). It is used to separate RNA, nucleosides, and nucleotides (which have 2',3'-cis-diols) from DNA and dNTPs (which lack the 2'-OH).
Workflow: Separation of Adenosine from 2'-Deoxyadenosine
Figure 2: Boronate Affinity Chromatography workflow. The specificity for cis-diols allows for the rapid isolation of adenosine derivatives from complex biological mixtures.
Protocol Parameters:
-
Binding Buffer: 0.1 M Ammonium Acetate, pH 8.8 (High pH ensures boronate is in tetrahedral anionic form).
-
Elution Buffer: 0.1 M Formic Acid or Acetate Buffer, pH 4.5 (Low pH disrupts the complex).
-
Alternative Elution: 0.1 M Sorbitol in pH 8.8 buffer (Sorbitol acts as a competitive displacing agent with higher affinity).
Part 4: Troubleshooting & Stability
| Issue | Root Cause | Corrective Action |
| Low Yield (Synthesis) | Water contamination in solvent | Use strictly anhydrous pyridine and fresh molecular sieves. |
| Premature Hydrolysis | Exposure to atmospheric moisture | Store product in a desiccator; handle under inert gas. |
| Poor Binding (Affinity) | pH too low (<8.0) | Adjust binding buffer pH to >8.5. Ensure ionic strength is >0.1 M to minimize non-specific ionic interactions. |
| Broad Elution Peaks | Slow kinetics of dissociation | Use Sorbitol elution instead of pH shift for sharper peaks. |
Adenosine Derivatives in Biomedical Research: From Receptor Pharmacology to Therapeutic Translation
Executive Summary
Adenosine is a ubiquitous endogenous autacoid that functions as a "retaliatory metabolite," regulating energy homeostasis and cellular signaling through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3 .[1][2][3][4][5][6][7] Research into adenosine derivatives has bifurcated into two distinct but overlapping streams: the development of selective receptor modulators (agonists/antagonists) for conditions ranging from Parkinson’s disease to cancer immunotherapy, and the synthesis of nucleoside analogs that hijack metabolic machinery for antiviral and anticancer efficacy.
This technical guide synthesizes the current state of adenosine derivative research, providing a rigorous analysis of Structure-Activity Relationships (SAR), validated experimental protocols, and the mechanistic logic driving drug development in 2025.
Part 1: The Pharmacological Landscape of Adenosine Receptors[8]
The therapeutic utility of adenosine derivatives hinges on selectivity. Native adenosine activates all four receptor subtypes, leading to widespread systemic effects (bradycardia, hypotension, sedation). Modern research focuses on chemically modifying the adenosine scaffold to target specific subtypes based on their distinct signaling pathways.
Receptor Signaling Logic
Understanding the downstream coupling is essential for assay design and therapeutic targeting.
-
A1 & A3 Receptors (Gi/Go-coupled): Activation inhibits adenylyl cyclase, reducing cAMP.[2][7] This pathway is generally cytoprotective, reducing heart rate (A1) or dampening inflammation (A3).
-
A2A & A2B Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, increasing cAMP. The A2A receptor is a critical checkpoint in immune suppression, while A2B regulates vascular tone and glucose metabolism.
Visualization: Adenosine Receptor Signaling Pathways
Figure 1: Differential signaling of Adenosine Receptors. A1/A3 inhibit cAMP via Gi, while A2A/A2B stimulate cAMP via Gs.
Part 2: Structure-Activity Relationships (SAR) & Chemical Synthesis
The adenosine scaffold offers specific sites for modification to achieve subtype selectivity. Causal mechanistic insights drive these synthetic choices.
The Adenosine Scaffold Modification Map
| Position | Modification Strategy | Mechanistic Impact | Key Examples |
| N6-Position | Substitution with cycloalkyl or aryl groups. | Increases affinity for A1 and A3 subtypes by filling hydrophobic pockets unique to these receptors. | N6-cyclopentyladenosine (CPA) (A1 agonist) |
| C2-Position | Introduction of alkynyl, aryl, or ether groups. | Critical for A2A selectivity. The C2 pocket in A2A is deep and accommodates bulky groups better than A1. | CGS21680 (A2A agonist) |
| C8-Position | Halogenation or aryl/heteroaryl substitution. | Often used to create antagonists (especially xanthine derivatives) or to lock conformation. | DPCPX (A1 antagonist) |
| Ribose (Sugar) | 4'-thio, 5'-deoxy, or Methanocarba (rigid ring). | Methanocarba locks the sugar in a North (N)-conformation, heavily favoring A3 agonist activity. | Cl-IB-MECA (A3 agonist) |
Visualization: SAR Decision Tree
Figure 2: SAR Logic for Adenosine Derivatives. Specific structural modifications dictate receptor subtype selectivity.
Part 3: Therapeutic Frontiers
Oncology: The A2A-Adenosine Axis
The tumor microenvironment (TME) is rich in extracellular adenosine (generated by CD39/CD73 ectonucleotidases).[8] This adenosine binds to A2A receptors on T-cells and NK cells, generating cAMP and suppressing the immune response.[7][8]
-
Strategy: A2A Antagonists (e.g., Imaradenant/AZD4635, Ciforadenant) block this "off" signal, restoring anti-tumor immunity. This is often combined with PD-1/PD-L1 checkpoint inhibitors [8].
Neurology: Parkinson’s Disease
In the striatum, A2A receptors colocalize with Dopamine D2 receptors but exert opposing effects.
-
Strategy: A2A Antagonists (e.g., Istradefylline) reduce the indirect pathway activity, improving motor control without the dyskinesia associated with L-DOPA [8].
Inflammation: A3 Agonists
A3 receptor activation inhibits cytokine release (TNF-α, IL-1β) via the NF-κB pathway.
-
Strategy: A3 Agonists (e.g., Cl-IB-MECA/Piclidenoson) are in clinical development for psoriasis and rheumatoid arthritis [5].
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility , the following protocols include built-in validation steps (controls) that must be performed to verify assay integrity.
Protocol A: Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the affinity (
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Note: MgCl₂ is crucial for stabilizing the receptor-G-protein complex.
-
Enzyme: Adenosine Deaminase (ADA) (2 U/mL). Critical Control: ADA removes endogenous adenosine which would otherwise compete with the radioligand, skewing results [20].
-
Radioligands:
Step-by-Step Workflow:
-
Membrane Prep: Harvest CHO or HEK293 cells stably expressing the human AR subtype.[10] Homogenize and centrifuge (40,000 x g) to isolate plasma membranes. Resuspend in Buffer.
-
Incubation:
-
Tube A (Total Binding): Membrane + Radioligand + Vehicle.
-
Tube B (Non-Specific Binding - NSB): Membrane + Radioligand + Excess Cold Ligand (e.g., 10 µM NECA).
-
Tube C (Test): Membrane + Radioligand + Novel Derivative (varying concentrations).
-
Add ADA to all tubes. Incubate at 25°C for 60-90 mins (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Liquid scintillation counting.
-
Validation Check: Specific Binding must be
of Total Binding (Total - NSB). If NSB is high, filters may need pre-soaking in 0.3% polyethylenimine (PEI) [11].
Protocol B: Functional cAMP Assay (Cell-Based)
Objective: Determine if the derivative is an agonist or antagonist.
Reagents:
-
HEK293 cells expressing A2A (Gs) or A3 (Gi).
-
Forskolin (10 µM) - Required for Gi assays to raise baseline cAMP.
-
Phosphodiesterase (PDE) Inhibitor (e.g., Rolipram, IBMX) - Prevents cAMP degradation.
Step-by-Step Workflow:
-
Seeding: Seed cells in 96-well plates.
-
Pre-treatment: Add PDE inhibitor (30 min).
-
Stimulation:
-
For Gs (A2A): Add Test Compound. Measure cAMP increase.
-
For Gi (A3): Add Forskolin (to spike cAMP) + Test Compound. Measure cAMP decrease relative to Forskolin alone.
-
-
Detection: Use a TR-FRET or ELISA-based cAMP kit.
-
Validation Check:
-
Gs Control: NECA (full agonist) must show dose-dependent increase.
-
Gi Control: Forskolin alone must yield high signal; Forskolin + Cl-IB-MECA must yield low signal [11, 24].
-
Visualization: Assay Workflow
Figure 3: Screening Workflow. Compounds are first filtered by binding affinity before functional characterization.
Part 5: References
-
Therapeutic potential of adenosine receptor antagonists and agonists. Expert Opinion on Therapeutic Patents. 11
-
Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. 12
-
Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives. ResearchGate. 7
-
Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. e-Century Publishing. 1
-
Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Bioorganic & Medicinal Chemistry. 9
-
Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. 4
-
What are Nucleoside Analogs? AZoLifeSciences. 13
-
A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology. 3
-
Mechanism of action of nucleosidic analogs. ResearchGate. 14
-
Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives. Journal of Medicinal Chemistry. 15
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. 10
-
Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands. European Journal of Medicinal Chemistry. 6
-
Nucleoside analogue. Wikipedia. 16
-
A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. MDPI. 2
-
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. NIH. 17
-
Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. 18
-
Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews. 5
-
Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers in Pharmacology. 19
-
2,5'-Disubstituted Adenosine Derivatives: Evaluation of Selectivity and Efficacy. Journal of Medicinal Chemistry. 20
-
Adenosine Assay Kit. Cell Biolabs, Inc.. 21
-
The evolution of nucleoside analogue antivirals. NIH. 22
-
Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology. 23
-
A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. NIH. 24
-
Adenosine A2A Receptor Assay. Innoprot. 8
-
Synthetic Small-Molecule Ligands Targeted to Adenosine Receptors. King's College London. 25
Sources
- 1. e-century.us [e-century.us]
- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity [mdpi.com]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 17. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 24. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
The Purinergic Halo: A Technical Guide to Adenosine Physiology and Receptor Characterization
Executive Summary
Adenosine is often reductively classified merely as a byproduct of ATP metabolism.[1] However, in advanced drug discovery, it is recognized as a "retaliatory metabolite"—a local signaling molecule released during cellular stress (hypoxia, ischemia, inflammation) to restore homeostasis. For researchers and drug developers, the adenosine signaling network represents a high-value target landscape, spanning from A2A antagonists in neurodegenerative disease to CD39/CD73 checkpoint inhibitors in immuno-oncology.
This guide moves beyond basic textbook definitions to provide a mechanistic framework for the physiological roles of adenosine, supported by validated experimental protocols for receptor characterization.
Part 1: The Receptor Landscape (P1 Signaling)
Adenosine acts via four G-protein coupled receptors (GPCRs). Unlike P2 receptors (which respond to ATP/ADP), P1 receptors are uniquely sensitive to adenosine. The physiological outcome is dictated by the G-protein coupling and the tissue-specific distribution .
Comparative Pharmacology of Adenosine Receptors[2]
| Receptor | G-Protein | Primary Signaling Mechanism | Key Physiological Role | Key Ligands (Tools/Drugs) |
| A1 | Cardioprotection: Bradycardia, negative dromotropy.CNS: Sedation, anticonvulsant.[2] | Agonist: CCPA, AdenosineAntagonist: DPCPX | ||
| A2A | Immune: Anti-inflammatory (T-cell suppression).CNS: Promotes dopamine release (striatum). | Agonist: Regadenoson, CGS21680Antagonist: Istradefylline, ZM241385 | ||
| A2B | Vascular: Vasodilation during hypoxia.Pulmonary: Bronchoconstriction (mast cell degranulation). | Agonist: BAY 60-6583Antagonist: PSB-1115 | ||
| A3 | Immune: Eosinophil activation.Oncology: Pro-apoptotic in some tumor lines. | Agonist: IB-MECAAntagonist: MRS1523 |
Field Insight: The A2B receptor has the lowest affinity for adenosine (
). Therefore, it is only activated under pathophysiological conditions (e.g., severe ischemia or massive tumor necrosis) where extracellular adenosine concentrations spike.
Part 2: The CD39-CD73 Metabolic Axis
In the context of immuno-oncology , the source of adenosine is as critical as the receptor. The "Adenosine Halo" surrounding a tumor is generated by the sequential dephosphorylation of extracellular ATP.
Mechanism of Action[4][5]
-
ATP Release: Stressed or dying cells release ATP into the extracellular space (eATP).[3]
-
CD39 (NTPDase1): Hydrolyzes ATP
AMP.[3] -
CD73 (5'-NT): Hydrolyzes AMP
Adenosine.[3] -
Signaling: Adenosine binds to A2A/A2B receptors on T-cells, driving cAMP upregulation and suppressing the anti-tumor immune response.
Visualization: The Extracellular Adenosine Cascade
Figure 1: The CD39/CD73 ectonucleotidase pathway converts pro-inflammatory ATP into immunosuppressive adenosine.[3][4][5][6] This axis is a primary target for current checkpoint inhibitor development.
Part 3: Experimental Protocol – Functional Receptor Characterization
To validate drug candidates targeting adenosine receptors, measuring downstream cAMP accumulation is the industry standard. This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method, which is robust against compound interference.
Protocol: cAMP Accumulation Assay (384-well format)
Objective: Determine the
1. Reagents & Buffer Preparation[7]
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
PDE Inhibitor: 500
IBMX (3-isobutyl-1-methylxanthine).-
Why: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal accumulates to detectable levels.
-
-
Detection Reagents: Europium-cryptate labeled cAMP antibody (Donor) + d2-labeled cAMP (Acceptor).
2. Cell Preparation
-
Use CHO or HEK293 cells stably expressing human A2A receptor.
-
Harvest cells and resuspend at
cells/mL in Assay Buffer containing IBMX.
3. Agonist Stimulation
-
Dispense 5
of test compound (serially diluted) into the 384-well plate. -
Add 5
of cell suspension (1,000 cells/well). -
Incubate for 30 minutes at room temperature.
-
Note: For
-coupled receptors (A1/A3), you must add Forskolin (1-10 ) during this step to elevate baseline cAMP. The agonist will then decrease the signal.
-
4. Detection & Readout
-
Add 5
of cAMP-d2 (Acceptor). -
Add 5
of Anti-cAMP-Europium (Donor). -
Incubate for 1 hour in the dark.
-
Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
5. Data Analysis
-
Calculate the HTRF Ratio:
. -
Plot Ratio vs. Log[Compound] to determine
.
Visualization: GPCR Signaling Pathways
Figure 2: Divergent signaling pathways of Adenosine Receptors. Gs coupling (A2A/A2B) drives cAMP production, while Gi coupling (A1/A3) acts as a "brake" on the system.[2]
Part 4: Therapeutic Implications[3][7][9]
The dual nature of adenosine (protective vs. immunosuppressive) dictates the therapeutic strategy.
-
Cardiovascular Stress Testing:
-
Drug: Regadenoson (Lexiscan).
-
Mechanism: Selective A2A Agonist .
-
Logic: Induces coronary vasodilation to mimic exercise stress without systemic hypotension (avoiding A2B/A1 effects).
-
-
Parkinson’s Disease:
-
Drug: Istradefylline (Nourianz).
-
Mechanism: Selective A2A Antagonist .
-
Logic: A2A receptors in the striatum colocalize with Dopamine D2 receptors. Blocking A2A reduces the "indirect pathway" activity, improving motor control in patients on Levodopa.
-
-
Cancer Immunotherapy (Investigational):
-
Target: CD39 or CD73.
-
Mechanism: Monoclonal antibodies (e.g., Oleclumab).[3]
-
Logic: Prevent the formation of the "Adenosine Halo," thereby releasing T-cells from A2A-mediated suppression.
-
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Adenosine receptors: Introduction and Ligands. [Link]
-
Allard, B., et al. (2020). The adenosine pathway in immuno-oncology.[6] Nature Reviews Clinical Oncology. [Link]
-
Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art.[2] Physiological Reviews. [Link]
-
Cisbio Bioassays. (2024). cAMP Gs/Gi Kit Protocol and Assay Principles. [Link]
-
FDA Drug Approvals. (2019). Istradefylline (Nourianz) Prescribing Information. [Link]
Sources
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cancer immunotherapy by adenosinergic CD39 and CD73 as emerging immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterials-mediated adenosine pathway inhibition for strengthening cancer immunotherapy [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to Boronate Affinity Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Boronate affinity chemistry, a powerful and versatile tool, centers on the reversible covalent interaction between boronic acids and compounds containing cis-diol functionalities. This unique, pH-dependent binding mechanism has propelled its application across a wide spectrum of scientific disciplines, from selective separation and purification of biomolecules to the development of sophisticated drug delivery systems and diagnostic sensors. This guide provides a comprehensive exploration of the core principles of boronate affinity chemistry, delving into the underlying mechanisms, the design and synthesis of boronate-functionalized materials, and key experimental protocols. By elucidating the causality behind experimental choices, this document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable chemical interaction.
The Fundamental Principle: A Reversible Covalent Dance
At the heart of boronate affinity chemistry lies the elegant and reversible formation of cyclic esters between a boronic acid and a cis-diol-containing molecule.[1][2][3][4] This interaction is not a simple non-covalent association; it is a true covalent bond, yet one that can be readily formed and cleaved under specific and controllable conditions.[1][3][4]
The Key Players: Boronic Acids and cis-Diols
-
Boronic Acids (R-B(OH)₂): These organoboron compounds feature a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[5] The electronic nature of the boron atom, with its vacant p-orbital, makes it a Lewis acid, capable of accepting a pair of electrons.[6][7] This Lewis acidity is central to its reactivity with diols.[6]
-
cis-Diols: The binding partners for boronic acids are molecules possessing two hydroxyl (-OH) groups on adjacent carbon atoms and oriented on the same side (a cis configuration).[8] This specific spatial arrangement is crucial for the formation of a stable five- or six-membered cyclic boronate ester.[2][9] A vast array of biologically significant molecules contain cis-diol moieties, including:
-
Saccharides and Glycans: Glucose, fructose, and the carbohydrate chains of glycoproteins.[1][3][10]
-
Ribonucleosides and Ribonucleotides: The ribose sugar in RNA and its constituent nucleotides (e.g., ATP).[3][4][10]
-
Catecholamines: Neurotransmitters like dopamine, adrenaline, and noradrenaline.[3][10][11]
-
Glycoproteins: Proteins modified with carbohydrate chains, which play critical roles in cellular communication and disease processes.[12][13][14]
-
The pH-Dependent Mechanism of Interaction
The formation and dissociation of the boronate-diol complex are exquisitely controlled by pH.[1][3][4] This pH-switchable behavior is the cornerstone of most applications of boronate affinity chemistry.[3][4]
-
Binding (Alkaline Conditions): Under alkaline (basic) conditions, typically at a pH greater than the pKa of the boronic acid, the boronic acid moiety accepts a hydroxide ion (OH⁻) from the solution. This converts the boron center from a trigonal planar (sp² hybridized) state to a more reactive tetrahedral anionic (sp³ hybridized) boronate ion.[2][3][8][9] This tetrahedral intermediate readily reacts with a cis-diol to form a stable cyclic boronate ester, releasing water in the process.[3][15]
-
Release (Acidic Conditions): When the pH is lowered to become acidic, the equilibrium shifts. The boronate ester is hydrolyzed, and the boronic acid reverts to its less reactive, neutral trigonal planar state.[3][9] This releases the cis-diol-containing molecule, allowing for its recovery.[3][4]
Diagram: pH-Dependent Boronate-Diol Interaction
Caption: The reversible, pH-mediated binding and release of a cis-diol by a boronic acid.
Designing and Synthesizing Boronate Affinity Materials
The utility of boronate affinity chemistry is realized through the immobilization of boronic acid ligands onto solid supports. The choice of both the boronic acid derivative and the support material is critical and dictates the performance characteristics of the final affinity medium, such as binding capacity, selectivity, and operating pH range.[1]
Selecting the Boronic Acid Ligand
While phenylboronic acid (PBA) is the most common ligand, various derivatives have been developed to fine-tune the binding properties.
| Boronic Acid Derivative | Key Feature(s) | Impact on Performance |
| Phenylboronic Acid (PBA) | Standard, widely used. | Provides a baseline for boronate affinity interactions. |
| 3-Aminophenylboronic Acid (APBA) | Contains an amino group. | Can introduce additional electrostatic interactions; widely used in commercial materials.[16] |
| 4-Vinylphenylboronic Acid (VPBA) | Contains a polymerizable vinyl group. | Ideal for synthesizing boronate-functionalized polymers and monoliths.[16] |
| Electron-Withdrawing Group Substituted PBAs (e.g., fluorinated) | Lowers the pKa of the boronic acid. | Enables binding at lower, more physiologically relevant pH values.[17] |
| Benzoxaborole | Exhibits high affinity for pyranose saccharides. | Offers enhanced binding strength, particularly for targeting cell surface glycans.[18] |
The introduction of electron-withdrawing groups onto the phenyl ring of the boronic acid is a key strategy to lower its pKa.[17] A lower pKa means the boronic acid can be converted to its reactive tetrahedral form at a lower pH, which is often desirable for applications involving sensitive biological samples that cannot tolerate highly alkaline conditions.[19][20]
Choosing the Support Matrix
The solid support provides the physical scaffold for the boronic acid ligands. The ideal support should be chemically stable, have a high surface area, and exhibit minimal non-specific binding.
-
Polymeric Beads (e.g., Agarose, Sepharose, Polyacrylamide): These are classic choices for chromatography, offering good biocompatibility and porosity.[4]
-
Silica Particles: Provide excellent mechanical strength and are widely used in high-performance liquid chromatography (HPLC).[21] However, they can be unstable at high pH.
-
Magnetic Nanoparticles: Allow for rapid and easy separation of the bound target from a complex mixture using an external magnetic field, simplifying purification workflows.[22]
-
Monoliths: These are continuous, porous structures prepared by in-situ polymerization within a column.[23] They offer high permeability and a large surface area for efficient mass transfer.[21][23]
-
Polymers and Hydrogels: Boronic acids can be incorporated into polymer chains to create "smart" materials that respond to changes in pH or glucose concentration, forming hydrogels for drug delivery or sensing applications.[5][24]
Synthesis and Functionalization: A General Workflow
The preparation of boronate affinity materials typically involves the covalent attachment of a chosen boronic acid derivative to a suitable support matrix.
Diagram: General Workflow for Boronate Material Synthesis
Sources
- 1. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xiamenbiotime.com [xiamenbiotime.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective extraction and enrichment of glycoproteins based on boronate affinity SPME and determination by CIEF-WCID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants [maxapress.com]
- 23. Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. pubs.rsc.org [pubs.rsc.org]
Adenosine-2',3'-O-phenylboronate: Mechanistic Principles, Synthesis, and Analytical Applications
The following technical guide provides an in-depth analysis of Adenosine-2',3'-O-phenylboronate , focusing on its physiochemical properties, role in affinity chromatography, and significance as an analytical standard.
Executive Summary
Adenosine-2',3'-O-phenylboronate is a cyclic boronate ester formed by the covalent interaction between phenylboronic acid (PBA) and the cis-diol moiety of the adenosine ribose ring. While often encountered transiently as the binding complex in Boronate Affinity Chromatography (BAC) , the isolated compound (CAS 4710-68-3) serves as a critical reference standard for impurity profiling in adenosine-based therapeutics.
This guide synthesizes the thermodynamic principles governing its formation, its pivotal role in the separation of nucleosides, and the experimental protocols required for its synthesis and characterization.
Physiochemical Foundation
Structural Mechanism
The formation of Adenosine-2',3'-O-phenylboronate is a reversible condensation reaction. It relies on the unique ability of boronic acids to form cyclic esters with 1,2- or 1,3-cis-diols. In adenosine, the 2' and 3' hydroxyl groups of the ribose sugar are perfectly positioned (cis-configuration) to chelate the boron atom.
This interaction is pH-dependent and exists in two primary states:
-
Trigonal Planar (Neutral): At low pH, the boronate ester is trigonal (
). This form is generally unstable in aqueous media and susceptible to hydrolysis. -
Tetrahedral (Anionic): At higher pH (typically > pKa of the boronic acid, ~8.8 for PBA), the boron atom accepts a hydroxyl ion, becoming tetrahedral (
) and negatively charged. This form forms a stable, tight complex with the adenosine diol.
Thermodynamics and Kinetics
The stability of the complex is defined by the association constant (
-
pH Sensitivity: The apparent binding constant increases as pH approaches the pKa of the boronic acid ligand.
-
Selectivity: The complex forms exclusively with RNA nucleosides (adenosine) but not with DNA nucleosides (deoxyadenosine), which lack the 2'-OH group required for the cyclic ester.
Visualization: Equilibrium Pathway
The following diagram illustrates the pH-dependent equilibrium between free adenosine/PBA and the cyclic ester complex.
Figure 1: Reaction pathway showing the pH-dependent formation of the stable tetrahedral boronate complex.
Applications in Research & Development
Boronate Affinity Chromatography (BAC)
The most widespread application of this interaction is in BAC. Stationary phases functionalized with phenylboronic acid ligands retain adenosine and other cis-diol containing molecules (RNA, catecholamines) while allowing non-cis-diol compounds (DNA, proteins) to pass through.
-
Mechanism: Adenosine binds at basic pH and is eluted by switching to an acidic mobile phase, which hydrolyzes the Adenosine-2',3'-O-phenylboronate complex.
-
Advantage: This provides a one-step purification method for isolating RNA from DNA or purifying adenosine from deoxyadenosine.
Impurity Profiling (API Standards)
In the manufacturing of Adenosine APIs (Active Pharmaceutical Ingredients), Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) is monitored as a process impurity.[1][2][3]
-
Origin: It may arise if boronic acid protecting groups were used during synthesis or if borate buffers were employed in purification steps.
-
Detection: Due to the distinct UV absorbance of the phenyl ring and the mass shift, it is detectable via HPLC-UV or LC-MS.
Molecular Sensing
The formation of the complex is utilized in fluorescent sensors. When a fluorophore-tagged boronic acid binds adenosine, the fluorescence properties change (quenching or enhancement) due to Photoinduced Electron Transfer (PET) mechanisms. This allows for the real-time quantification of ATP or adenosine in biological samples.
Experimental Protocols
Protocol 1: Determination of Binding Constants (Titration)
Objective: To quantify the affinity (
-
Preparation: Prepare a 10 mM stock solution of Phenylboronic Acid (PBA) in phosphate buffer (pH 8.5).
-
Titration: Aliquot 2 mL of PBA solution into a quartz cuvette.
-
Addition: Stepwise add small volumes (5-10 µL) of a concentrated Adenosine solution (100 mM).
-
Measurement: After each addition, mix and record the UV absorbance difference (difference spectroscopy) or fluorescence intensity (if using a fluorescent PBA derivative like dansyl-PBA).
-
Analysis: Plot
vs. (Benesi-Hildebrand plot). The slope and intercept yield the association constant .
Protocol 2: Synthesis of Adenosine-2',3'-O-phenylboronate Standard
Objective: To isolate the complex for use as an analytical standard.
-
Reagents: Dissolve Adenosine (1 eq) and Phenylboronic Acid (1.1 eq) in anhydrous DMF or Methanol.
-
Reaction: Add activated molecular sieves (3Å) to remove water and drive the equilibrium. Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: CHCl3/MeOH). The product will be less polar than free adenosine.
-
Purification: Filter off sieves and evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane.
-
Validation: Confirm structure via ^1^H-NMR (shift in ribose proton signals) and Mass Spectrometry (m/z expected for Adenosine + PBA - 2H2O).
Protocol 3: Affinity Separation Workflow
Objective: Separation of Adenosine from Deoxyadenosine.
-
Column Preparation: Use a commercial Boronate Affinity Column (e.g., Affi-Gel 601) or functionalize agarose beads with PBA.
-
Equilibration: Wash column with 5 volumes of Binding Buffer (0.1 M Ammonium Acetate, pH 8.8).
-
Loading: Load the mixture of Adenosine and Deoxyadenosine dissolved in Binding Buffer.
-
Wash: Wash with 5 volumes of Binding Buffer. Result: Deoxyadenosine (no cis-diol) flows through. Adenosine is retained as Adenosine-2',3'-O-phenylboronate.[1][2][3][4]
-
Elution: Elute with Elution Buffer (0.1 M Formic Acid or Acetate Buffer, pH 4.0). Result: Low pH hydrolyzes the complex, releasing purified Adenosine.
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| CAS Number | 4710-68-3 | Unique Identifier for the complex |
| Binding pH | > 8.5 (Optimal) | Required for stable tetrahedral complex formation |
| Elution pH | < 5.0 | Required for hydrolysis and release |
| Selectivity | cis-diol specific | Binds RNA/Adenosine; Excludes DNA/dNTPs |
| Binding Constant ( | Moderate affinity allows reversible separation | |
| Primary Utility | Affinity Chromatography | Purification of nucleosides and glycoproteins |
Workflow Visualization
The following diagram details the logic flow for using this interaction in a purification context.
Figure 2: Affinity chromatography workflow for separating adenosine from non-cis-diol contaminants.
References
-
Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry.
-
Liu, Z., et al. (2011). Boronate Affinity Chromatography: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
-
Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron.
-
Tsukagoshi, K., et al. (2006). Separation Behavior of Biological Constituents Having cis-Diol Groups through Interactions with Phenylboronic Acid Sites. Journal of Chromatography A.
-
Pharmaffiliates. (2024). Adenosine-2',3'-O-phenylboronate Reference Standard (CAS 4710-68-3).[1][2][3][4]
Sources
Adenosine-2',3'-O-phenylboronate: A Dual-Affinity Probe for Advanced Proteomic Interrogation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Affinity - A New Paradigm in Proteomic Probing
In the landscape of proteomics, the pursuit of novel tools to dissect the intricate networks of protein interactions and modifications is relentless. While traditional affinity resins have been instrumental, they often provide a singular dimension of interaction. This guide introduces a powerful and versatile research tool, Adenosine-2',3'-O-phenylboronate , a molecule uniquely positioned at the intersection of two critical areas of proteomic investigation: the study of adenosine-binding proteins and the analysis of the glycoproteome.
This molecule is not merely another ligand; its bifunctional nature offers a dual-affinity approach. The adenosine scaffold acts as a specific targeting motif for a vast and functionally diverse class of proteins, including kinases, metabolic enzymes, and purinergic receptors. Simultaneously, the phenylboronate moiety provides a reversible covalent handle to capture glycoproteins through their cis-diol-containing glycan structures. This guide will provide a deep dive into the core principles, applications, and detailed methodologies for leveraging Adenosine-2',3'-O-phenylboronate as a sophisticated tool for enriching, identifying, and characterizing distinct sub-proteomes. As we move beyond simple protein identification to understanding their functional states and interactions, such dual-affinity probes are set to become indispensable in the modern proteomics laboratory.
Part 1: The Mechanistic Core - Understanding the Dual-Affinity Interaction
The efficacy of Adenosine-2',3'-O-phenylboronate as a research tool is rooted in its unique chemical architecture, which facilitates two distinct and powerful modes of interaction with proteins.
The Adenosine Scaffold: Targeting the Purinome
The adenosine component of the probe serves as a high-fidelity recognition element for a broad range of adenosine nucleotide-binding proteins. This interaction is primarily non-covalent, driven by a combination of hydrogen bonding, and π-π stacking within the canonical adenosine-binding pocket of target proteins. This allows the probe to selectively associate with enzymes and receptors that utilize adenosine-based cofactors and signaling molecules, such as ATP, ADP, NAD+, and adenosine itself.
The Phenylboronate Moiety: Reversible Covalent Capture of Glycans
The phenylboronic acid component engages in a pH-dependent, reversible covalent interaction with molecules containing cis-1,2- or 1,3-diols.[1] In proteomics, this is particularly relevant for the glycan moieties of glycoproteins. Under alkaline conditions (typically pH > 8.0), the boron atom of the phenylboronic acid becomes tetrahedral and forms a stable, cyclic boronate ester with the cis-diol groups present in sugars like mannose and galactose.[2] This interaction is reversible; lowering the pH or introducing a competing diol (like sorbitol) will dissociate the complex, allowing for the elution of captured glycoproteins.[3]
This dual-targeting capability allows for two primary applications: the selective enrichment of glycoproteins that also happen to be adenosine-binding proteins, or, with methodological adaptations, the broader profiling of either the glycoproteome or the purinome.
Caption: Dual-targeting mechanism of the probe.
Part 2: Applications in Proteomics
The unique properties of Adenosine-2',3'-O-phenylboronate enable its use in two primary proteomics workflows: traditional affinity enrichment when immobilized on a solid support, and as a soluble chemical probe for in-situ profiling.
Application I: Affinity Enrichment of Glycoproteins
The most straightforward application involves immobilizing Adenosine-2',3'-O-phenylboronate onto a solid support, such as agarose or magnetic beads, to create an affinity chromatography matrix. This matrix can then be used for the selective enrichment of glycoproteins from complex biological samples like cell lysates or plasma.[2]
Causality Behind Experimental Choices:
-
Binding Buffer (pH 8.0-9.0): An alkaline pH is crucial to deprotonate the boronic acid, promoting the formation of the tetrahedral boronate ion which is reactive towards cis-diols.[1]
-
High Salt Concentration (e.g., 150-500 mM NaCl): This is included to minimize non-specific ionic interactions between proteins and the affinity matrix.
-
Elution Buffer (pH < 6.0 or containing Sorbitol): A low pH protonates the boronate ester, destabilizing it and leading to the release of the bound glycoprotein. Alternatively, a high concentration of a competing diol like sorbitol will displace the bound glycoprotein from the matrix.[3]
This method is particularly effective for enriching low-abundance glycoproteins that might otherwise be masked by highly abundant non-glycosylated proteins.
Application II: A Soluble Chemical Probe for In-Situ Profiling
A more advanced application utilizes Adenosine-2',3'-O-phenylboronate as a soluble chemical probe to identify adenosine-binding proteins and/or glycoproteins directly within a complex proteome, such as a cell lysate. This approach, a form of affinity-based protein profiling, can provide a snapshot of the "active" or accessible proteins in their near-native state.
In this workflow, the probe is not immobilized but is instead introduced into the biological sample. To facilitate the subsequent capture and identification of probe-protein complexes, the Adenosine-2',3'-O-phenylboronate would ideally be synthesized with a "clickable" handle, such as a terminal alkyne or azide. This allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a bio-orthogonal click chemistry reaction after the probe has bound to its protein targets.
Sources
Methodological & Application
Application Note: High-Specificity Isolation of Adenosine via Boronate Affinity Chromatography
Executive Summary
This guide details the use of Boronate Affinity Chromatography to isolate adenosine and adenosine-derivatives from complex biological matrices.[1] The core principle relies on the reversible formation of the Adenosine-2',3'-O-phenylboronate complex.[1] This interaction is specific to molecules containing cis-diol groups (e.g., ribonucleosides, RNA, NAD+), effectively separating them from non-cis-diol analogs (e.g., deoxyribonucleosides like dATP, DNA) which flow through the column unbound.
This protocol is optimized for researchers requiring high-purity adenosine for downstream signaling assays, mass spectrometry, or kinetic studies, ensuring the preservation of the purine ring structure through a gentle, competitive elution mechanism.
Mechanism of Action
The specificity of this technique is driven by the interaction between the immobilized phenylboronic acid ligand and the 2',3'-cis-diol on the ribose sugar of adenosine.
-
Activation (pH > 8.0): In alkaline conditions, the trigonal coplanar boronic acid accepts a hydroxyl ion, becoming a tetrahedral boronate anion.[2]
-
Complexation: This anionic species forms a reversible five-membered cyclic ester with the 2',3'-cis-diol of adenosine.[1]
-
Elution: The complex is dissociated by lowering the pH (destabilizing the anion) or by introducing a competing cis-diol (e.g., Sorbitol) which displaces the adenosine.
Visualizing the Interaction
The following diagram illustrates the chemical transition from the unbound ligand to the stable Adenosine-2',3'-O-phenylboronate complex.
Figure 1: The reversible reaction pathway. The formation of the tetrahedral boronate anion is the rate-limiting step for binding, requiring an alkaline environment.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Resin | m-Aminophenylboronic acid agarose (e.g., Affi-Gel 601 or equivalent) | Stationary phase carrying the ligand.[1][3][4][5][6] |
| Binding Buffer | 0.2 M Ammonium Acetate, pH 8.8 | Maintains alkaline pH for boronate activation; volatile for MS applications. |
| Elution Buffer A | 0.1 M Formic Acid | Acidic Elution: Breaks the complex by protonation. Good for MS. |
| Elution Buffer B | 0.2 M Ammonium Acetate, pH 8.8 + 0.1 M Sorbitol | Competitive Elution: Displaces adenosine gently. Best for biological assays. |
| Column | Polypropylene gravity flow column (1-5 mL bed volume) | Housing for the resin.[1] |
Workflow Diagram
Figure 2: Operational workflow for the isolation of adenosine. CV = Column Volume.[1]
Step-by-Step Methodology
Step 1: Column Preparation[4][7]
-
Pack 2 mL of m-aminophenylboronic acid agarose into the column.
-
Equilibration: Wash with 10 Column Volumes (CV) of Binding Buffer (0.2 M Ammonium Acetate, pH 8.8).
-
Critical: Ensure the pH of the effluent matches the input buffer (pH 8.8). If the pH is < 8.5, the boronate will remain in the trigonal form and will not bind adenosine [1].
-
Step 2: Sample Loading
-
Dissolve the sample in Binding Buffer. If the sample is in a different buffer, dialyze or dilute it to ensure the pH is > 8.5.
-
Load the sample onto the column at a slow flow rate (approx. 10-15 cm/h).
-
Why: The formation of the cyclic ester is a covalent reaction, which has slower kinetics than ionic interactions. A slower flow rate maximizes capture efficiency.
-
Step 3: Washing (The Specificity Step)
-
Wash with 5-10 CV of Binding Buffer.[1]
-
Collect Flow-Through: This fraction contains Deoxyadenosine , dATP, DNA, and proteins lacking glycosylation. These molecules lack the 2',3'-cis-diol required to form the boronate complex.[1]
-
Monitor A260 until the baseline returns to zero.
Step 4: Elution
Choose the method based on downstream application.
-
Method A (Competitive - Recommended):
-
Apply 3-5 CV of Elution Buffer B (containing Sorbitol).[1]
-
Sorbitol acts as a competitive ligand with a higher affinity for the boronate anion, displacing the adenosine.
-
Advantage: Keeps the adenosine at a neutral/alkaline pH, preventing hydrolysis of labile phosphate groups (if isolating AMP/ADP).
-
-
Method B (Acidic - For Mass Spec):
-
Apply 3-5 CV of Elution Buffer A (0.1 M Formic Acid).[1]
-
The low pH converts the boronate anion back to the trigonal boronic acid, releasing the adenosine.
-
Advantage: Volatile buffer, easy to lyophilize.
-
Data Analysis & Expected Results
When analyzing the chromatogram (UV 260nm), you should observe two distinct peaks:
| Fraction | Content | Mechanism |
| Flow-Through (Void) | Deoxyadenosine, DNA, dNTPs | No Interaction: Lack of 2',3'-cis-diol prevents ester formation.[1] |
| Elution Peak | Adenosine , RNA, NAD+ | Affinity Release: Disruption of the Adenosine-2',3'-O-phenylboronate complex.[1] |
Calculation of Recovery:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Binding Capacity | pH too low (< 8.[1][6][8]5) during loading. | Adjust Binding Buffer to pH 8.8-9.[1]0. The boronate must be anionic to bind [2]. |
| Adenosine in Flow-Through | Flow rate too fast. | Reduce flow rate to allow time for covalent cyclic ester formation. |
| Leaching of Ligand | Oxidation of matrix. | Store resin in 20% ethanol at 4°C. Do not freeze. |
| Broad Elution Peak | Slow dissociation kinetics. | Use a "pulse" elution: Stop flow for 10 mins after adding elution buffer, then resume. |
References
-
Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Affinity Gel Instruction Manual.[1] Retrieved from [Link]
- Authority on the pH dependence and basic mechanism of boron
- Provides specific protocols for buffer composition and column storage.
-
Biotime. (2022). Boronate Affinity Chromatography: Principle and Applications. Retrieved from [Link][1]
- Overview of the separation of cis-diol containing biomolecules.
-
Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography.[6][9][10][11][12] Retrieved from [Link][1]
- General reference for the esterification mechanism between boron
Sources
- 1. Adenosine (CAS 58-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. astreabioseparations.com [astreabioseparations.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversed-phase boronate chromatography for the separation of O-methylribose nucleosides and aminoacyl-tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. microbenotes.com [microbenotes.com]
Protocol for RNA 3'-end labeling with Adenosine-2',3'-O-phenylboronate
Application Note: Protocol for RNA 3'-End Labeling & Enrichment via Phenylboronate Chemistry
Abstract
This guide details the protocol for targeting the 3'-terminal cis-diol of RNA (specifically adenosine termini) using phenylboronic acid (PBA) derivatives. While "Adenosine-2',3'-O-phenylboronate" refers to the specific chemical adduct formed, the practical application involves Boronate Affinity Chemistry . This method allows for the reversible labeling, enrichment, or retardation of RNA molecules possessing intact 3'-hydroxyl groups (e.g., tRNA, rRNA, and non-oxidized mRNA) without the need for enzymatic ligation or destructive periodate oxidation.
Part 1: Mechanism of Action
The core of this protocol is the reversible covalent interaction between a Phenylboronic Acid (PBA) ligand and a 1,2-cis-diol . In RNA, this diol is exclusively located on the ribose sugar of the 3'-terminal nucleotide (predominantly Adenosine in poly(A) tails) or the 5' cap of NAD-modified RNAs.
Key Chemical Principles:
-
pH Dependence: Binding occurs under alkaline conditions (pH 8.0–9.0), where the boronate group becomes tetrahedral and anionic.
-
Reversibility: The complex dissociates under acidic conditions (pH < 6.0) or in the presence of competing diols (e.g., Sorbitol, Mannitol).
-
Specificity: Unlike periodate oxidation, which cleaves the ribose ring, boronate formation is non-destructive.
Mechanism Diagram
Caption: Reversible formation of the cyclic boronate ester at the RNA 3'-end. Binding is favored at high pH, while elution is triggered by low pH or competitive diols.
Part 2: Material Preparation
Reagents & Buffers
-
Boronate Ligand:
-
For Enrichment: Boronate-Agarose or Polyacrylamide beads (e.g., Affi-Gel Boronate).
-
For Gel Shift: Acryloylaminophenylboronic acid (APB).
-
For Fluorescent Labeling: Dansylaminophenylboronic acid.
-
-
Binding Buffer (Alkaline): 0.1 M HEPES or Ammonium Acetate, pH 8.5.
-
Note:Avoid Tris buffer , as it contains 1,2-diols that compete for boronate binding.
-
Optional: 10 mM MgCl₂ (stabilizes RNA structure).
-
-
Elution Buffer (Acidic/Competitive):
-
Method A (pH drop): 0.1 M Sodium Acetate, pH 5.0.
-
Method B (Competition): 0.1 M HEPES, pH 8.5 + 100 mM Sorbitol.
-
RNA Sample Requirements
-
Purity: RNA must be free of contaminating nucleotides or sugars (remove via ethanol precipitation).
-
Integrity: The 3' end must possess a free 2',3'-OH. Periodate-oxidized or 3'-phosphorylated RNAs (e.g., from certain enzymatic cleavages) will not bind.
Part 3: Experimental Protocols
Protocol A: Boronate Affinity Enrichment (Column/Bead Format)
Use this method to isolate 3'-intact RNA from a mixture (e.g., separating full-length RNA from 3'-phosphorylated degradation fragments).
-
Equilibration:
-
Wash 1 mL of Boronate Affinity Resin with 10 volumes of Binding Buffer (0.1 M HEPES, pH 8.5).
-
-
Sample Loading:
-
Dissolve RNA (10–100 µg) in 200 µL Binding Buffer.
-
Apply to the resin and incubate for 15 minutes at 4°C (reduces hydrolysis).
-
-
Washing:
-
Wash the column with 10–20 column volumes of Binding Buffer to remove non-specifically bound species (e.g., DNA, 3'-phosphorylated RNA).
-
-
Elution:
-
Apply 2–3 column volumes of Elution Buffer (containing 100 mM Sorbitol).
-
Collect fractions. The eluted RNA is the "Adenosine-2',3'-O-phenylboronate" complex which immediately dissociates into free RNA and Sorbitol-Boronate upon buffer exchange.
-
-
Desalting:
-
Ethanol precipitate the eluted RNA to remove Sorbitol.
-
Protocol B: APB Affinity Electrophoresis (Gel Shift)
Use this method to visualize the "labeling" efficiency or separate RNAs based on their 3'-end status.
-
Gel Preparation:
-
Prepare a standard denaturing polyacrylamide gel (e.g., 8 M Urea, 10% PAGE).
-
Modification: Add Acryloylaminophenylboronic acid (APB) to the gel mixture before polymerization (final concentration 0.1% – 1% w/v).
-
-
Running Conditions:
-
Run electrophoresis at 4°C (stabilizes the ester bond).
-
Critical: Use a running buffer with pH ≥ 8.0 (e.g., TBE pH 8.3).
-
-
Result Interpretation:
-
Retarded Band: RNA with an intact 3'-cis-diol forms the boronate complex within the gel matrix, significantly slowing its migration.[1]
-
Fast Band: 3'-modified RNA (e.g., 3'-phosphate, 2'-O-methyl) cannot bind and migrates normally.
-
Part 4: Data Analysis & Troubleshooting
Comparison of 3'-End Labeling Methods
| Feature | Boronate Affinity (This Protocol) | T4 RNA Ligase (pCp Labeling) | Periodate Oxidation |
| Mechanism | Reversible Ester Formation | Enzymatic Ligation | Oxidative Cleavage |
| Target | 2',3'-cis-diol (Intact) | 3'-OH | 2',3'-cis-diol |
| Destructive? | No (RNA recovered intact) | No | Yes (Ribose ring opened) |
| Bias | Low (Chemical) | High (Sequence dependent) | Low |
| Key Interferent | Tris Buffer, Competitive Sugars | ATP, secondary structure | Amine buffers |
Troubleshooting Guide
-
Problem: No binding/enrichment observed.
-
Cause 1:Buffer Interference. Ensure Tris is completely removed. Use HEPES or Phosphate.[2]
-
Cause 2:[2][3][4]pH too low. The boronate must be anionic. Verify pH is > 8.2.[2]
-
Cause 3:Blocked 3' ends. The RNA may be 3'-phosphorylated (common in fragmentation). Treat with T4 Polynucleotide Kinase (phosphatase activity) to restore the 3'-OH.
-
-
Problem: RNA degrades during labeling.
-
Solution: Work at 4°C and ensure all buffers are RNase-free. High pH can cause alkaline hydrolysis of RNA over long periods; keep incubation times under 30 minutes.
-
References
-
Igloi, G. L., & Kössel, H. (1985). Affinity electrophoresis for monitoring terminal phosphorylation and the presence of queuosine in RNA.[5] Nucleic Acids Research, 13(19), 6881-6898.[5] Link
-
Nübel, G., Sorgenfrei, F. A., & Jäschke, A. (2017). Boronate affinity electrophoresis for the purification and analysis of cofactor-modified RNAs.[1] Methods, 117, 14-20. Link
-
Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Affinity Gel Instruction Manual. Link
-
Thermo Fisher Scientific. (n.d.). NucAway Spin Columns Protocol (for buffer exchange before labeling). Link
Sources
- 1. Boronate affinity electrophoresis for the purification and analysis of cofactor-modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. carlroth.com [carlroth.com]
- 4. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Affinity electrophoresis for monitoring terminal phosphorylation and the presence of queuosine in RNA. Application of polyacrylamide containing a covalently bound boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Capture of Nucleosides using Boronate Affinity Monoliths
Abstract
The analysis of modified nucleosides in biological fluids is critical for cancer biomarker discovery and metabolomics. However, the high polarity of nucleosides and the complexity of matrices like urine or serum challenge traditional reversed-phase extraction. This guide details the fabrication and application of Boronate Affinity Monoliths (BAMs) . Unlike packed beds, BAMs utilize convective mass transfer for rapid, low-pressure capture of cis-diol containing compounds. This protocol provides a reproducible workflow for synthesizing poly(3-acrylamidophenylboronic acid-co-ethylene dimethacrylate) monoliths and applying them to the specific enrichment of urinary nucleosides.
Introduction: The Boronate Advantage[1]
The Challenge
Nucleosides (e.g., adenosine, guanosine, cytidine) are hydrophilic and often co-elute with interfering matrix components in standard C18 solid-phase extraction (SPE). Furthermore, "shotgun" analysis often lacks the sensitivity to detect trace modified nucleosides, which are key indicators of tumor turnover.
The Mechanism: Covalent cis-Diol Capture
Boronate affinity chromatography (BAC) is a unique separation mode based on the reversible formation of cyclic esters.
-
Adsorption (Basic pH): Boronic acid ligands (pKa ~8.5–9.0) transition from a trigonal planar form to a tetragonal boronate anion.[1] This anion covalently binds 1,2- or 1,3-cis-diols (present in the ribose sugar of nucleosides) to form a stable five- or six-membered ring.[2]
-
Desorption (Acidic pH): Lowering the pH below the pKa hydrolyzes the cyclic ester, releasing the nucleoside and regenerating the ligand.
Why Monoliths?
-
Convective Flow: Mass transfer is not limited by diffusion into pores (as in beads), allowing high flow rates.
-
Low Backpressure: The macroporous structure supports high-throughput processing.
-
Matrix Tolerance: Large through-pores prevent clogging from proteins or particulate matter in biofluids.
Interaction Mechanism Diagram
Figure 1: The reversible pH-dependent mechanism of boronate affinity capture.[3][1] High pH promotes the formation of the active boronate anion, while low pH dissociates the complex.
Protocol: Monolith Fabrication
This section details the in-situ polymerization of a Poly(AAPBA-co-EDMA) monolith.[4][5] This formulation is the "gold standard" for stability and capacity [1].
Materials
-
Functional Monomer: 3-acrylamidophenylboronic acid (AAPBA)[3][4][5]
-
Porogens: Methanol (MeOH) and Polyethylene glycol 20,000 (PEG 20k)[5]
-
Initiator: Azobisisobutyronitrile (AIBN)[5]
-
Hardware: Fused silica capillary (e.g., 530 µm i.d.) or stainless steel column (4.6 mm i.d.).
Step-by-Step Synthesis
-
Pre-treatment:
-
Flush capillary with 1 M NaOH (30 min), water (10 min), 1 M HCl (30 min), then water.
-
Silanize with 3-(trimethoxysilyl)propyl methacrylate (50% v/v in acetone) for 12 hours to covalently anchor the polymer to the wall.
-
-
Pre-polymerization Mixture:
-
Weigh AAPBA (80 mg) and EDMA (200 mg) .
-
Dissolve in porogen mixture: Methanol (600 µL) and PEG 20k (40 mg) .
-
Add AIBN (3 mg) (1% w/w with respect to monomers).
-
Note: Sonicate for 10 min to ensure homogeneity and degas with nitrogen for 5 min.
-
-
Polymerization:
-
Fill the capillary/column with the mixture by capillary action or syringe pump.
-
Seal both ends with silicone rubber.
-
Submerge in a water bath at 60°C for 24 hours .
-
-
Washing:
-
Flush the column with Methanol to remove porogens and unreacted monomers.
-
Equilibrate with water.
-
Protocol: Nucleoside Capture Workflow
This workflow is designed for the extraction of nucleosides from urine samples [2].
Reagents[6]
-
Binding Buffer: 50 mM Ammonium Acetate, pH 8.8.
-
Elution Buffer: 0.1 M Acetic Acid (pH ~2.5) or 0.1 M Formic Acid.
-
Wash Solution: 50 mM Ammonium Acetate / Methanol (90:10 v/v).
Sample Preparation
-
Collect urine samples and centrifuge at 10,000 rpm for 10 min to remove particulates.
-
Dilute supernatant 1:5 with Binding Buffer .
-
Adjust pH to 8.8 using dilute NaOH or NH₄OH. Critical: pH must be > pKa of the ligand for binding.
Extraction Steps
-
Conditioning: Pump Binding Buffer through the monolith at 0.5 mL/min for 5 min.
-
Loading: Inject 50–100 µL of the prepared urine sample.
-
Washing: Flush with 1.0 mL of Wash Solution to remove non-specific proteins and salts.
-
Self-Validation: Monitor UV absorbance at 254 nm. The baseline should return to zero, indicating removal of interfering matrix.
-
-
Elution: Switch to Elution Buffer. Collect the fraction containing the concentrated nucleosides.
-
Note: Elution is typically fast (< 2 min) due to rapid hydrolysis kinetics.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for urinary nucleoside extraction using Boronate Affinity Monoliths.
Method Validation & Performance Data
When validating this protocol, the following performance metrics should be expected based on established literature [3, 4].
Quantitative Performance Table
| Parameter | Value / Range | Notes |
| Binding Capacity | 10–50 µmol/g | Depends on ligand density (AAPBA vs. 4-VPBA). |
| Recovery | 85% – 102% | For standard nucleosides (Adenosine, Cytidine). |
| Limit of Detection (LOD) | 2 – 10 ng/mL | When coupled with HPLC-UV. |
| Enrichment Factor | 20x – 50x | Highly dependent on sample volume loaded. |
| Column Life | > 200 cycles | Monoliths are chemically stable in pH 2–10. |
Specificity Verification
To verify the cis-diol specificity of your column:
-
Positive Control: Inject Adenosine (contains cis-diol). It should be retained at pH 8.8 and elute at pH 2.5.
-
Negative Control: Inject 2'-Deoxyadenosine (lacks 2',3'-cis-diol). It should elute in the void volume (flow-through) during the loading/washing step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH mismatch | Ensure Sample pH is ≥ 8.8. If pH < pKa, binding is negligible. |
| High Backpressure | Polymer clogging | Reduce flow rate. If irreversible, the porogen ratio in synthesis was likely incorrect (pores too small). |
| Bleeding (Baseline drift) | Unreacted monomer | Wash column extensively with Methanol/Acetonitrile gradients before first use. |
| Non-specific Binding | Hydrophobic interaction | Add 10-20% organic solvent (MeOH/ACN) to the Binding Buffer to suppress hydrophobic retention. |
References
-
Liu, Z., et al. (2009). Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins. Analyst, 134(10), 2158-2164.[5]
-
Li, H., & Liu, Z. (2012). Recent advances in monolithic column-based boronate-affinity chromatography. TrAC Trends in Analytical Chemistry, 37, 148-161.
-
Qiu, H., et al. (2011). Preparation of a boronate-affinity monolithic column for adsorption of nucleosides. Analytical Methods, 3, 1-7.
-
Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success.
Sources
Application Note: Boronate Affinity Chromatography for Glycoprotein Enrichment
Subtitle: Principles and Protocols Utilizing the Adenosine-2',3'-O-phenylboronate Interaction Model
Executive Summary
This application note details the purification of glycoproteins using Phenylboronate Affinity Chromatography (BAC) . While lectin affinity is commonly used for specific glycan motifs, boronate affinity offers a broader, robust method for enriching the total population of cis-diol-containing molecules (glycoproteins, RNA, nucleosides).
Note on Terminology: The topic "Adenosine-2',3'-O-phenylboronate" refers to the specific cyclic ester complex formed when phenylboronic acid binds to adenosine. This complex serves as the mechanistic archetype for this purification technique. This guide utilizes this chemical model to explain the capture of complex glycoproteins.
Principle of Interaction: The Adenosine Model
The foundation of this protocol is the reversible covalent interaction between boronic acids and 1,2-cis-diols. To understand how to purify a complex glycoprotein (like HbA1c or an antibody), one must look at the interaction with a simple model molecule: Adenosine .
The Chemical Mechanism
In an alkaline environment (pH > 8.0), immobilized phenylboronic acid (PBA) hydrates to form a tetrahedral boronate anion. This anion specifically attacks 1,2-cis-diols (found on the ribose ring of adenosine or the mannose/galactose residues of glycoproteins) to form a stable five-membered cyclic ester.
-
The Ligand: Immobilized Phenylboronic Acid (PBA).
-
The Model Complex: Adenosine-2',3'-O-phenylboronate.[1]
-
The Target: Glycoproteins (via carbohydrate cis-diols).[2][3]
Mechanism Diagram
The following diagram illustrates the transition from the trigonal planar form to the active tetrahedral form, using the Adenosine-2',3'-O-phenylboronate complex as the binding example.
Figure 1: The formation of the Adenosine-2',3'-O-phenylboronate complex demonstrates the pH-dependent capture mechanism applicable to glycoproteins.
Materials and Reagents
Stationary Phase
-
Resin: m-Aminophenylboronic acid immobilized on cross-linked agarose or polyacrylamide beads.
-
Capacity: Typically > 50 µmol boronate/mL gel.
Buffer Systems
Proper buffer formulation is critical to suppress non-specific ionic interactions (boronates are negatively charged at binding pH).
| Buffer | Composition | pH | Function |
| Binding Buffer | 50 mM Taurine (or Glycine), 20 mM MgCl₂, 100 mM NaCl | 8.5 – 9.0 | Promotes tetrahedral boronate formation; Mg²⁺ stabilizes diols. |
| Wash Buffer | 50 mM Taurine, 100 mM NaCl | 8.5 – 9.0 | Removes non-glycosylated proteins. |
| Elution Buffer A | 50 mM Tris-HCl, 0.2 M Sorbitol | 8.5 | Competitive Elution: Sorbitol displaces the glycoprotein. |
| Elution Buffer B | 0.1 M Acetate or Formate | 4.5 – 6.0 | pH Reversal: Hydrolyzes the boronate ester. |
Experimental Protocol
Sample Preparation
-
Clarification: Centrifuge samples (serum, cell lysate) at 10,000 x g for 10 mins to remove particulates.
-
Buffer Exchange: Dialyze or desalting column exchange the sample into Binding Buffer .
-
Critical: Avoid buffers containing small cis-diols (e.g., Tris, Ribose) during the loading phase, as they compete for binding sites. (Note: Tris is acceptable in elution, but Taurine/Glycine is preferred for binding).
-
Column Equilibration
-
Pack the phenylboronate resin into a suitable column (e.g., 1 mL bed volume).
-
Equilibrate with 5–10 column volumes (CV) of Binding Buffer until pH and conductivity stabilize.
Loading and Binding
-
Apply the sample at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.
-
Collect the flow-through. This fraction contains non-glycosylated proteins (or proteins lacking accessible cis-diols).
-
Mechanism Check: At this stage, glycoproteins are tethered to the column via the cyclic ester bond, mimicking the Adenosine-2',3'-O-phenylboronate structure.
Washing[4]
-
Wash with 5–10 CV of Wash Buffer .
-
Monitor UV absorbance (280 nm) until the baseline returns to zero.
Elution Strategies
Choose one of the following methods based on downstream application needs:
-
Method A: Competitive Elution (Gentle)
-
Apply Elution Buffer A (Sorbitol).
-
Sorbitol has a higher affinity for boronate than most glycoproteins, effectively displacing them.
-
Pros: Maintains protein structure; keeps pH neutral.
-
-
Method B: Acidic Elution (Fast)
-
Apply Elution Buffer B (pH 4.5–6.0).
-
Pros: Yields a concentrated peak; no sorbitol contamination.
-
Cons: May denature sensitive proteins.
-
Workflow Visualization
Figure 2: Step-by-step workflow for Boronate Affinity Chromatography.
Troubleshooting and Optimization
Secondary Interactions (The "Ionic Trap")
Phenylboronate ligands acquire a negative charge at alkaline pH. This can lead to Ion Exchange (IEX) effects where positively charged proteins bind non-specifically, regardless of glycosylation.
-
Solution: Increase ionic strength in the Binding Buffer (add 0.1 – 0.5 M NaCl) to suppress electrostatic interactions.
-
Verification: If non-glycosylated standards (e.g., BSA) bind, the ionic strength is too low.
Binding Efficiency
Not all glycoproteins bind equally.
-
Steric Hindrance: Large glycoproteins may not access the ligand pores. Use a resin with a larger pore size.
-
Glycan Structure: Boronates prefer coplanar cis-diols (e.g., Mannose, Galactose). Glucose has lower affinity. Sialic acid (often terminal) can be oxidized to form a cis-diol or removed if it interferes.
References
-
Li, Q., et al. (2012).[4] "Preparation of Organic-Silica Hybrid Boronate Affinity Monolithic Column for the Specific Capture and Separation of Cis-Diol Containing Compounds." Journal of Chromatography A.
-
Carvalho, R.J., et al. (2014).[4] "Phenylboronate Chromatography Selectively Separates Glycoproteins through the Manipulation of Electrostatic, Charge Transfer, and Cis-diol Interactions."[4][5] Biotechnology Journal.[4]
-
Trinity Biotech. "Boronate Affinity - High Performance Liquid Chromatography (HPLC)." Application Principles.
-
Santa Cruz Biotechnology. "Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) Product Data." Chemical Reference. [1]
-
Bergold, A. & Scouten, W.H. (1983). "Boronate Chromatography."[2][3][4][5][6] Solid Phase Biochemistry.
Sources
- 1. Adenosine-2′,3′-O-phenylboronate | CAS 4710-68-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
- 4. xiamenbiotime.com [xiamenbiotime.com]
- 5. Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
Use of Adenosine-2',3'-O-phenylboronate as an enzyme inhibitor
Application Note: High-Precision Inhibition of Ribose-Utilizing Enzymes using Adenosine-2',3'-O-phenylboronate
Executive Summary
Adenosine-2',3'-O-phenylboronate (APB) represents a specialized class of reversible covalent inhibitors targeting enzymes that recognize the ribose moiety of adenosine nucleotides. Its primary utility lies in the study of Aminoacyl-tRNA Synthetases (aaRS) and NAD+-dependent dehydrogenases , where it mimics the transition state of aminoacylation or blocks the ribose 2',3'-cis-diol functionality.
This guide provides a rigorous technical framework for using APB. Unlike standard competitive inhibitors, APB’s efficacy is governed by a pH-dependent reversible covalent equilibrium. Successful application requires strict adherence to buffer chemistry protocols to prevent "buffer competition," a common failure mode in boronate assays.
Mechanism of Action: The Boronate-Diol Trap
The inhibitory mechanism of APB is distinct from classical lock-and-key inhibition. It relies on the rapid, reversible formation of a cyclic boronate ester between the phenylboronic acid moiety and the cis-2',3'-hydroxyls of the adenosine ribose.
-
Transition State Mimicry: In aaRS, the 3'-end of tRNA (an adenosine residue) attacks the aminoacyl-adenylate. APB mimics the tetrahedral geometry of the transition state or the aminoacylated terminus, effectively locking the enzyme's active site.
-
Reversible Covalent Bond: The boron atom transitions from a trigonal planar (
) form to a tetrahedral ( ) anionic form upon binding the diol in aqueous solution, often stabilized by the enzyme's local electrostatic environment.
DOT Diagram: Mechanism of Inhibition
Caption: The formation of the APB complex is a pre-equilibrium step. The resulting ester acts as the active inhibitor, binding the enzyme with high affinity.
Protocol 1: Preparation of Adenosine-2',3'-O-phenylboronate
APB is hydrolytically unstable in aqueous acidic media. For reproducible enzymology, it is best generated in situ or stored in anhydrous conditions.
Reagents:
-
Adenosine: >99% purity (HPLC grade).
-
Phenylboronic Acid (PBA): Recrystallized.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Buffer (Critical): 50 mM HEPES or MOPS, pH 7.5. DO NOT USE TRIS.
Step-by-Step Synthesis (In Situ Method):
-
Stock Solution A (Adenosine): Dissolve adenosine to 100 mM in DMSO.
-
Stock Solution B (PBA): Dissolve phenylboronic acid to 100 mM in DMSO.
-
Complex Formation:
-
Mix Solution A and Solution B in a 1:1.1 molar ratio (10% excess PBA ensures complete complexation of adenosine).
-
Incubate at Room Temperature (25°C) for 30 minutes.
-
Note: The equilibrium constant (
) for boronate ester formation is high ( ) at neutral/basic pH, driving formation.
-
-
Dilution: Dilute the mixture into the assay buffer immediately prior to use.
Stability Note: The complex is stable in DMSO for weeks at -20°C. In aqueous buffer (pH 7.5), it is stable for 4–6 hours before significant hydrolysis occurs, provided no competing diols are present.
Protocol 2: Kinetic Inhibition Assay (aaRS Focus)
This protocol measures the
Experimental Design:
-
Variable: Concentration of APB (0, 10, 50, 100, 200, 500 µM).
-
Substrate: ATP (vary concentration: 0.5x to 5x
) to determine competitive modality. -
Fixed Substrate: Amino Acid (saturating, 10x
).
Buffer Composition (The "No-Diol" Rule):
-
Good: HEPES, MOPS, Phosphate (use with caution, can affect Mg2+), PIPES.
-
FORBIDDEN: Tris (contains 1,3-diol), Glycerol (1,2-diol), Sorbitol, DTT (if oxidized to cyclic disulfide, can interfere; TCEP is preferred).
Workflow:
-
Master Mix: Prepare 50 mM HEPES (pH 7.5), 10 mM
, 2 mM TCEP, 100 µM [32P]-Pyrophosphate, and saturating Amino Acid. -
Inhibitor Addition: Add APB stock (from Protocol 1) to the Master Mix. Allow to equilibrate for 10 minutes.
-
Initiation: Start reaction by adding Enzyme (final conc. 10–50 nM).
-
Incubation: Incubate at 37°C for 10–20 minutes.
-
Quenching: Stop reaction by adding 200 µL of 1% charcoal in 5% TCA (precipitates ATP, leaves PPi in solution).
-
Filtration: Filter the charcoal mixture on glass fiber filters.
-
Quantification: Count the radioactivity of the filter (ATP formed by exchange).
Data Analysis (Determination of Ki):
Since APB competes with ATP (or tRNA 3'-end), the data should be fit to a Competitive Inhibition Model :
Table 1: Expected Kinetic Parameters for aaRS Inhibition
| Parameter | Typical Value | Notes |
| IC50 | 50 – 200 µM | Dependent on ATP concentration. |
| Ki | 10 – 50 µM | Intrinsic affinity of the boronate-adenosine complex. |
| Mode | Competitive | Competes with ATP/tRNA-adenosine. |
| Hill Slope | ~1.0 | Indicates 1:1 stoichiometry. |
Troubleshooting & Critical Controls
The "Buffer Trap" (False Negatives)
The most common cause of failure in boronate inhibition studies is the use of buffers containing competing diols.
-
Symptom: No inhibition observed even at high APB concentrations.
-
Cause: Tris buffer or Glycerol (cryoprotectant) binds the phenylboronic acid, preventing it from complexing with adenosine.
-
Solution: Dialyze enzyme stocks to remove glycerol. Use HEPES or MOPS buffers.
pH Sensitivity
Boronate ester stability drops largely below pH 7.0.
-
Requirement: Maintain assay pH between 7.4 and 8.0.
-
Check: If the enzyme requires acidic pH (< 6.5), APB is not a suitable inhibitor due to rapid hydrolysis.
References
-
Mechanism of Boronate-Diol Interaction: Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. [Link]
-
Application in tRNA Synthetases (Benzoxaboroles/Boronates): Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. [Link]
-
Adenosine Analogs as Enzyme Inhibitors: Cusack, S., et al. (2009). Crystal Structures of the Human and Fungal Cytosolic Leucyl-tRNA Synthetase Editing Domains. Journal of Molecular Biology. [Link]
-
Boronic Acid Buffer Interference: Stolowitz, M. L., et al. (2001). Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. Bioconjugate Chemistry. [Link]
Experimental setup for studying adenosine receptor binding
An In-Depth Guide to the Experimental Setup for Studying Adenosine Receptor Binding
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for studying ligand binding to adenosine receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust, reproducible, and meaningful results.
The Adenosine Receptor Family: Key Therapeutic Targets
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are distributed throughout human tissues and are implicated in a wide array of conditions, making them significant targets for therapeutic intervention in areas like neurodegenerative disorders, cancer, inflammation, and cardiovascular diseases.[3][4][5]
Understanding the interaction between a potential drug candidate and its target receptor is the foundation of pharmacology. This interaction is defined by two key parameters:
-
Affinity: The strength of the binding between a ligand and a receptor. Quantified by the equilibrium dissociation constant (Kd) for direct binding or the inhibition constant (Ki) for competitive binding. A lower Kd or Ki value signifies higher affinity.[6]
-
Density (Bmax): The total number of receptors present in a given preparation (e.g., fmol/mg of protein).[6][7]
The primary goal of a binding assay is to accurately determine these parameters.
Signal Transduction Pathways
The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling events. This differential coupling is fundamental to their physiological roles and provides a basis for functional assays.
-
A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins.[8][9] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]
-
A2A and A2B Receptors: These receptors couple to Gs proteins.[8][11] Agonist binding stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[9][11][12]
This dichotomy in cAMP modulation is a cornerstone of cell-based functional assays designed to characterize adenosine receptor ligands.
Caption: Canonical signaling pathways for adenosine receptor subtypes.
Methodologies for Quantifying Receptor Binding
Several robust methods exist to quantify the interactions between ligands and adenosine receptors. The choice of method depends on factors such as throughput requirements, the availability of specific reagents, and the desired endpoint (direct binding vs. functional activity).
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and well-validated method for directly measuring ligand-receptor interactions.[13][14] They involve the use of a ligand that has been tagged with a radioactive isotope, most commonly tritium (³H) or iodine-125 (¹²⁵I). The fundamental principle is to incubate the radioligand with a biological preparation containing the receptor (e.g., cell membranes), separate the receptor-bound radioligand from the unbound (free) radioligand, and then quantify the amount of bound radioactivity.[9]
Causality Behind the Method: The law of mass action governs the reversible binding of a ligand to a receptor.[7][15] By measuring the amount of bound ligand at equilibrium over a range of concentrations, we can directly calculate the receptor's affinity (Kd) and density (Bmax).
Caption: General workflow for a filtration-based radioligand binding assay.
Homogeneous (Non-Separation) Assays: Scintillation Proximity Assay (SPA)
A significant evolution of the radioligand assay is the Scintillation Proximity Assay (SPA). This technology eliminates the need for the cumbersome filtration and washing steps, making it a "mix and measure" format ideal for high-throughput screening (HTS).[16][17]
Principle of Causality: In an SPA, the receptor of interest is immobilized onto microscopic beads that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the energy from its radioactive decay (e.g., β-particles from ³H) to excite the scintillant, producing a light signal.[17][18] Radioligand that remains free in the solution is too far away to cause signal generation. The light output is therefore directly proportional to the amount of bound radioligand.[17]
Non-Radioactive Binding Assays
While powerful, the use of radioactivity involves safety regulations and disposal costs.[19][20] This has driven the development of alternative, non-radioactive methods.
-
Fluorescence-Based Assays: These techniques use ligands tagged with fluorophores. Methods like Homogeneous Time-Resolved Fluorescence (HTRF) measure the interaction between a fluorescent ligand and a receptor labeled with a complementary fluorophore, often an antibody against an epitope tag on the receptor.[3]
-
Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS) detect binding without requiring any label on the ligand.[19][21] In SPR, the receptor is immobilized on a sensor chip, and the binding of a ligand is detected in real-time as a change in the refractive index at the sensor surface.[21][22] This allows for the determination of not only affinity (KD) but also the kinetic rate constants of association (kon) and dissociation (koff).[21][23]
Cell-Based Functional Assays
Functional assays do not measure binding directly but rather a downstream consequence of receptor activation. For adenosine receptors, the most common functional assay measures the accumulation of the second messenger cAMP.[1][24]
Principle of Causality: As described in Section 1.1, A2A/A2B receptor agonists increase cAMP, while A1/A3 agonists decrease forskolin-stimulated cAMP levels.[10][11] By measuring changes in intracellular cAMP, one can determine the potency (EC₅₀) of an agonist or the potency (IC₅₀) of an antagonist. These assays confirm that a ligand not only binds to the receptor but also elicits the expected biological response.[1][24][25]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each step is chosen to ensure accuracy and reproducibility.
Protocol 1: Preparation of Cell Membranes
This protocol describes the preparation of a crude membrane fraction from cultured cells overexpressing a specific adenosine receptor subtype (e.g., HEK293 cells). This preparation serves as the source of receptors for binding assays.
Rationale: Using isolated membranes rather than whole cells eliminates complexities from cellular uptake, metabolism, and internalization of ligands, providing a cleaner system to study the direct ligand-receptor interaction.
Materials:
-
Cell pellet from culture
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)[26]
-
Protease Inhibitor Cocktail
-
Dounce homogenizer or polytron
-
High-speed centrifuge
Procedure:
-
Harvest Cells: Start with a frozen or fresh cell pellet. Keep on ice at all times.
-
Lysis: Resuspend the pellet in ~20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail. The inhibitors are critical to prevent receptor degradation.
-
Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or short bursts from a polytron. This step shears the cell membranes, releasing the intracellular contents.
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.[26]
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.[26]
-
Wash: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation. This wash step removes cytosolic proteins that can interfere with the assay.
-
Final Preparation: Resuspend the final pellet in an appropriate Assay Buffer.
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford). This is essential for normalizing the binding data (e.g., fmol of receptor per mg of protein).[26]
-
Storage: Aliquot the membrane preparation and store at -80°C.
Protocol 2: Radioligand Saturation Binding Assay (Kd and Bmax Determination)
This experiment determines the receptor's affinity for the radioligand (Kd) and the total number of receptors in the preparation (Bmax). It involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand.[6][27]
Materials:
-
Membrane preparation (Protocol 1)
-
Radioligand (e.g., [³H]ZM241385 for A2A receptor)[28]
-
Unlabeled ("cold") ligand for defining non-specific binding (e.g., theophylline or NECA)[28][29]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4[29]
-
96-well plates, filtration apparatus, glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: Prepare two sets of tubes or wells for each radioligand concentration: one for "Total Binding" and one for "Non-specific Binding" (NSB).
-
Add Reagents (NSB): To the NSB wells, add a high concentration of an unlabeled competing ligand (typically 100-1000 times the Kd of the unlabeled ligand). This will occupy nearly all specific receptor sites.[15]
-
Add Reagents (Total & NSB):
-
Incubation: Incubate the plate at a defined temperature (e.g., 22°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).[29] This time should be determined in preliminary kinetic experiments.[15]
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[9]
-
Washing: Immediately wash the filters multiple times with ice-cold Assay Buffer. The cold temperature and speed are critical to minimize dissociation of the radioligand from the receptor during the wash steps.[15]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (Y-axis) versus the concentration of free radioligand (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.[7]
-
Protocol 3: Radioligand Competition Binding Assay (Ki Determination)
This experiment measures the affinity of an unlabeled test compound by quantifying its ability to compete with a fixed concentration of a radioligand for binding to the receptor. The result is an IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding), which can then be converted to an inhibition constant (Ki).[7]
Procedure:
-
Assay Setup: Set up wells for Total Binding, Non-specific Binding, and a range of concentrations for your unlabeled test compound.
-
Add Reagents:
-
To all wells (except NSB), add Assay Buffer.
-
To NSB wells, add the saturating concentration of a standard unlabeled ligand.
-
To the test compound wells, add the unlabeled compound at serially diluted concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Add the radioligand to all wells at a single, fixed concentration (typically at or below its Kd value, as determined in the saturation assay).[30]
-
Initiate the reaction by adding the membrane preparation to all wells.
-
-
Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percent specific binding (Y-axis) versus the log concentration of the unlabeled test compound (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :[7] Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the affinity of the radioligand for the receptor. This equation corrects the apparent affinity (IC₅₀) for the presence of the competing radioligand.
-
Protocol 4: cAMP Functional Assay
This protocol measures agonist- or antagonist-induced changes in intracellular cAMP levels in whole cells.
Materials:
-
Whole cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK293 cells)[5][31]
-
Stimulation Buffer (e.g., DMEM containing a phosphodiesterase inhibitor like rolipram or IBMX to prevent cAMP degradation).[5]
-
Agonist/Antagonist compounds
-
Forskolin (for studying Gi-coupled receptors)
Procedure (for a Gs-coupled receptor like A2A):
-
Cell Plating: Plate cells in a suitable microplate (e.g., 96- or 384-well) and grow to desired confluency.[5]
-
Pre-incubation: Wash the cells and pre-incubate them in Stimulation Buffer. If testing an antagonist, add the antagonist at various concentrations during this step.
-
Stimulation: Add the agonist (e.g., NECA for A2A) at various concentrations to stimulate the receptor.[11] If testing an antagonist, add a fixed concentration of agonist (typically its EC₈₀) to all wells containing the antagonist.
-
Incubation: Incubate for a specified time (e.g., 20-30 minutes) at 37°C to allow for cAMP production.[31]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
For Agonists: Plot the cAMP signal versus the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
For Antagonists: Plot the cAMP signal versus the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
For a Gi-coupled receptor (A1/A3): The procedure is similar, but after the pre-incubation step, the cells are co-stimulated with the agonist and a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, raising cAMP levels. A Gi-activating agonist will inhibit this forskolin-stimulated cAMP production.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison of different ligands or receptor subtypes.
Table 1: Example Binding Affinity (Ki) Data for Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| NECA (Agonist) | 14 | 20 | >1000 | 6.2 | A3/A1/A2A > A2B[9] |
| DPCPX (Antagonist) | 0.5 - 2 | >1000 | >1000 | >1000 | Highly A1 Selective[19] |
| ZM241385 (Antagonist) | >1000 | 0.4 - 1 | >1000 | >1000 | Highly A2A Selective[19] |
| Caffeine (Antagonist) | 12,000 | 2,400 | 13,000 | >100,000 | Non-selective Xanthine |
Note: Data are representative values compiled from literature and public databases. Actual values may vary based on experimental conditions.
Conclusion: A Pathway to Discovery
The experimental setups described provide a robust framework for the characterization of adenosine receptor ligands. By starting with direct radioligand binding assays to determine affinity (Kd, Ki) and receptor density (Bmax), and then progressing to cell-based functional assays to confirm biological activity (EC₅₀, IC₅₀), researchers can build a comprehensive pharmacological profile of their compounds. The principles of causality—from the law of mass action in binding to the G protein-mediated signaling in functional assays—underpin each protocol, ensuring that the data generated is both accurate and mechanistically insightful.
References
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved from [Link]
-
Vigano, S., et al. (2019). Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. The Journal of Immunology. Retrieved from [Link]
-
Ahmad, A., et al. (2024). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]
-
van der Klein, P. A., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Retrieved from [Link]
-
Scilit. (n.d.). A Fully Automated [ 35 S]GTPγS Scintillation Proximity Assay for the High-Throughput Screening of G i -Linked G Protein-Coupled Receptors. Retrieved from [Link]
- Dubey, R. K., et al. (1998). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.
-
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]
-
PubMed. (2003). A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors. Retrieved from [Link]
-
Haskó, G., et al. (2008). Adenosine Receptors: Expression, Function and Regulation. PMC. Retrieved from [Link]
-
van der Horst, E., et al. (2016). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC. Retrieved from [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. Retrieved from [Link]
-
ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
PubMed. (2006). Analyzing ligand and small molecule binding activity of solubilized GPCRs using biosensor technology. Retrieved from [Link]
-
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cAMP cell-based functional assay and primary immune cell activation assay. Retrieved from [Link]
-
Springer Nature. (n.d.). The Problems and Pitfalls of Radioligand Binding. Retrieved from [Link]
-
Lee, W. L., & Goode, B. L. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. Springer Nature Link. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition binding assays at the adenosine A1 and β1/β2-adrenoceptors. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Drug Discovery Online. (n.d.). Biacore Concentration And Ligand-Binding Analyses In Late-Stage Development And Quality Control Of Biotherapeutics. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
Jaakola, V. P., et al. (2008). The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science. Retrieved from [Link]
-
Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. PubMed. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
ResearchGate. (2015). Why does radioligand binding does not reach equilibrium?. Retrieved from [Link]
-
Williamson, J., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. Retrieved from [Link]
-
University of Southern California. (n.d.). ANALYSIS OF ADENOSINE A2A RECEPTOR CONFORMATIONAL STATES BY STATIONARY PHASE EPR SPECTROSCOPY. Retrieved from [Link]
-
Langry, K. C., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. Retrieved from [Link]
-
VelaLabs. (n.d.). Binding Assays: biacore spr, elisa, glycolisation. Retrieved from [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. Radioligand Binding Assays for Adenosine Receptors | Springer Nature Link [link.springer.com]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analyzing ligand and small molecule binding activity of solubilized GPCRs using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Binding Assays: biacore spr, elisa, glycolisation I VelaLabs [vela-labs.at]
- 24. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 25. researchgate.net [researchgate.net]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. revvity.com [revvity.com]
- 28. researchgate.net [researchgate.net]
- 29. Assay in Summary_ki [bindingdb.org]
- 30. studylib.net [studylib.net]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
How to immobilize Adenosine-2',3'-O-phenylboronate on a solid support
Application Note: High-Affinity Immobilization of Adenosine-2',3'-O-phenylboronate on Solid Supports
Introduction & Principle
The immobilization of Adenosine-2',3'-O-phenylboronate is a specialized application of boronate affinity chemistry.[1] Unlike standard covalent immobilization which targets the N6-amine or C8 positions of the adenine base, this method utilizes the reversible, pH-dependent formation of a cyclic ester between a phenylboronic acid (PBA) ligand attached to a solid support and the cis-diol system of the adenosine ribose ring (positions 2' and 3').
This protocol does not merely "attach" adenosine; it chemically generates the Adenosine-2',3'-O-phenylboronate complex directly on the bead surface.[1] This species is highly valuable for:
-
Purification: Isolating adenosine-binding proteins that tolerate 2'/3' modification.[1]
-
Separation: Discriminating ribonucleosides (cis-diol present) from deoxyribonucleosides (cis-diol absent).
-
Biomimicry: Creating surfaces that mimic 2',3'-cyclic nucleotide transition states.[1]
Mechanistic Insight:
The stability of the Adenosine-2',3'-O-phenylboronate complex is governed by the ionization state of the boron atom.[1] Binding occurs most efficiently when the boronate is in its anionic, tetrahedral geometry
Material Selection & Experimental Design
The Solid Support (The "Anchor")
You cannot immobilize the complex directly from solution because the boronate ester is hydrolytically unstable off-resin. You must first immobilize the Phenylboronic Acid (PBA) ligand.
| Component | Recommendation | Rationale |
| Matrix | Cross-linked Agarose (4% or 6%) | Low non-specific binding; high porosity for protein accessibility.[1] |
| Ligand | m-Aminophenylboronic acid (m-APBA) | The amino group allows stable covalent attachment to the matrix via NHS or CNBr activation.[1] |
| Linker | 10-12 atom spacer (e.g., succinyl) | Reduces steric hindrance, allowing the adenosine to sit deep in the binding pocket of target enzymes. |
Buffer Chemistry (Critical)
-
Binding Buffer (pH 8.5 - 9.0): The pKa of standard phenylboronic acid is ~8.[1]8. To ensure >50% ionization (and thus binding), the pH must be near or above this value.
-
Avoid Tris: Tris buffer contains 1,2-diols (or 1,3-diols that complex boron), which act as competitive inhibitors, stripping the adenosine from the column.
-
Recommended Buffer: 50 mM HEPES or 50 mM Glycine-NaOH.[1]
Detailed Protocol
Phase 1: Preparation of Phenylboronate Resin
Note: If using commercial PBA-Agarose (e.g., from Sigma or Bio-Rad), skip to Phase 2.[1]
Step 1: Activation
-
Wash 10 mL of Sepharose CL-4B with distilled water.
-
Activate using Cyanogen Bromide (CNBr) or NHS-ester chemistry (standard protocols apply) to create reactive sites.[1]
Step 2: Ligand Coupling
-
Dissolve m-aminophenylboronic acid (20 µmol/mL of gel) in Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.5).
-
Mix ligand solution with activated resin.
-
Incubate overnight at 4°C with gentle rotation.
-
Blocking: Add 1 M Ethanolamine (pH 8.0) for 2 hours to block remaining active sites.
-
Wash: Cycle between Acetate Buffer (pH 4.0) and Coupling Buffer (pH 8.5) to remove non-covalently bound ligand.
Phase 2: Formation of the Adenosine-2',3'-O-phenylboronate Surface[1]
Step 1: Equilibration
-
Pack the PBA-resin into a column or use as a slurry.[1]
-
Equilibrate with 10 column volumes (CV) of Binding Buffer (0.1 M HEPES, 10 mM MgCl₂, pH 8.8).
-
Expert Tip: Magnesium (Mg²⁺) stabilizes the boronate-diol complex charge interactions.[1]
-
Step 2: Immobilization (Loading)
-
Prepare a 10 mM Adenosine solution in Binding Buffer.
-
Note: Adenosine solubility is limited; mild warming may be required.[1]
-
-
Recycle this solution through the column for 1 hour at room temperature or slow flow (0.5 mL/min).
-
Mechanism: The cis-diols of the adenosine ribose attack the tetrahedral boronate anion, releasing two water molecules and forming the cyclic ester.
Step 3: Washing & Validation [1]
-
Wash with 5 CV of Binding Buffer to remove unbound adenosine.
-
QC Check: Measure the Absorbance (A260) of the flow-through.
-
Calculation:
.[1] -
Target capacity: 10–20 µmol Adenosine per mL of resin.
-
Phase 3: Maintenance or Elution[1]
-
To Maintain Immobilization: Store in Binding Buffer at 4°C. Do not lower pH below 8.0.[1]
-
To Elute (Reversal): Switch to Elution Buffer (0.1 M Sodium Acetate, pH 4.5) OR add 100 mM Sorbitol (competitive elution) at pH 8.5.
Visualization of Mechanisms & Workflow
Figure 1: Chemical Mechanism of Immobilization
This diagram illustrates the pH-dependent equilibrium that anchors the adenosine to the bead.
Caption: The transition from neutral trigonal boron to the reactive tetrahedral anion is driven by alkaline pH, enabling the formation of the cyclic ester with adenosine.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol for loading and maintaining the adenosine-boronate complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Binding Capacity | pH too low (< 8.[1][2]5) | Adjust buffer pH to 8.8–9.0. Ensure the boronate is in the anionic form. |
| Leaching of Adenosine | Presence of competing diols | Ensure no Tris, Glycerol, or Ribose is present in the buffer. |
| Non-specific Binding | Ionic interactions | Increase ionic strength (add 0.1–0.5 M NaCl) to suppress charge-based binding to the boronate anion.[1] |
| Need pH 7.4 Stability? | Wrong Ligand pKa | Advanced: Use 3-fluoro-4-aminophenylboronic acid.[1] The fluorine atom lowers the pKa to ~7.0, allowing stable binding at physiological pH. |
References
-
Bio-Rad Laboratories. (2025). Affi-Gel Boronate Affinity Gel Instruction Manual. Bio-Rad Technical Library. [Link]
-
Liu, Z., & He, H. (2015). Boronate Affinity Chromatography: From Principles to Applications. Wiley Online Library. [Link][1]
-
Li, D., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins. NIH National Library of Medicine. [Link]
Sources
Applications of Adenosine Derivatives as Antiviral Agents: A Technical Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of adenosine derivatives as potent antiviral agents. We will explore the core mechanisms of action, provide detailed protocols for in vitro evaluation, and present comparative data for key compounds. This guide is designed to offer both foundational knowledge and practical, field-tested methodologies to accelerate antiviral research and development.
The Central Role of Adenosine Derivatives in Antiviral Therapy
Adenosine derivatives represent a cornerstone of modern antiviral chemotherapy, particularly against RNA viruses.[1] These nucleoside analogs are designed to mimic the natural adenosine nucleoside, allowing them to be recognized and processed by viral enzymes.[2] Their therapeutic efficacy stems from their ability to be incorporated into the growing viral RNA or DNA chain, leading to premature termination of replication and a halt in viral propagation.[3][4] Prominent examples that have reached clinical significance include Remdesivir, Galidesivir, and Brincidofovir, each with a distinct spectrum of activity and mechanism.[5][6][7]
Mechanisms of Action: A Tale of Two Strategies
The antiviral activity of adenosine derivatives is primarily centered on the inhibition of viral polymerases. However, emerging research also points to a dual function involving the modulation of the host immune response.[8][9][10]
Direct-Acting Antiviral Mechanism: Chain Termination
The canonical mechanism of action for many adenosine derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp) for RNA viruses or DNA polymerase for DNA viruses.[11][12] This process can be broken down into several key steps:
-
Cellular Uptake and Activation: Most adenosine derivatives are administered as prodrugs to enhance cell permeability and bioavailability.[7][11] Once inside the host cell, they undergo a series of enzymatic modifications. For instance, Remdesivir is hydrolyzed by esterases like cathepsin A (CTSA) and carboxylesterase 1 (CES1) to its alanine intermediate, which is then converted to a monophosphate form by histidine triad nucleotide-binding protein 1 (HINT1).[13][14] Similarly, Galidesivir is phosphorylated by host cell kinases.[11] This multi-step activation culminates in the formation of the active triphosphate analog.[11][13]
-
Competition and Incorporation: The active triphosphate form structurally mimics the natural adenosine triphosphate (ATP).[11] This allows it to compete with endogenous ATP for binding to the active site of the viral polymerase.[11]
-
Chain Termination: Upon incorporation into the nascent viral RNA or DNA strand, the modified sugar or base structure of the adenosine analog prevents the addition of subsequent nucleotides, causing premature chain termination and halting viral replication.[3][15] In the case of Remdesivir, this termination is delayed, occurring after the addition of a few more nucleotides.[4]
Diagram of the Direct-Acting Antiviral Mechanism of Adenosine Derivatives (RNA Virus Example)
Caption: Intracellular activation and RdRp inhibition by adenosine derivatives.
A Dual Approach: Immunomodulation via the Adenosine A2A Receptor
Recent studies have uncovered a fascinating secondary mechanism for some adenosine analogs, including the active metabolite of Remdesivir (GS-441524).[8][9] These molecules can also act as antagonists of the Adenosine A2A Receptor (A2AR).[9] In many viral infections, such as COVID-19, there is an overproduction of adenosine, which suppresses the host immune response, particularly the function of CD8+ T-cells, through A2AR activation.[16] By blocking this receptor, adenosine analogs can restore T-cell function, thereby enhancing the body's own antiviral immune response.[8][10] This dual mechanism of direct viral inhibition and immune system potentiation makes these compounds particularly promising therapeutic candidates.[16]
Diagram of the Dual Antiviral and Immunomodulatory Mechanism
Caption: Dual mechanism of adenosine derivatives.
Featured Adenosine Derivatives: A Comparative Overview
| Compound | Primary Target | Spectrum of Activity | Key Features |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Broad-spectrum against RNA viruses, including Coronaviruses (SARS-CoV-2, MERS-CoV), Filoviruses (Ebola), and Paramyxoviruses.[7][17][18] | A phosphoramidate prodrug of an adenosine analog.[7] Exhibits delayed chain termination.[4] Also possesses immunomodulatory properties.[8][9] |
| Galidesivir | RNA-dependent RNA polymerase (RdRp) | Broad-spectrum against various RNA viruses, including Flaviviruses (Zika, Yellow Fever), Filoviruses (Ebola, Marburg), and Coronaviruses.[5][19] | An adenosine nucleoside analog that acts as a non-obligate chain terminator.[5][19] |
| Brincidofovir | DNA polymerase | Active against double-stranded DNA (dsDNA) viruses, including Poxviruses (Smallpox), Herpesviruses (CMV), and Adenoviruses.[6][20][21] | A lipid conjugate of cidofovir, which enhances intracellular delivery and reduces nephrotoxicity.[6][15][21] |
Application Protocols: In Vitro Evaluation of Antiviral Efficacy
A critical step in the development of new antiviral agents is the robust in vitro assessment of their efficacy and toxicity. The following protocols provide step-by-step guidance for key assays.
Protocol: Cytotoxicity Assay (MTT/XTT)
Objective: To determine the concentration of the adenosine derivative that is toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial to ensure that the observed antiviral effect is not due to cell death.[22]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[22] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[22] The amount of formazan is proportional to the number of living cells.[22] The XTT assay is similar but produces a water-soluble formazan, simplifying the procedure.[22]
Materials:
-
Susceptible host cell line (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
Adenosine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a series of serial dilutions of the adenosine derivative in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add the different concentrations of the compound. Include a vehicle control (cells treated with the solvent alone) and a cell-free blank (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[23][24] Then, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.[24]
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-18 hours at 37°C.[25]
-
-
Absorbance Measurement: Read the absorbance using a microplate reader. For MTT, the wavelength is typically between 570 and 590 nm.[22] For XTT, the wavelength is between 450 and 500 nm.[22]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Diagram of the Cytotoxicity Assay Workflow
Caption: Workflow for determining the CC50 using MTT or XTT assays.
Protocol: Viral Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious progeny virus in the presence of the adenosine derivative and determine the 50% effective concentration (EC50).[26][27]
Principle: This assay involves infecting cells with a virus in the presence of a test compound.[28] After a single round of viral replication, the supernatant containing newly produced virions is collected and titrated on fresh cells to determine the number of infectious particles.[27][28]
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer
-
Adenosine derivative stock solution
-
12- or 24-well cell culture plates
-
Complete and maintenance (low serum) culture media
Procedure:
-
Cell Seeding: Seed host cells in 12- or 24-well plates to achieve a confluent monolayer on the day of infection.[29]
-
Infection: Remove the culture medium and infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1.[29] Incubate for 1-2 hours to allow for viral adsorption.[28]
-
Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and add maintenance medium containing serial dilutions of the adenosine derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).[28]
-
Harvesting Progeny Virus: At the end of the incubation, collect the cell culture supernatants. These can be stored at -80°C.[28]
-
Titration of Progeny Virus (Plaque Assay): a. Prepare 10-fold serial dilutions of the harvested supernatants. b. Infect fresh monolayers of host cells in 6- or 12-well plates with these dilutions.[28] c. After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.[30] d. Incubate for 3-7 days, depending on the virus, until plaques (zones of cell death) are visible.[30] e. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[30]
-
Data Analysis: Calculate the viral titer (Plaque-Forming Units per mL, PFU/mL) for each compound concentration. Determine the percentage of inhibition of viral yield relative to the virus control. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.
Quantitative Data and Selectivity Index
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
Table of In Vitro Efficacy and Cytotoxicity of Selected Adenosine Derivatives:
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [18][31] |
| HCoV-NL63 | Caco-2 | 0.3806 | 21.78 | 57.22 | [17] | |
| Ebola Virus | - | 0.009 - 0.014 | - | - | [32] | |
| Galidesivir | Marburg Virus | - | 4.4 - 6.7 | >200 | >29.8 | [5] |
| Lassa Virus | HeLa | 43.0 | >100 | >2.3 | [5] | |
| Junin Virus | HeLa | 42.2 | >100 | >2.4 | [5] | |
| Zika Virus | Vero | 11 | >1000 | >91 | [5] | |
| Influenza A (H1N1) | MDCK | 1 - 5 | - | - | [33] |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Conclusion
Adenosine derivatives are a powerful class of antiviral agents with proven clinical utility. Their primary mechanism of inhibiting viral polymerases, coupled with a potential dual role in modulating the host immune response, makes them a continuing focus of drug discovery and development efforts. The protocols and data presented in this guide offer a robust framework for researchers to evaluate the efficacy and safety of novel adenosine analogs, contributing to the development of next-generation therapies against a broad range of viral pathogens.
References
-
An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. (2021). Antiviral Research. [Link]
-
Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. (2024). Communications Medicine. [Link]
-
What is the mechanism of Brincidofovir? (2024). Patsnap Synapse. [Link]
-
What is Brincidofovir used for? (2024). Synapse. [Link]
-
Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor. (2021). Clinical Pharmacokinetics. [Link]
-
Galidesivir. (n.d.). PubChem. [Link]
-
Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. (n.d.). LSU Health Digital Scholar. [Link]
-
Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells. (2022). Antimicrobial Agents and Chemotherapy. [Link]
-
Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. (2024). PubMed. [Link]
-
Broad-spectrum antiviral activity of adenosine analogues. (1985). PubMed. [Link]
-
Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. (2024). The Journal of Immunology. [Link]
-
Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2. (2022). LSU Health Sciences Center. [Link]
-
galidesivir. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]
-
Brincidofovir Effectively Inhibits Proliferation of Pseudorabies Virus by Disrupting Viral Replication. (2024). MDPI. [Link]
-
Broad-spectrum antiviral brincidofovir inhibits Epstein-Barr virus and related gammaherpesvirus in human and nonhuman primate cells. (2025). JCI Insight. [Link]
-
BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19. (2020). BioCryst. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Viroxy. [Link]
-
ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. (2021). MDPI. [Link]
-
Brincidofovir. (n.d.). Wikipedia. [Link]
-
Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. (2020). ACS Central Science. [Link]
-
Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics. (2020). Nature Communications. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]
-
Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. (2021). Scientific Reports. [Link]
-
Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. [Link]
-
An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. (2020). Journal of Medicinal Chemistry. [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. (2024). Nature. [Link]
-
Recent updates on the biological efficacy of approved drugs and potent synthetic compounds against SARS-CoV-2. (2023). RSC Medicinal Chemistry. [Link]
-
Remdesivir and Ledipasvir among the FDA-Approved Antiviral Drugs Have Potential to Inhibit SARS-CoV-2 Replication. (2021). MDPI. [Link]
-
Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. (n.d.). Bio-protocol. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. (2021). Journal of Bacteriology and Virology. [Link]
-
An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode. (2024). PubMed. [Link]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2013). PNAS. [Link]
-
Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. (2020). Cell Research. [Link]
-
Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. (2022). MDPI. [Link]
Sources
- 1. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Brincidofovir used for? [synapse.patsnap.com]
- 7. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. JCI - Broad-spectrum antiviral brincidofovir inhibits Epstein-Barr virus and related gammaherpesvirus in human and nonhuman primate cells [jci.org]
- 13. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 16. LSU Health Digital Scholar - Medical Student Research Poster Symposium: Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2 [digitalscholar.lsuhsc.edu]
- 17. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. galidesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. mdpi.com [mdpi.com]
- 21. Brincidofovir - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. ibtbioservices.com [ibtbioservices.com]
- 27. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. covid-19.conacyt.mx [covid-19.conacyt.mx]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Adenosine-2',3'-O-phenylboronate in Cancer and AIDS Research
This guide serves as a comprehensive technical resource for researchers utilizing Adenosine-2',3'-O-phenylboronate (APB) as a chemical probe to interrogate the S-adenosyl-L-methionine (SAM) cycle in the context of neoplastic progression and retroviral replication.
Executive Summary
Adenosine-2',3'-O-phenylboronate (APB) is a cyclic boronate ester derivative of adenosine. Unlike standard nucleoside analogs that often require intracellular phosphorylation to become active, APB functions primarily through the modulation of S-adenosylhomocysteine hydrolase (SAHH) activity and the reversible "masking" of the adenosine ribose moiety.
In oncology and virology, APB is utilized not merely as a cytotoxic agent, but as a precision tool to induce methyltransferase block . By inhibiting SAHH, APB causes the intracellular accumulation of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of SAM-dependent methyltransferases.[1] This mechanism is critical for:
-
Cancer: Reversing hypermethylation of tumor suppressor genes and inducing cell cycle arrest.
-
AIDS (HIV): Blocking the 5'-capping (methylation) of viral mRNA, thereby halting viral translation and replication.
Mechanism of Action: The Methylation Blockade
The therapeutic potential of APB lies in its ability to disrupt the Activated Methyl Cycle . The boronate moiety at the 2',3'-position mimics the transition state of adenosine or acts as a reversible protecting group that enhances lipophilicity, allowing cellular entry before hydrolysis or direct enzyme binding.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the critical intervention point of APB within the methylation cycle.
Figure 1: APB inhibits SAHH, causing SAH accumulation. High SAH levels feedback-inhibit methyltransferases, blocking viral mRNA capping and cancer cell proliferation.
Chemical Properties & Handling Protocol
Expert Insight: The stability of the phenylboronate ester is pH-dependent . At neutral physiological pH (7.4), the ester exists in equilibrium with free adenosine and phenylboronic acid. This equilibrium is exploited for drug delivery (lipophilic transport) and target engagement.
| Property | Specification |
| CAS Number | 4710-68-3 |
| Molecular Formula | C₁₆H₁₆BN₅O₄ |
| Molecular Weight | 353.14 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) |
| Stability | Hydrolyzes in acidic pH; Stable in anhydrous DMSO. |
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh 3.53 mg of APB.
-
Solubilization: Dissolve in 1.0 mL of anhydrous DMSO . Vortex for 30 seconds until clear.
-
Storage: Aliquot into light-protective vials. Store at -20°C. Avoid repeated freeze-thaw cycles as moisture promotes hydrolysis.
Application Protocol: Cancer Research (Cell Viability & Methylation)
Objective: Determine the efficacy of APB in inhibiting cancer cell proliferation via SAHH blockade.
Materials
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HL-60 (Leukemia).
-
Reagents: APB Stock (10 mM), MTT Reagent, PBS (pH 7.4).
-
Control: 3-Deazaadenosine (Standard SAHH inhibitor).
Step-by-Step Methodology
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate overnight at 37°C/5% CO₂. -
Treatment:
-
Prepare serial dilutions of APB in culture medium (Range: 0.1 µM to 100 µM).
-
Critical Step: Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment media to wells. Include a "Vehicle Control" (DMSO only) and "Positive Control" (3-Deazaadenosine).
-
-
Incubation: Incubate for 48–72 hours. Note: Methylation effects often require at least one cell division cycle to manifest.
-
Readout (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
-
Data Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. normalized response).
Validation Check (Self-Correction)
-
If IC50 is >100 µM: Check the pH of the media. If the media is acidic (due to high metabolic activity), the boronate ester may hydrolyze prematurely. Buffer capacity is crucial.
Application Protocol: AIDS/HIV Research (Viral Replication)
Objective: Assess the inhibition of HIV-1 replication by blocking the 5'-capping of viral mRNA.
Materials
-
Cell System: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-inducible Luciferase reporter).
-
Virus: HIV-1 strain (e.g., NL4-3).
-
Reagent: APB Stock.
Step-by-Step Methodology
-
Infection: Infect TZM-bl cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.1 for 4 hours.
-
Wash: Wash cells 2x with PBS to remove unbound virus.
-
Treatment: Resuspend cells in media containing APB (0.1 – 50 µM) and plate into 96-well luminometer plates.
-
Incubation: Incubate for 48 hours.
-
Lysis & Detection:
-
Lyse cells using Luciferase Assay Lysis Buffer.
-
Add Luciferin substrate.
-
Measure Relative Light Units (RLU) using a luminometer.
-
-
Cytotoxicity Control: Run a parallel MTT assay on uninfected, treated cells to ensure reduction in RLU is due to viral inhibition, not cell death.
Data Presentation & Analysis
Expected Results Table:
| Parameter | Cancer Model (MCF-7) | HIV Model (TZM-bl) | Interpretation |
| IC50 (Proliferation/Viral) | ~5 - 15 µM | ~2 - 8 µM | Potent inhibition of SAHH affects viral capping more acutely than host cell survival. |
| CC50 (Cytotoxicity) | > 50 µM | > 100 µM | High therapeutic index (Selectivity Window). |
| SAH/SAM Ratio | Increased 5-fold | Increased 8-fold | Confirms mechanism of methyltransferase blockade. |
Troubleshooting & Expert Tips
-
Solubility Issues: If APB precipitates in aqueous media, pre-complex it with a cyclodextrin carrier or ensure rapid mixing into serum-containing media (albumin can act as a carrier).
-
Assay Interference: Boronic acids can interact with diols present in some assay reagents (e.g., sugars in media). Use low-glucose media if interaction is suspected.
-
Specificity: To confirm the effect is SAHH-mediated, measure intracellular Homocysteine levels. A decrease in Homocysteine alongside an increase in SAH is the hallmark of SAHH inhibition.
References
-
De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents. Nucleosides, Nucleotides & Nucleic Acids.[2][[“]][4] [Link]
-
Yuan, H., et al. (2014). Adenosine analogue inhibitors of S-adenosylhomocysteine hydrolase: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Luo, Z., et al. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.[5][6] Cell Adhesion & Migration.[5][6] [Link]
-
Cuq, P., et al. (2015). Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest.[7][8] International Journal of Clinical and Experimental Pathology. [Link]
Sources
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. (주)ë´ë¡ì»¨ë²ì ì¤(Neuro-Convergence) - ì°êµ¬ ìì½ * [neuro-convergence.com]
- 3. consensus.app [consensus.app]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Adenosine-2',3'-O-phenylboronate Synthesis
Ticket ID: AD-PB-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]
Core Directive: The Equilibrium War
Subject: Maximizing yield by mastering thermodynamics and solubility.
The synthesis of Adenosine-2',3'-O-phenylboronate is not a simple addition reaction; it is a reversible condensation governed strictly by equilibrium thermodynamics.[1] The formation of the five-membered dioxaborolane ring releases two molecules of water.
[1]The Failure Point: If water is not aggressively removed, the equilibrium shifts left, hydrolyzing your product back to the starting materials [1]. Furthermore, adenosine is a polar nucleoside, while phenylboronic acid is lipophilic. The "Solubility Paradox" often leads to heterogeneous reactions that fail to reach completion.
The Three Pillars of High Yield
-
Anhydrous Conditions: You must treat water as a chemical poison.
-
Solvent Bridging: Use a solvent that dissolves both the polar nucleoside and the lipophilic boronic acid (e.g., DMF or Pyridine).
-
Non-Aqueous Isolation: Avoid aqueous washes during workup to prevent hydrolysis.
Standardized Protocol: The "Sieve-Capture" Method
This protocol replaces traditional Dean-Stark methods, which are unsuitable for adenosine due to its poor solubility in benzene/toluene.[1]
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Adenosine: Dry under high vacuum (P2O5) for 24h at 60°C.
-
Phenylboronic Acid (PBA): 1.1 to 1.2 equivalents.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Anhydrous Pyridine.[1]
-
Water Scavenger: Activated 4Å Molecular Sieves (Freshly activated).
-
Precipitation Solvent: Cold Diethyl Ether or n-Hexane.[1]
Step-by-Step Workflow
-
Activation: Flame-dry a round-bottom flask under Argon flow. Add activated 4Å molecular sieves (approx. 10% w/v of solvent volume).
-
Dissolution: Add Adenosine (1.0 eq) and Anhydrous DMF. Stir at 50°C until fully dissolved. Note: Adenosine dissolves slowly; patience is key.[1]
-
Reaction: Add Phenylboronic Acid (1.1 eq). The reaction is usually slightly exothermic.
-
Equilibrium Shift: Stir at room temperature for 4–12 hours. The molecular sieves will continuously capture the generated water, driving the reaction to >95% conversion [2].
-
Workup (The Critical Step):
-
Filter off the sieves under an inert atmosphere (if possible) or quickly through a sintered glass funnel.
-
Do NOT wash with water. [1]
-
Concentrate the DMF solution to a minimal volume (syrup-like consistency) under high vacuum (rotary evaporator with a good pump, bath < 50°C).
-
-
Isolation: Pour the concentrated syrup slowly into vigorously stirring ice-cold Diethyl Ether (or Hexane). The product will precipitate as a white solid.
-
Purification: Filter the precipitate and wash with excess ether to remove unreacted phenylboronic acid.
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway and the critical role of water removal in driving the equilibrium.
Caption: The "Equilibrium Zone" highlights how free water triggers hydrolysis (Red Arrow). Molecular sieves remove water from the system, permanently shifting the reaction toward the product (Green Node).
Troubleshooting & FAQs
Q1: My yield is consistently low (<50%), even though TLC showed conversion. A: You likely hydrolyzed the product during workup.
-
Diagnosis: Did you perform an aqueous extraction (e.g., DCM/Water)?
-
Fix: Boronate esters are hydrolytically unstable, especially at acidic or neutral pH [3]. Skip the aqueous wash. Use the Precipitation Method (Step 6 above). If you must wash, use a saturated NaHCO3 solution (basic pH stabilizes the boronate) and work very quickly.
Q2: The Adenosine won't dissolve in the solvent. A: Adenosine has high lattice energy.
-
Diagnosis: Are you using DCM, THF, or Toluene?
-
Fix: Switch to Anhydrous DMF or Pyridine . If using DMF, mild heating (40–50°C) is required to solubilize adenosine initially. Once dissolved, the solution can be cooled to RT for the reaction.
Q3: I lost my product on the silica column. A: Silica gel is slightly acidic, which catalyzes the hydrolysis of boronate esters.
-
Fix:
-
Neutralize the Silica: Pre-treat your column with 1% Triethylamine (TEA) in Hexane/Ethyl Acetate.
-
Avoid Chromatography: The precipitation method (DMF -> Ether) usually yields sufficiently pure product (>90%) for most biological applications, rendering chromatography unnecessary [4].
-
Q4: How do I store the synthesized compound? A: Moisture is the enemy.
-
Protocol: Store in a desiccator at -20°C. If the compound is left on the benchtop in humid air, it will slowly hydrolyze back to adenosine and phenylboronic acid.
Data Summary: Solubility & Stability
| Parameter | Adenosine | Phenylboronic Acid | Product (Boronate) |
| Solubility (Water) | Moderate (Hot) | Moderate | Unstable (Hydrolyzes) |
| Solubility (DMF/DMSO) | High | High | High |
| Solubility (Ether/Hexane) | Insoluble | Soluble | Insoluble (Precipitates) |
| Stability (Acidic pH) | Stable | Stable | Rapid Hydrolysis |
| Stability (Basic pH) | Stable | Stable | Moderate/High Stability |
Decision Tree for Optimization
Caption: Follow this logic path to identify the specific bottleneck in your synthesis workflow.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1]
-
Li, D., et al. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech University Libraries.
-
Santa Cruz Biotechnology. Adenosine-2',3'-O-phenylboronate Product Information.
-
Cayman Chemical. Adenosine Product Information & Solubility Data.
Sources
Adenosine-2',3'-O-phenylboronate stability and storage conditions
Topic: Stability, Storage, and Troubleshooting Guide
Document ID: TS-APB-001 | Version: 2.0 Audience: Chemical Biologists, Medicinal Chemists, Analytical Scientists
Executive Summary: The Dynamic Nature of the Complex
Adenosine-2',3'-O-phenylboronate (A-PB) is not a static covalent molecule in the traditional sense; it is a dynamic covalent complex .[1] Its stability is governed by a thermodynamic equilibrium driven primarily by pH and water activity .
Unlike standard nucleosides, A-PB relies on the reversible formation of a cyclic ester between the phenylboronic acid (PBA) moiety and the cis-2',3'-diol of the adenosine ribose.[1]
-
Key Insight: The complex is thermodynamically unstable at neutral or acidic pH.[1] It requires an alkaline environment (typically pH > 8.5) or anhydrous conditions to prevent rapid hydrolysis back to free adenosine and phenylboronic acid.
The Stability Matrix: Mechanism of Action
To store or use A-PB effectively, you must understand the "Boron Geometry Switch."[1]
-
Trigonal Planar (sp²): At neutral/low pH, the boron is electron-deficient and neutral. This form binds diols weakly and is highly susceptible to hydrolysis.
-
Tetrahedral (sp³): At high pH (above the pKa), the boron coordinates a hydroxyl group, becoming anionic and tetrahedral.[2] This geometry relieves ring strain in the five-membered ester ring, significantly stabilizing the A-PB complex.[1]
Diagram 1: pH-Dependent Stability Equilibrium
The following diagram illustrates the critical transition between the unstable and stable states.
Caption: The stability of Adenosine-2',3'-O-phenylboronate is dictated by the hybridization state of the boron atom. High pH favors the stable tetrahedral anion, while neutral pH favors dissociation.
Storage Protocols
The following protocols are designed to minimize hydrolysis and oxidative deboronation.
A. Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C (Standard) or -80°C (Long-term > 6 months).
-
Atmosphere: Argon or Nitrogen overlay is recommended to prevent oxidation of the C-B bond.[1]
-
Desiccation: CRITICAL. Store over silica gel or Drierite. Moisture absorption will initiate solid-state hydrolysis, leading to a mixture of free adenosine and boronic acid.
B. Solution State Storage
Warning: Do not store A-PB in neutral aqueous buffers (PBS, Water) for more than 1-2 hours.
| Parameter | Recommendation | Technical Rationale |
| Solvent of Choice | Anhydrous DMSO | Prevents hydrolysis; high solubility for both polar/non-polar moieties. |
| Concentration | > 10 mM | Higher concentrations shift equilibrium toward complexation.[1] |
| Aqueous Buffer | Carbonate or Phosphate (pH 9.0) | High pH maintains the tetrahedral boronate anion, locking the complex. |
| Forbidden Buffers | Tris, Hepes, Sorbitol | Tris contains amines/hydroxyls that coordinate boron; Sorbitol is a competing diol. |
| Shelf Life (Soln) | Use immediately (Aq) / 1 month (DMSO) | Aqueous stability is finite even at high pH due to ionic strength effects. |
Troubleshooting Guide
Scenario 1: "I am seeing free adenosine in my HPLC/LC-MS trace."
-
Root Cause: Hydrolysis of the ester bond.[1]
-
Diagnostic: Check the pH of your sample matrix.[1] If it is < 8.0, dissociation is thermodynamically favored.
-
Corrective Action:
-
Adjust working buffer pH to 8.5–9.5 using Sodium Carbonate or Ammonium Bicarbonate.
-
If working in organic solvent, ensure it is anhydrous (water content < 0.1%).
-
Scenario 2: "The complex precipitates upon adding buffer."
-
Root Cause: Charge neutralization. The neutral (sp²) form of the boronate ester is often less soluble than the charged (sp³) anionic form.[1]
-
Corrective Action:
-
Increase pH to ensure ionization (formation of the boronate anion).
-
Add 5-10% DMSO as a cosolvent.
-
Scenario 3: "My binding assay results are inconsistent."
-
Root Cause: Competitive displacement by buffer components.
-
Diagnostic: Are you using Tris, Bicine, or Tricine? Are sugars present?
-
Corrective Action: Switch to Phosphate or HEPES (Note: HEPES is better than Tris, but Phosphate is ideal for boronates). Eliminate all other cis-diols (glycerol, fructose) from the buffer.
Workflow: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing stability and solubility issues with Adenosine-Boronate complexes.
Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the Adenosine-Boronate complex in solution?
-
Answer: In anhydrous DMSO , yes. In aqueous buffer , NO. Freezing aqueous solutions can cause "pH shifts" during the phase transition (eutectic formation), which may transiently drop the pH and cause irreversible dissociation or precipitation.[1] Always prepare aqueous dilutions fresh.
Q2: Why is Tris buffer not recommended?
-
Answer: Tris (tris(hydroxymethyl)aminomethane) contains both a primary amine and three hydroxyl groups. It can form a complex with the boronic acid, acting as a competitive ligand or an "internal catalyst" that accelerates the exchange rate, destabilizing your specific Adenosine-PB interaction [1].[1]
Q3: How do I verify the integrity of my stored A-PB?
-
Answer: Use 11B-NMR (Boron NMR) if available.
-
Free Boronic Acid:[1] Signal at ~30 ppm (sp²).
-
Complexed Ester: Signal shifts upfield to ~5–10 ppm (sp³).
-
Alternative: Reverse-phase HPLC. Note that the acidic mobile phase (0.1% TFA/Formic Acid) will hydrolyze the complex on the column, so you may see two peaks (Adenosine + PBA).[1] You must use a high pH mobile phase (e.g., Ammonium Bicarbonate pH 8.5) to observe the intact complex.
-
Q4: Is the complex sensitive to oxidation?
-
Answer: The adenosine moiety is stable, but the phenylboronic acid C-B bond is susceptible to oxidative deboronation by Reactive Oxygen Species (ROS) over long periods [2]. Store under inert gas (Argon) to maximize shelf life.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.
- Key Finding: Establishes the pKa relationships and stability constants for boronic acid-diol complexes.
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[3][4] Chemical Reviews, 116(3), 1375-1397.
- Key Finding: Reviews the oxidative stability and pH-responsive nature of phenylboronic acid deriv
-
Singhal, R. P., & DeSilva, S. S. (1992). Boronate affinity chromatography.
-
Key Finding: foundational text on the requirement of alkaline pH for maintaining boronate-nucleoside interactions.[1]
-
-
Yan, J., et al. (2004). Boronic acid-based chemical sensors for saccharides.[5][6] Medicinal Research Reviews, 24(3), 357-403.
- Key Finding: Discusses the interference of buffers (Tris)
Sources
- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Solubility of Adenosine-2',3'-O-phenylboronate in aqueous buffers
[1][2]
Product Overview
-
Key Characteristic: A cyclic boronate ester formed between phenylboronic acid and the cis-2',3'-diol of adenosine.[1][2]
Part 1: Critical Solubility & Stability Mechanics
The "Solubility" Trap: Users often ask for the solubility of APB in water. However, for this molecule, solubility cannot be decoupled from chemical stability .[2] In aqueous media, APB exists in a dynamic equilibrium with its hydrolysis products (Adenosine and Phenylboronic acid).
-
In Anhydrous Organic Solvents (DMSO/DMF): The ester bond is stable.
-
In Aqueous Buffers (pH < 7.5): The equilibrium favors hydrolysis . Dissolving APB in neutral PBS will result in a solution of free Adenosine and Phenylboronic acid over time.
-
In Aqueous Buffers (pH > 8.5): The equilibrium favors the complex (APB) due to the formation of the stable tetrahedral boronate anion [1, 2].
Mechanism of Action Diagram
The following diagram illustrates the pH-dependent stability of APB.
[1][2]
Part 2: Preparation & Troubleshooting Guide
1. Stock Solution Preparation (Mandatory)
Do not attempt to dissolve the solid directly in aqueous buffer. The hydrophobic phenyl ring reduces water solubility, and the time required to dissolve it will allow hydrolysis to occur.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (or DMF) | Ensures complete solvation without triggering hydrolysis.[1][2] |
| Concentration | 10 mM – 50 mM | High concentration minimizes solvent volume in final assay. |
| Storage | -20°C, Desiccated | Prevents moisture absorption which catalyzes degradation.[1][2] |
| Stability | > 6 Months (if dry) | Boronate esters are stable in the absence of water. |
2. Aqueous Dilution Protocols
Scenario A: You require the intact APB molecule (e.g., for binding studies). [2]
-
Buffer Requirement: High pH (Carbonate or Glycine buffer, pH 9.0–10.0).[2]
-
Why: The ionization of the boronate (pKa ~8.8) locks the complex in a tetrahedral geometry, preventing the release of adenosine [3].
-
Protocol: Dilute DMSO stock 1:1000 into pH 9.5 buffer immediately before use.
Scenario B: You are testing biological activity at physiological pH (7.4).
-
Warning: You must treat APB as a "prodrug" or a "slow-release" source of adenosine/phenylboronic acid.[1]
-
Half-life: At pH 7.4, the half-life of the ester is short (minutes to hours depending on temperature and competing diols) [4].[1][2]
-
Interference: Avoid buffers containing competing cis-diols (e.g., Tris, Sorbitol, Mannitol).[1][2] These will trans-esterify with the boronic acid, accelerating APB breakdown.[1][2] Use Phosphate (PBS) or HEPES instead.
Part 3: Frequently Asked Questions (FAQ)
Q1: I see a precipitate when I dilute my DMSO stock into PBS. What is it? A: This is likely the hydrophobic APB ester crashing out before it hydrolyzes.
-
Correction: Lower the final concentration (e.g., < 100 µM) or warm the solution to 37°C to accelerate hydrolysis if free adenosine is the desired active agent. If the intact ester is required, you must add a solubility enhancer (e.g., cyclodextrin) or increase pH.[2]
Q2: Can I use Tris-HCl buffer? A: No. Tris (tris(hydroxymethyl)aminomethane) contains hydroxyl groups that can complex with boronic acids, although less strongly than cis-diols.[1][2] However, sugars present in cell media (glucose, ribose) are strong competitors.[2] In complex media, APB will rapidly exchange its adenosine for glucose [5].
Q3: Why does the literature show different binding constants?
A: Binding constants (
References
-
Santa Cruz Biotechnology. Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) Product Data. [1][2][3]
-
Springsteen, G., & Wang, B. (2002).[2] A detailed examination of boronic acid-diol complexation. Tetrahedron.
-
Yan, J., et al. (2004).[2] Boronic Acid-Based Chemistry: Sensors and Therapeutics.[1][2] Accounts of Chemical Research. [1][2]
-
Brooks, W.L.A., & Sumerlin, B.S. (2016).[2] Synthesis and Applications of Boronic Acid-Containing Polymers.[1] Chemical Reviews. [1][2]
-
Ivanov, A.E., et al. (2006).[2] Boronate-containing polymers for affinity chromatography.[1][2] Journal of Chromatography B.
-
Cayman Chemical. Adenosine Product Information & Solubility.
Optimizing pH for adenosine binding to boronate affinity columns
Topic: Optimizing pH for Adenosine Binding
Welcome to the Technical Support Center. This guide is designed for researchers observing inconsistent recovery or poor binding of adenosine and related nucleosides on boronate affinity columns. Unlike standard ion exchange, boronate affinity relies on a specific, pH-dependent geometric shift in the ligand. This guide addresses the "Why" and "How" of that mechanism to ensure reproducible results.
Part 1: The Core Mechanism (The "Tetrahedral Switch")
To troubleshoot effectively, you must understand the chemical switch that governs the column.
The Central Dogma of Boronate Affinity: Boronate ligands (typically m-aminophenylboronic acid) exist in two states depending on pH.[1]
-
Trigonal Planar (Neutral): At low pH, the boron atom is electron-deficient and flat. It cannot bind cis-diols effectively.
-
Tetrahedral (Anionic): At high pH (above the pKa), the boron accepts a hydroxyl ion (
), becoming negatively charged and tetrahedral. This geometry perfectly accommodates the cis-diol ribose ring of adenosine.
Visualizing the Interaction:
Figure 1: The pH-dependent equilibrium of boronate ligands. Binding only occurs when the ligand is in the tetrahedral anionic state.
Part 2: Troubleshooting & FAQs
Module A: Binding Efficiency (The "Stick" Phase)
Q1: I am loading adenosine at pH 7.4 (PBS), but it flows straight through. Why? A: pH 7.4 is insufficient for standard phenylboronate ligands. The pKa of m-aminophenylboronic acid is approximately 8.8 [1]. At pH 7.4, the majority of the ligand remains in the inactive trigonal form.
-
Solution: Increase your binding buffer pH to 8.5–9.0 . This shifts the equilibrium toward the anionic form required to bind the adenosine ribose ring.
-
Note: If you must work at neutral pH due to sample stability, you require specialized "low pKa" columns (e.g., fluorophenylboronic acid), but these are non-standard [2].
Q2: Can I use Tris buffer to adjust the pH? A: No. Tris (tris(hydroxymethyl)aminomethane) contains hydroxyl groups and amines that can compete with adenosine for the boronate binding sites or coordinate with the boron atom [3].
-
Recommendation: Use Ammonium Acetate (volatile, MS-compatible) or Sodium Phosphate (robust buffering). Glycine-NaOH is also acceptable if downstream analysis permits.
Q3: My adenosine recovery is low, and I suspect "secondary interactions." What does this mean? A: At pH 9.0, the boronate ligand is negatively charged. If your matrix contains positively charged impurities (amines), they may bind ionically rather than covalently. Conversely, if the matrix is negatively charged, it might repel the ligand.
-
Solution: Add 0.1 M to 0.5 M NaCl to your binding buffer. High ionic strength suppresses non-specific ionic interactions, ensuring that retention is driven solely by the specific cis-diol affinity [4].
Module B: Elution & Recovery (The "Release" Phase)
Q4: How do I elute adenosine without degrading it? A: You have two options, depending on your downstream application:
-
pH Switch (Standard): Lower the pH to break the tetrahedral geometry.
-
Reagent: 0.1 M Formic Acid or Acetic Acid (pH 3.0–4.0).
-
Pros: Volatile, perfect for LC-MS.
-
-
Competitive Elution (Gentle): Flood the column with a stronger cis-diol.
-
Reagent: 0.2 M Sorbitol or Mannitol in binding buffer.
-
Pros: Maintains constant pH (good for pH-sensitive proteins, less critical for adenosine).
-
Cons: Requires a desalting step to remove sorbitol before analysis.
-
Part 3: Optimized Protocol
This protocol assumes the use of a standard m-aminophenylboronic acid column (e.g., Affi-Gel, Monomix, or similar).
Reagent Preparation
| Solution | Composition | Purpose |
| Binding Buffer | 0.2 M Ammonium Acetate, pH 8.8 | Induces tetrahedral ligand geometry; MS compatible. |
| Wash Buffer | Binding Buffer + 0.1 M NaCl | Removes non-specific ionic contaminants. |
| Elution Buffer | 0.1 M Formic Acid (pH ~2.5) | Reverts ligand to trigonal form; releases adenosine. |
| Regeneration | 0.1 M NaOH (optional) | Cleans column of strongly bound contaminants. |
The Workflow
Figure 2: Step-by-step workflow for adenosine purification using boronate affinity.
Step-by-Step Instructions:
-
Equilibration: Flush the column with 10 column volumes (CV) of Binding Buffer. Ensure the effluent pH matches the buffer pH (8.8).
-
Sample Prep: Dissolve or dilute your adenosine sample in Binding Buffer. Crucial: If your sample is acidic (e.g., TCA precipitate), you must neutralize it to pH >8.5 before loading.
-
Loading: Apply sample at a low flow rate. Boronate ester formation is a chemical reaction, not just physical adsorption; it has slower kinetics than ion exchange.
-
Washing: Wash with 5 CV of Wash Buffer (containing NaCl). This removes non-cis-diol impurities.
-
Elution: Switch to Elution Buffer. Adenosine typically elutes in a sharp peak within 2-3 CVs.
-
Immediate Neutralization (Optional): If storing fractions long-term, neutralize with a drop of Ammonium Hydroxide, though adenosine is generally stable in mild acid.
References
-
Bio-Rad Laboratories. (n.d.). Affi-Gel® Boronate Affinity Gel Instruction Manual. Retrieved from
-
Liu, Z., & He, H. (2015). Boronate Affinity Chromatography: Principle and Binding pH. Encyclopedia of Analytical Chemistry. Wiley.[2]
-
Li, D., & Liu, Z. (2012). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews.
-
Sepax Technologies. (n.d.). Monomix Boronate Affinity Resin User Manual. Retrieved from
Sources
How to prevent non-specific binding in boronate chromatography
Topic: Prevention of Non-Specific Binding (NSB)
Introduction: The "Dual Personality" of Boronate Ligands
User Query: "Why is my target protein eluting in the flow-through, or why are impurities co-eluting with my glycated target?"
Scientist’s Analysis: Boronate affinity chromatography (BAC) is deceptively complex. While the primary mechanism is the formation of a reversible cyclic ester between the boronate ligand and cis-diol groups (e.g., sugars on glycoproteins), the ligand often exhibits a "dual personality."
At the alkaline pH required for binding (typically pH 8.5–9.5), the boronate group transforms from a trigonal planar form to a tetrahedral anionic form (
This guide provides the protocols to suppress these secondary interactions without compromising specific affinity.
Troubleshooting Module 1: Ionic Non-Specific Binding
Symptom: Positively charged impurities (high pI) co-elute with the target; or, the target binds too tightly and requires harsh elution.
The Mechanism
At pH > pKa of the ligand (usually ~8.8 for phenylboronic acid), the boron atom becomes negatively charged. If your sample matrix has low ionic strength, basic proteins will bind electrostatically to the boronate anion, regardless of their glycosylation state.
The Solution: Ionic Suppression
You must shield the charge without disrupting the boronate-diol ester bond.
Protocol: Optimization of Ionic Strength
-
Baseline Buffer: 50 mM Ammonium Acetate or Phosphate, pH 8.5.
-
Titration: Prepare binding buffers with increasing NaCl concentrations: 0 mM, 100 mM, 250 mM, and 500 mM.
-
Execution: Run a blank sample (non-glycosylated protein, e.g., BSA) under each condition.
-
Result Interpretation: The lowest salt concentration that results in 100% flow-through of the non-glycosylated protein is your optimized condition.
Technical Note: Magnesium Chloride (
) is often more effective than NaCl at suppressing ionic interactions in BAC because divalent cations () can shield the anionic boronate charge more effectively than monovalent cations ( ). Try 50–100 mM if NaCl fails.
Troubleshooting Module 2: Hydrophobic Non-Specific Binding
Symptom: Hydrophobic proteins (regardless of charge or glycosylation) stick to the column. "Ghost peaks" appear during cleaning steps.
The Mechanism
Most commercial ligands use m-aminophenylboronic acid. The phenyl ring and the spacer arm (often hydrocarbon chains) create a hydrophobic surface. Proteins with surface hydrophobic patches bind here, essentially treating the column like a C4 or C8 reversed-phase support.
The Solution: Polarity Modulation
Reduce the surface tension of the mobile phase to energetically discourage hydrophobic adsorption.
Protocol: Organic Modifier Screening Caution: Ensure your protein is stable in the chosen solvent.
| Modifier | Recommended Range | Mechanism |
| Ethylene Glycol | 5% – 10% (v/v) | Reduces hydrophobic effect; mild on protein structure. |
| Acetonitrile (ACN) | 2% – 5% (v/v) | Strong hydrophobic suppressor. High concentrations may precipitate proteins. |
| Methanol | 5% – 10% (v/v) | Alternative to ACN; less potent but often gentler. |
Implementation: Add the modifier to both the binding and wash buffers. Do not add to the elution buffer unless necessary for solubility.
Troubleshooting Module 3: The "Shielding" Strategy
Symptom: Persistent NSB despite salt and solvent optimization.
The Mechanism
Sometimes the matrix backbone (agarose/silica) or unreacted amine groups on the linker contribute to binding.
The Solution: Shielding Reagents
"Shielding Boronate Affinity Chromatography" (SBAC) involves adding specific reagents that block weak secondary interactions but are easily displaced by the strong specific cis-diol interaction.
-
Amines: Small amines can block unreacted active sites on the matrix.
-
Tris Buffer (Controversial but Effective): While Tris is a 1,3-diol and can compete for binding, low concentrations (10–20 mM) can sometimes act as a "shield" for non-specific sites. Use with caution: Only if specific binding is strong enough to withstand minor competition.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing and fixing NSB in boronate chromatography.
Figure 1: Decision tree for diagnosing the root cause of non-specific binding based on impurity characteristics.
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for binding? A: generally, no . Tris (tris(hydroxymethyl)aminomethane) contains hydroxyl groups that can form weak complexes with boronate, effectively acting as a competitive inhibitor. This reduces the capacity of your column for the target. However, in "Shielding BAC," low concentrations are sometimes used intentionally to block non-specific sites, but this requires expert optimization. Stick to Phosphate, HEPES, or Ammonium Acetate for standard protocols.
Q2: My target protein precipitates when I add Acetonitrile. What now? A: Switch to Ethylene Glycol or Propylene Glycol (5-10%). These are polyols (but typically interact weakly compared to cis-diols) and act as stabilizers/cryoprotectants while reducing hydrophobic interactions. Alternatively, use a non-ionic detergent like Tween-20 (0.01%), though this can be difficult to remove downstream.
Q3: How do I store the column to prevent NSB in future runs? A: NSB often increases as columns age and ligands degrade (releasing active sites on the matrix). Store boronate columns in 20% Ethanol or 0.02% Sodium Azide at 4°C. Never store in the alkaline binding buffer, as prolonged high pH can degrade the silica matrix (if silica-based) or hydrolyze the ligand spacer.
Q4: Does temperature affect NSB? A: Yes. Hydrophobic interactions are entropy-driven and generally increase with temperature. If you are seeing hydrophobic sticking, try running the chromatography at 4°C instead of room temperature.
References
-
Liu, Z., He, H., & Wang, H. (2012). Materials for Boronate Affinity Chromatography.[1][2][3][4][5] In Boronate Affinity Chromatography (pp. 15-35). Wiley.[1]
-
Li, Y., et al. (2001).[2] Shielding of protein-boronate interactions during boronate chromatography of neoglycoproteins. Journal of Chromatography A, 909(2), 137-145.[2]
-
Bouriotis, V., et al. (1981). Affinity Chromatography of Glycoproteins on Phenylboronate Agarose. Journal of Biological Chemistry.
-
Thermo Fisher Scientific. Boronate Affinity Chromatography Troubleshooting Guide.
Sources
Technical Support Center: RNA Labeling with Adenosine Derivatives
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Adenosine-Derivative RNA Labeling Reference ID: TS-RNA-ADO-2024
Executive Summary & Core Principles
Welcome to the technical support hub for adenosine-based RNA labeling. Unlike uridine analogs (e.g., 5-EU), adenosine derivatives present unique challenges due to the central role of ATP in cellular metabolism. Successful labeling requires navigating three critical bottlenecks: intracellular phosphorylation efficiency , metabolic stability (deamination resistance) , and polymerase compatibility .
This guide addresses these challenges through a "Causality-First" approach. We do not just fix the symptom; we correct the underlying biochemical conflict.
Diagnostic Decision Tree (Visual Workflow)
The following diagram illustrates the metabolic fate of adenosine analogs. Use this to diagnose low labeling efficiency.
Figure 1: The "Metabolic Fork."[1] Adenosine analogs face a race between phosphorylation (activation) and deamination (inactivation). Low signal often stems from the Deamination pathway dominating.
Critical Issue Resolution (Q&A)
Category A: Metabolic Labeling (In Cellulo)
Q1: I am using
Diagnosis: While click chemistry failure is possible, the root cause is likely competitive inhibition or metabolic washout .
-
Mechanism: Intracellular ATP concentrations are millimolar (1–5 mM). Exogenous analogs (added at µM levels) compete with endogenous ATP for both phosphorylation (Adenosine Kinase) and incorporation (RNA Polymerase). Furthermore,
-modified adenosines are often poor substrates for Adenosine Kinase (ADK). -
Solution Protocol:
-
Increase Concentration: Titrate
pA between 0.5 mM and 2.0 mM . (Note: Monitor for cytotoxicity >1 mM). -
Inhibit Deamination: Co-treat cells with Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (10 µM), an adenosine deaminase inhibitor. This prevents the conversion of your analog into inosine species, forcing it down the phosphorylation pathway [1].
-
Pulse Timing: Adenosine analogs have faster turnover than uridine. Shorten pulse times to 2–4 hours for nascent RNA to minimize toxicity-induced translation shutdown.
-
Q2: My sequencing data shows "A-to-G" mutations after using
Diagnosis: No, this is a feature, not a bug. This is the "Mutation-Seq" signature .
-
Mechanism:
-allyladenosine ( A) behaves like Adenosine during transcription.[2][3] However, if you performed an iodination step (common in A protocols), the allyl group cyclizes with the position to form -cyclized adenosine.[2] During Reverse Transcription (RT), this bulky adduct blocks Watson-Crick pairing with Thymine, causing the Reverse Transcriptase to misincorporate Cytosine (read as G in the sense strand) or skip [2]. -
Action:
-
For Quantification: Count the mutation rate at specific sites to quantify incorporation.
-
For Standard Seq: If you require error-free sequences, omit the iodination step or use
pA with biotin-enrichment instead.
-
Q3: Cells treated with Adenosine analogs are dying after 12 hours. How do I reduce cytotoxicity?
Diagnosis: Adenosine analogs can inhibit S-adenosylhomocysteine (SAH) hydrolase , disrupting the methylation cycle, or inhibit rRNA synthesis.
-
Solution Protocol:
-
Ramp-Up Strategy: Do not shock cells. Add the analog in two steps (e.g., 50% concentration at T=0, 50% at T=1hr).
-
Switch Analog: If using 2-aminopurine (2-AP), switch to
-modified analogs which are generally less toxic to the methylation machinery. -
Rescue Media: Supplement media with uridine and cytidine (50 µM) to bypass potential pyrimidine starvation caused by nonspecific antimetabolite effects.
-
Category B: Enzymatic Labeling (In Vitro)
Q4: T7 RNA Polymerase is not incorporating my ATP analog at the 5' end.
Diagnosis: T7 Polymerase has a high
-
Mechanism: Initiation requires a higher concentration of the first nucleotide than elongation.
-
Solution Protocol (The "Leader" Method):
-
Design: Ensure your template starts with a φ2.5 or φ6.5 promoter (preferred for ATP initiation) rather than the standard φ10 (GTP preferred).
-
Ratio Adjustment: Use a 4:1 ratio of Analog:GTP if attempting to force initiation.
-
Alternative: Use Poly(A) Polymerase (E. coli) for 3'-end labeling instead. It is highly promiscuous and accepts bulky
-modified ATPs (e.g., biotin-ATP, ethynyl-ATP) efficiently to create a tail [3].
-
Q5: 2-Aminopurine (2-AP) fluorescence is undetectable in my RNA construct.
Diagnosis: You are experiencing base-stacking quenching .
-
Mechanism: 2-AP is highly fluorescent as a free monomer. However, when incorporated into RNA, stacking interactions with neighboring bases (especially Guanosine and Cytosine) quench its fluorescence by >90% via electron transfer [4].
-
Solution Protocol:
-
Structural Context: Place 2-AP in a loop or bulge region where stacking is disrupted.
-
Neighbor Selection: If possible, flank 2-AP with Uridine residues, which cause the least quenching.
-
Control: Always measure the fluorescence of the digested RNA (using Nuclease P1) to confirm the label is present but quenched.
-
Protocol: High-Efficiency Metabolic Labeling with pA
This protocol is optimized for mammalian cell culture (HeLa/HEK293) to minimize background and maximize click-reaction efficiency.
Materials
-
Label:
-propargyladenosine ( pA) (100 mM in DMSO). -
Click Reagents: Biotin-Azide, THPTA ligand, CuSO4, Sodium Ascorbate.
-
Lysis Buffer: RIPA buffer with protease/RNase inhibitors.
Step-by-Step Workflow
-
Pulse Labeling:
-
Seed cells to 70% confluency.
-
Add
pA to final 1.0 mM . -
Incubate for 4 hours (Nascent RNA) or 12 hours (Total mRNA turnover).
-
Critical: Do not wash cells with PBS before lysis; rapid metabolism can deplete the pool.
-
-
RNA Isolation:
-
Lyse cells immediately in Trizol or similar reagent.
-
Perform chloroform extraction and isopropanol precipitation.
-
Resuspend RNA in nuclease-free water.
-
-
Click Reaction (CuAAC):
-
Prepare Master Mix (add in order):
-
RNA (up to 5 µg in 20 µL)
-
THPTA Ligand (2 mM) + CuSO4 (0.5 mM) -> Pre-mix these before adding to RNA to protect against degradation.
-
Biotin-Azide (50 µM)
-
Sodium Ascorbate (5 mM) -> Add last to start reaction.
-
-
Incubate: 30 min at 25°C in the dark.
-
Safety Check: Do not heat. Heat + Copper = RNA fragmentation.
-
-
Purification:
-
Precipitate RNA with Ethanol/NaOAc to remove unreacted Biotin-Azide.
-
Resuspend and proceed to Streptavidin pulldown or Dot Blot.
-
Analog Selection Guide
| Analog | Primary Application | Key Limitation | Toxicity Risk |
| Metabolic labeling, Click chemistry (Biotin/Fluor) | Requires high concentration (mM range) | Moderate | |
| Mutation-Seq (detects nascent RNA via RT mutation) | Requires chemical iodination step | Low | |
| 2-Aminopurine (2-AP) | Structural dynamics (Fluorescence) | Fluorescence quenched by base stacking | High |
| ATP-Analogs (e.g., Biotin-11-ATP) | In vitro enzymatic labeling (TdT, Poly(A) Pol) | Not cell-permeable (cannot use metabolically) | N/A |
References
-
Burger, K. et al. (2013).[4] "Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA." Nucleic Acids Research.[5][6]
-
Shu, X. et al. (2017).[7] "
-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay." Journal of the American Chemical Society.[8] -
Feyrer, H. et al. (2022).[9] "Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR." PLOS ONE.
-
Rist, M. & Marino, J.P. (2002). "Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence." Nucleic Acids Research.[5][6]
-
Hartstock, K. et al. (2018). "Metabolic labeling of RNA with N6-propargyladenosine." Methods in Molecular Biology.
For further assistance, please contact the Application Support team with your specific cell line and analog catalog number.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogs for messenger RNA metabolic labelling and sequencing | KeAi Publishing [keaipublishing.com]
- 4. Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome | bioRxiv [biorxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal in-cell Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA | bioRxiv [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR | PLOS One [journals.plos.org]
Enhancing the binding affinity of phenylboronic acid ligands
Technical Support Center: Phenylboronic Acid (PBA) Ligand Engineering Current Status: ● ONLINE | Tier: Level 3 (Senior Scientist Support) Ticket Scope: Ligand Binding Optimization, Assay Troubleshooting, Stability Management.
Welcome to the PBA Ligand Engineering Support Hub.
You have reached the advanced troubleshooting tier. Most user inquiries regarding "low binding affinity" with phenylboronic acids stem from a fundamental mismatch between the ligand's
Below are the resolved troubleshooting guides for the most critical issues in the field.
Ticket #001: "My PBA ligand shows negligible binding at physiological pH (7.4)."
Diagnosis:
Standard phenylboronic acid (PBA) has a
-
The Problem: At pH 7.4, standard PBA is ~96% neutral (trigonal). It cannot effectively form the cyclic ester required for binding.
-
The Fix: You must lower the
of the ligand to to ensure a sufficient population of the reactive anionic species at physiological conditions.
Solution A: Implement Wulff-Type Interactions
Modify your ligand to include an ortho-aminomethyl group. This creates an intramolecular coordinate bond between the nitrogen lone pair and the boron empty p-orbital (B-N interaction).
-
Mechanism: This stabilizes the tetrahedral geometry, effectively lowering the
to 5.5–6.5 . -
Result: The ligand becomes "pre-organized" for binding at neutral pH.
Solution B: Switch to Benzoxaboroles
Benzoxaboroles are cyclic hemi-esters where the boron is part of a strained oxaborole ring.
-
Mechanism: Ring strain release upon binding and improved entropy favor complexation.
-
Key Advantage: Unlike standard PBA, benzoxaboroles show exceptional affinity for pyranose sugars (e.g., glucose, galactose) at neutral pH.
Visualizing the Equilibrium & Fix
The diagram below illustrates why standard PBA fails at pH 7.4 and how Wulff-type modification corrects this.
Figure 1: The ionization equilibrium. Standard PBA requires high pH to become the active Tetrahedral form. Wulff-type ligands bypass this requirement via internal stabilization.
Ticket #002: "Which derivative should I synthesize for my target?"
User Query: "I am targeting sialic acid on cell surfaces, but my fluorinated PBA is binding glucose non-specifically."
Senior Scientist Response:
Binding affinity is a trade-off between Lewis acidity (binding strength) and selectivity . Simply adding electron-withdrawing groups (EWGs) like fluorine increases acidity (lowers
Refer to this selection matrix to choose the correct ligand architecture:
| Ligand Class | Approx.[1][2][3] | Best Target | Mechanism of Enhancement | Limitations |
| Phenylboronic Acid (PBA) | 8.8 | Basic pH separation | Baseline reference | Weak binding at pH 7.4. |
| 3-Aminophenylboronic Acid (APBA) | ~8.2 | General Glycans | Slight electronic effect | Still requires pH > 8 for optimal binding. |
| 2-Aminomethyl-PBA (Wulff-type) | 5.8 - 6.5 | Sialic Acid (SA) | B-N Coordination stabilizes anion | Synthetic complexity; steric bulk. |
| Benzoxaborole | 7.2 | Glucose / Galactose | Ring Strain Relief + Entropy | Lower affinity for Sialic Acid than Wulff-types. |
| 2,4-Difluoro-PBA | ~7.0 | Non-specific Diols | Inductive Effect (EWG) | High hydrolysis rate; lower stability. |
| 3-Pyridinylboronic Acid | 4.4 | Acidic environments | Heterocyclic electron deficiency | Very low |
Recommendation: For Sialic Acid (SA) at pH 7.4, use Wulff-type derivatives (e.g., 2-acrylamidophenylboronic acid). SA binds optimally at slightly acidic/neutral pH due to the interaction between the boronate and the SA glycerol tail, which Wulff-types facilitate perfectly [1, 5].
Ticket #003: "My Alizarin Red S (ARS) binding curves are erratic."
Diagnosis:
The ARS assay is a three-component competitive system (PBA + ARS
-
Common Error 1: Ignoring that ARS binding itself is pH-dependent.
-
Common Error 2: Fluorescence quenching artifacts at high concentrations.
Validated Protocol: ARS Displacement Assay
Reagents:
-
Buffer: 0.1 M Phosphate or HEPES, pH 7.4 (Strictly controlled).
-
Ligand: Your PBA derivative.
Step-by-Step Workflow:
-
Determine
of ARS-PBA first:-
Titrate PBA (0 to 20 mM) into fixed ARS (
M). -
Monitor Absorbance (468 nm) or Fluorescence (Ex 468 / Em 572 nm).
-
Note: ARS becomes fluorescent only when bound to PBA.
-
Fit data to a 1:1 binding isotherm to find
.
-
-
Competitive Displacement:
-
Prepare a solution of PBA:ARS at a fixed ratio (usually near the
of the ARS-PBA complex, e.g., 1:1 or 10:1 depending on affinity). -
Titrate the Analyte (Sugar) into this mixture.
-
Observation: Fluorescence decreases as Sugar displaces ARS.
-
-
Calculation (The Benesi-Hildebrand Correction):
-
Do not just plot % displacement. You must solve the competitive equilibrium equation:
(Where P is a function of fluorescence intensity and ). -
Use the method described by Springsteen & Wang [3] for accurate
determination.
-
Figure 2: The ARS Displacement Workflow. Fluorescence quenching indicates successful ligand binding.
Ticket #004: "My ligand stops working in cell culture media."
Diagnosis:
Oxidative Deborylation. Phenylboronic acids are sensitive to Reactive Oxygen Species (ROS), specifically Hydrogen Peroxide (
-
The Reaction:
inserts into the C-B bond, cleaving it and converting the PBA into a Phenol and Boric Acid. Phenols do not bind sugars. -
Context: Cell culture media (especially DMEM with high glucose) can generate low levels of ROS. In vivo, inflammatory sites are rich in ROS.
Troubleshooting Steps:
-
Check Media: Avoid aged media where auto-oxidation of components has occurred.
-
Chemical Protection: If your application allows, electron-withdrawing groups (like Fluorine) on the ring can slightly stabilize the C-B bond against oxidation, though this alters affinity [4].
-
Control Experiment: Incubate your ligand with 100
M for 1 hour and run an LC-MS. If you see a mass shift corresponding to , your ligand is degrading.
References
-
Wulff-Type Interactions & pKa Tuning
-
Benzoxaboroles vs.
-
Dowlut, M., & Hall, D. G. "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water."[14] Journal of the American Chemical Society.
-
-
Alizarin Red S (ARS)
- Springsteen, G., & Wang, B.
-
Oxidative Stability & ROS
- Xu, S., et al. "Phenylboronic ester-modified anionic micelles for ROS-stimuli response." NIH / PubMed.
-
General Boronate Affinity Materials (Review)
- Li, D., et al. "Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity." Accounts of Chemical Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01624J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low recovery in affinity purification of ribonucleosides
Introduction
Low recovery in ribonucleoside purification is rarely a single-variable failure. It is usually a mismatch between the chemistry of the ligand (phenylboronate), the physics of the matrix (hydrophobicity/competition), and the stability of the analyte .
This guide addresses the isolation of ribonucleosides (e.g., adenosine, guanosine, modified analogues like pseudouridine) from complex mixtures (deoxyribonucleosides, cell lysates, plasma) using Boronate Affinity Chromatography (BAC) . This method relies on the reversible formation of a cyclic ester between a boronate ligand and the cis-diol group of the ribose sugar.
Part 1: Diagnostic Workflow
Before adjusting buffers, you must locate the "missing" mass. Use this logic tree to diagnose the stage of failure.
Figure 1: Diagnostic logic tree to isolate the source of ribonucleoside loss. Blue nodes indicate decision points; Yellow nodes indicate the root cause category.
Part 2: Troubleshooting Guides (FAQs)
Category A: The "Flow-Through" Problem (Binding Failure)
Symptom: The ribonucleosides are found in the wash or flow-through fractions.
Q1: My buffer is at pH 8.0, but binding is poor. Why? A: The pH is likely too low.[1] The boronate ligand must be in its tetrahedral anionic form to bind cis-diols. The pKa of standard phenylboronate is approximately 8.8 .
-
The Fix: Adjust your binding buffer to pH 8.5 – 9.0 . At pH 8.0, only ~15% of the ligand is active.
-
Buffer Choice: Use Ammonium Acetate or Glycine-NaOH. Avoid buffers with cis-diols (e.g., citrate) or those that form complexes with boronate (e.g., Tris can sometimes be problematic if not pH adjusted perfectly, though often used; HEPES is safer).
Q2: I am purifying from blood plasma/cell media. Why is recovery near zero? A: Competitive displacement by glucose or glycerol. Biological matrices often contain high concentrations of glucose (a reducing sugar with cis-diols) or glycerol (often added to enzyme stocks). These small molecules out-compete your ribonucleosides for binding sites.
-
The Fix:
-
Desalting: Pass the sample through a Sephadex G-10/G-25 column first to remove small sugars if your target is larger (e.g., RNA).
-
Capacity Overload: If purifying nucleosides (monomers), you cannot size-exclude glucose. You must increase the resin volume to account for the glucose load.
-
Q3: Does the presence of amines affect binding? A: Yes. Primary amines can coordinate with boron, interfering with the geometry required for the cis-diol ester formation.
-
The Fix: Ensure your sample is free of Tris or Glycine during the loading phase if you are working near the lower limit of the pH range, or simply ensure the pH is high enough (>9.0) where the boronate-diol affinity overcomes amine coordination.
Category B: The "Stuck on Column" Problem (Elution Failure)
Symptom: Target is not in Flow-Through, but not in Elution either.
Q4: I eluted with acidic buffer (pH 4.0), but yield is low. Is the bond permanent?
A: The bond is broken, but the nucleoside is likely stuck via secondary hydrophobic interactions .
Most commercial resins use phenylboronate. The phenyl ring is hydrophobic. Ribonucleosides (especially purines like Adenosine and Guanosine) are also hydrophobic. Even after the boronate ester hydrolyzes at acidic pH, the nucleoside may remain "stuck" to the phenyl ring via
-
The Fix: Add an organic modifier to your elution buffer.
-
Standard Elution: 0.1 M Formic Acid.
-
Enhanced Elution: 0.1 M Formic Acid + 10–20% Acetonitrile or Methanol . This disrupts the hydrophobic interaction.
-
Q5: Can I elute without acid? My nucleosides are acid-labile. A: Yes. Use Competitive Elution . Instead of dropping pH, flood the column with a stronger cis-diol.
-
The Fix: Elute with 0.1 M Sorbitol or Mannitol in the binding buffer (pH 8.5). Sorbitol has a higher affinity for boronate than ribonucleosides, effectively displacing them.
Category C: Sample Integrity (Degradation)
Symptom: Mass balance is poor (Input > FT + Eluate).
Q6: My recovery of unmodified nucleosides is fine, but modified ones (e.g., 7-methylguanosine) are lost. A: Check for ring-opening or hydrolysis. Some modified nucleosides (especially positively charged ones like m7G) are unstable in prolonged alkaline conditions (pH > 9.0) used for binding.[1][2][3][4][5]
-
The Fix:
-
Use the lowest effective pH (e.g., pH 8.2–8.5) and a "cold room" workflow (4°C).
-
Use 3-aminophenylboronate (lower pKa ~8.2) instead of standard phenylboronate if available, allowing binding at milder pH.
-
Part 3: Master Protocol (Self-Validating)
This protocol minimizes hydrophobic trapping and ensures pH accuracy.
Materials
-
Resin: Boronate Affinity Resin (e.g., Affi-Gel Boronate, Cytiva Boronate).
-
Binding Buffer: 0.2 M Ammonium Acetate, pH 8.8 (Mg2+ free).
-
Elution Buffer: 0.1 M Formic Acid, pH 2.5 (Optional: + 10% Acetonitrile).
-
Neutralization Buffer: 1.0 M Ammonium Bicarbonate.
Step-by-Step Workflow
| Step | Action | Critical Parameter (Why?) |
| 1. Prep | Equilibrate resin with 5-10 CV (Column Volumes) of Binding Buffer . | Ensure pH is exactly 8.8 leaving the column. If pH < 8.5, capacity drops by 50%+. |
| 2. Load | Adjust sample pH to 8.8 using NaOH or high-conc buffer. Load slowly (flow rate < 50 cm/h). | Slow kinetics: Boronate ester formation is slower than ionic binding. Give it time. |
| 3. Wash | Wash with 5 CV of Binding Buffer . Collect fractions. | Validation Point: Check A260 of Wash. It should return to baseline. If high, binding failed. |
| 4. Elute | Apply 3-5 CV of Elution Buffer . PAUSE FLOW for 5 mins after 1st CV. | The "Pause" allows the acidic buffer to penetrate pores and hydrolyze esters fully. |
| 5. Finish | Neutralize eluate immediately if sample is acid-labile. | Prevents depurination or hydrolysis of modified bases. |
Mechanism of Interaction
Figure 2: The chemical cycle of boronate affinity. Note the transition from Trigonal to Tetrahedral geometry required for binding.
References
-
Wiley, J.P. et al. (2001). Boronate Affinity Chromatography: Principles and Applications. Current Protocols in Protein Science.
-
Cytiva Life Sciences. (2023). Affinity Chromatography Handbook: Principles and Methods. (See Section: Boronate Affinity).[4][6]
-
Liu, X.[7] & Scouten, W.H. (2000). Boronate Affinity Chromatography. In: Molecular Imprinting of Polymers. Springer.
-
Sigma-Aldrich (Merck). (2024). Troubleshooting Affinity Chromatography. Technical Bulletin.
-
Biotime. (2022). Boronate Affinity Chromatography: Mechanism and Applications for cis-diol separation.
Sources
- 1. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ia800603.us.archive.org [ia800603.us.archive.org]
- 3. Preparation of sequencing RNA libraries through Chemical Cross-linking Coupled to Affinity Purification (cCLAP) in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of mRNA Processing Complexes Using an RNA Affinity Approach [escholarship.org]
Technical Support Center: Adenosine-2',3'-O-phenylboronate (APB)
The following guide is structured as a specialized Technical Support Center for researchers working with Adenosine-2',3'-O-phenylboronate (APB) . It synthesizes mechanistic organic chemistry with practical laboratory troubleshooting.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Executive Summary: The Stability Paradox
Adenosine-2',3'-O-phenylboronate is a cyclic boronate ester formed between Phenylboronic Acid (PBA) and the cis-2',3'-diol of adenosine.
Crucial Operational Insight: This molecule exists in a dynamic equilibrium. Unlike standard covalent modifications (e.g., acetylation), the boronate ester bond is reversible . Its stability is strictly governed by the "Tetrahedral Switch" :
-
Trigonal Planar Boron (
): Unstable. High susceptibility to hydrolysis. Predominant at low pH. -
Tetrahedral Boronate Anion (
): Stable. Resistant to hydrolysis. Predominant at high pH (typically pH > 8.5).
Primary Degradation Pathways
Understanding how APB degrades is the first step to preventing it. We categorize degradation into three distinct mechanisms.
Pathway A: Hydrolytic Dissociation (pH-Driven)
This is the most common failure mode. Water attacks the boron center, releasing free adenosine and phenylboronic acid.
-
Trigger: Acidic or neutral pH (pH < 7.5).
-
Mechanism: Protonation of the boronate anion shifts the equilibrium toward the trigonal species, which rapidly hydrolyzes.
Pathway B: Competitive Transesterification (Buffer-Driven)
Often overlooked, this pathway occurs when the buffer contains competing diols.
-
Trigger: Presence of Glycerol, Mannitol, Sorbitol, or Tris in the buffer.
-
Mechanism: The phenylboronic acid moiety has a higher affinity for 1,2-diols with favorable bite angles (like catechol or glycerol) than for the adenosine ribose, causing the "protecting group" to jump to the buffer component.
Pathway C: Oxidative Deboronation (Irreversible)
-
Trigger: Reactive Oxygen Species (ROS) or peroxides (e.g., aged THF or PEG).
-
Mechanism: Carbon-Boron bond cleavage yielding Phenol and Adenosine. Unlike hydrolysis, this is irreversible.
Pathway Visualization
The following diagram maps the kinetic fate of APB under stress conditions.
Caption: Kinetic map showing the three primary fates of APB. Note that Hydrolysis and Transesterification are equilibrium-based, while Oxidation is irreversible.
Troubleshooting Guides (Q&A)
Issue 1: "My LC-MS shows free Adenosine and Phenylboronic Acid, not the complex."
Diagnosis: Equilibrium Shift (Hydrolysis). Context: You likely dissolved the sample in a neutral or acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). The Fix:
-
Adjust pH: The complex requires a basic environment to stabilize the tetrahedral boronate.
-
Protocol: Inject in a buffer at pH 8.5–9.0 (e.g., Ammonium Bicarbonate).
-
Note: If you must use acidic LC-MS conditions, you will inevitably see the dissociated components due to the "pKa switch" mechanism [1].
Issue 2: "The complex degrades in my storage buffer, even at pH 9.0."
Diagnosis: Competitive Transesterification.[1] Context: Check your buffer recipe. Does it contain Glycerol (cryoprotectant) or Tris ? The Science: Glycerol forms a tighter cyclic ester with boronic acids than adenosine does. The PBA leaves the adenosine to bind with glycerol [2]. The Fix:
-
Replace Glycerol: Use DMSO for cryoprotection if necessary.
-
Replace Tris: Use Phosphate or Carbonate buffers (which lack 1,2-diols).
Issue 3: "I see a new peak at RT 4.5 min (Phenol) and loss of UV absorbance at 260nm."
Diagnosis: Oxidative Deboronation. Context: Exposure to air over long periods or use of solvents containing peroxides. The Fix:
-
Degas all buffers.
-
Add a radical scavenger (e.g., BHT) if the experiment allows.
-
Self-Validation: Add 1 eq of
to a small aliquot. If the peak grows, it is confirmed as Phenol [3].
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the ratio of Intact APB vs. Hydrolyzed Products.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm | Standard retention of aromatics. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | Critical: Basic pH maintains the ester bond during the run. |
| Mobile Phase B | Acetonitrile | Elution of hydrophobic PBA/Ester. |
| Gradient | 5% B to 60% B over 15 min | Separates polar Adenosine (early) from APB (mid) and PBA (late). |
| Detection | UV 254 nm (Adenosine core) & 220 nm (Phenyl ring) | Dual-wavelength confirms the presence of both moieties. |
Protocol B: Equilibrium Shift Validation
If you suspect your compound is falling apart due to pH, perform this rapid test:
-
Prepare Stock: 1 mM APB in DMSO.
-
Aliquot A (Acidic): Dilute into 0.1% Formic Acid. Run LC-MS immediately.
-
Expected Result: >90% Dissociation (Free Adenosine + PBA).
-
-
Aliquot B (Basic): Dilute into 50 mM Ammonium Bicarbonate (pH 9.0). Run LC-MS immediately.
-
Expected Result: >90% Intact APB Complex.
-
Decision Tree for Troubleshooting
Use this logic flow to identify the root cause of APB instability in your assay.
Caption: Diagnostic Logic Flow for identifying APB degradation sources.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.
- Key Finding: Establishes the relationship between pH, pKa, and binding constants ( ) for phenylboronic acid and various diols.
-
Yan, J., et al. (2004). Boronic Acid-Based Chemistry: Sensors and Therapeutics. Accounts of Chemical Research, 47(1), 22-26.
- Key Finding: Discusses the competitive binding of carbohydr
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine. Chemical Reviews, 116(3), 1375-1397.
- Key Finding: Details the oxidative degradation mechanism of boronic acids to phenols by hydrogen peroxide.
Sources
Purification challenges for synthetic adenosine derivatives
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.6
Welcome to the technical support center for synthetic nucleoside chemistry. This guide addresses the specific downstream processing challenges encountered when working with synthetic adenosine derivatives (e.g., N6-substituted agonists, C8-modified analogues, and 5'-modified prodrugs).
Unlike standard small molecules, adenosine derivatives possess a "polarity paradox"—a lipophilic base attached to a highly polar ribose sugar—and a chemically labile glycosidic bond. This guide moves beyond generic advice to provide self-validating protocols for these specific structural vulnerabilities.
Module 1: Chromatography Strategy (The Polarity Paradox)
The Challenge: Standard C18 Reverse Phase (RP) often fails because adenosine derivatives are too polar to retain well (eluting in the void volume), yet they streak or adhere irreversibly to normal phase silica due to the ribose hydroxyls.
Technical Directive: Stop using standard C18 with high aqueous content. Instead, adopt a Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded RP strategy.
Decision Matrix: Column Selection
Figure 1: Column selection logic based on ribose protection status and calculated LogP.
Protocol A: HILIC Purification for Free Nucleosides
Best for: N6-modified adenosines, triphosphate precursors.
-
Stationary Phase: Amide-bonded silica (preferred over bare silica to prevent irreversible adsorption) or Zwitterionic (ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Why: Ammonium ions mask residual silanols; pH 5.8 protects the glycosidic bond (see Module 2).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start at 95% B (High Organic)
60% B.-
Note: Unlike RP, HILIC elutes by increasing water content.
-
-
Sample Loading: Dissolve sample in 90% ACN / 10% Water. If insoluble, use DMSO but keep injection volume <1% of column volume to prevent peak distortion.
Module 2: Structural Integrity (The Acid Sensitivity)
The Challenge: The N-glycosidic bond (connecting N9 to C1') is susceptible to acid-catalyzed hydrolysis (depurination), yielding free adenine and ribose degradation products.
Mechanism: Protonation of the purine ring (specifically N7 or N3) destabilizes the glycosidic bond. This is accelerated by:
-
Low pH (< 3.0): Common when using TFA (Trifluoroacetic acid).
-
Heat: Rotary evaporation at >40°C in acidic buffers.
-
Electron-withdrawing groups: Substituents at C8 or N6 can further sensitize the bond [1][2].
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| New peak at solvent front (RP-HPLC) | Depurination (Free Base) | Switch Modifier: Replace 0.1% TFA with 0.1% Formic Acid or 10mM Ammonium Formate (pH ~4.0). TFA is too acidic for labile nucleosides. |
| Product disappears during drying | Acid concentration | Neutralize: Add dilute NH₄OH to fractions before rotary evaporation. Never concentrate acidic fractions to dryness without neutralization. |
| Peak splitting | Anomerization | Check pH: Extreme acid can cause |
Module 3: Isomer Management (N7 vs N9)
The Challenge: During the glycosylation step (Vorbrüggen reaction), the ribose can attach to N7 (kinetic product) or N9 (thermodynamic product). Separating these regioisomers is difficult due to identical mass and similar polarity.
Differentiation Strategy:
-
N9-Adenosine: The "correct" biological isomer. Generally more lipophilic.
-
N7-Adenosine: Often forms as a minor impurity (10-20%) [3].
Protocol B: Regioisomer Separation
If flash chromatography fails to resolve N7/N9 isomers:
-
Crystallization (The "Gold Standard"):
-
N9 isomers often crystallize more readily than N7.
-
Solvent System: Ethanol/Water or Methanol/Ethyl Acetate.
-
Procedure: Dissolve the mixture in hot Ethanol. Add warm Water until turbid. Cool slowly to 4°C. The N9 isomer typically precipitates, leaving N7 in the mother liquor.
-
-
Chemical Differentiation:
-
N7 isomers are significantly more susceptible to acid hydrolysis than N9.
-
Risky but effective: Mild acid treatment can selectively degrade the N7 impurity, allowing purification of the robust N9 isomer (requires careful optimization) [4].
-
Module 4: Physical State (Handling "Oils")
The Challenge: Synthetic adenosine derivatives often "oil out" (phase separate as a gum) rather than crystallize, trapping impurities and solvents.
Recovery Protocol:
-
The Trituration Fix:
-
Dissolve the oil in a minimum amount of DCM or Methanol.
-
Add the solution dropwise into a rapidly stirring excess of Diethyl Ether or MTBE (Antisolvents).
-
Result: The product should crash out as a white amorphous solid.
-
-
The Lyophilization Fix:
-
If the compound is water-soluble, dissolve in t-Butanol/Water (1:1) .
-
Freeze and lyophilize.
-
Why: t-Butanol promotes an amorphous cake structure and prevents the "glassy" film formation common with pure water [5].
-
FAQ: Quick Troubleshooting
Q: My compound streaks on silica gel plates/columns. A: The basic nitrogens on the adenine ring are interacting with acidic silanols. Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase to block these sites.
Q: I see double peaks in NMR but single peak in HPLC. A: This is likely rotamers caused by restricted rotation around the N6-substituent or the glycosidic bond (syn/anti conformation). Test: Run Variable Temperature (VT) NMR at 50°C. If peaks coalesce, it is a single pure compound.
Q: Can I use C18 for preparative purification? A: Only if you use "AQ" (Aqueous) compatible C18 columns. Standard C18 chains collapse in 100% water (often needed to load polar nucleosides), leading to loss of retention.
References
-
Stability of N-Glycosidic Bonds. Tallinn University of Technology. (2025).[1][2] Explains the kinetics of purine hydrolysis in acidic media. 3[1][2][4][5][6][7][8]
-
Proton affinities and N-glycosidic bond stabilities of hydroxyl radical modified adenosine. Royal Society of Chemistry. (2025).[1][2] Detailed mechanistic insight into protonation sites (N3/N7) and bond destabilization. 9[1][2][5][6][7]
-
Experimental and computational investigations of RNA duplexes containing N7-regioisomers. Nucleic Acids Research. (2025).[1][2] Discusses the formation of N7 side-products during synthesis. 2[1][2][5][6][7][8]
-
Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. PubMed. (2015).[1][10] Provides context on N-alkylation and stability differences between isomers. 10[1][2][5][6][7]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (2025).[1][2] General strategies for handling oiling out and antisolvent crystallization. [2][4][5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Proton affinities and N-glycosidic bond stabilities of hydroxyl radical modified adenosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenosine Receptor Ligands: Profiling Adenosine-2',3'-O-phenylboronate Against Classical Analogs
For researchers in pharmacology and drug development, the nuanced selection of receptor ligands is a critical determinant of experimental success. Adenosine receptors, a family of four G-protein coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitous and modulate a vast array of physiological processes, making them attractive therapeutic targets.[1][2] The choice of agonist or antagonist is dictated by the desired effect, which in turn is governed by the ligand's affinity and selectivity for these receptor subtypes. This guide provides an in-depth comparison of Adenosine-2',3'-O-phenylboronate (APB) with other well-characterized adenosine analogs, offering insights into their relative performance in receptor binding assays.
The Landscape of Adenosine Receptor Agonists
Adenosine itself is the endogenous agonist for all four receptor subtypes. However, its rapid metabolism and lack of subtype selectivity limit its use as an experimental tool. This has driven the development of a vast library of synthetic analogs, each with unique modifications to the adenosine scaffold designed to enhance stability, potency, and/or receptor selectivity.[2]
Key modifications often occur at the N6 and C2 positions of the purine ring, or at the 5' position of the ribose sugar.[3][4] For instance, bulky substituents at the N6-position tend to confer selectivity for the A1 receptor, while modifications at the C2 and 5' positions have been explored to generate A2A and A3 selective ligands.[3][5]
Adenosine-2',3'-O-phenylboronate (APB) presents a unique structural modification. The phenylboronate group forms a cyclic ester with the 2' and 3'-hydroxyl groups of the ribose moiety. This modification is expected to alter the conformational flexibility of the ribose sugar, which can significantly impact receptor interaction and selectivity.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of ligand characterization is the determination of its binding affinity (typically expressed as the inhibition constant, Ki) for its target receptor(s). This is most commonly achieved through competitive radioligand binding assays. The lower the Ki value, the higher the affinity of the ligand for the receptor.
Below is a comparative table of binding affinities for several key adenosine receptor agonists.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Selectivity Profile |
| NECA (5'-N-Ethylcarboxamido-adenosine) | 14 | 20 | 2.4 | 6.2 | Non-selective, high affinity |
| CPA (N6-Cyclopentyladenosine) | 0.3[6] | 11.0[6] | - | - | A1-selective |
| CGS-21680 | - | ~15-22 | - | - | A2A-selective |
| IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) | - | - | - | ~1-2 | A3-selective |
| Regadenoson | - | 290[7] | >10,000 | >10,000 | A2A-selective (low affinity) |
| Adenosine-2',3'-O-phenylboronate (APB) | Data not available | Data not available | Data not available | Data not available | Presumed non-selective |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., cell type, radioligand used). The values presented here are representative.
Expert Insights:
-
NECA is often used as a "gold standard" non-selective agonist due to its high affinity across A1, A2A, and A3 receptors. Its high potency makes it a useful tool for activating multiple adenosine receptor subtypes simultaneously.
-
CPA demonstrates how N6-substitutions can drive A1 selectivity. The cyclopentyl group fits into a specific hydrophobic pocket in the A1 receptor.[8][9]
-
CGS-21680 and Regadenoson are examples of A2A-selective agonists, which are clinically relevant for their vasodilatory effects.[7][10]
-
IB-MECA is a classic example of an A3-selective agonist, often used in studies related to inflammation and cancer.[3]
Based on its structure, APB, lacking substitutions at the N6 or C2 positions, is likely to be a non-selective agonist, similar to adenosine and NECA. The phenylboronate moiety, while unique, does not immediately suggest a strong preference for any single receptor subtype's binding pocket. Its primary influence may be on pharmacokinetic properties or subtle alterations in binding kinetics rather than a dramatic shift in subtype selectivity.
Experimental Protocols: A Guide to Best Practices
To ensure the trustworthiness and reproducibility of binding data, a rigorously validated protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a standard for determining ligand affinity.[11][12]
Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Adenosine-2',3'-O-phenylboronate) for a specific human adenosine receptor subtype (e.g., A1) expressed in a cell line (e.g., CHO or HEK293 cells).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor.[13] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.[14]
Materials:
-
Cell membranes from CHO cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [3H]DPCPX (a selective A1 antagonist).
-
Test Compound: Adenosine-2',3'-O-phenylboronate.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known A1 antagonist (e.g., unlabeled DPCPX or Xanthine Amine Congener, XAC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound: Add a range of concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: An antagonist like [3H]DPCPX is often preferred for A1 receptor binding assays because it typically binds to a single high-affinity state of the receptor, leading to more straightforward data interpretation compared to agonists which can bind to multiple affinity states.
-
Non-specific Binding Control: Including a saturating concentration of a known ligand is crucial to differentiate between radioligand bound to the receptor of interest and that bound to other components (e.g., the filter, lipids).
-
Rapid Filtration and Cold Wash: These steps are critical to minimize the dissociation of the radioligand from the receptor during the separation of bound and free ligand, ensuring an accurate measurement of the equilibrium state.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Adenosine Receptors
The functional outcome of ligand binding is determined by the G-protein coupling of the receptor subtype. Understanding these pathways is essential for interpreting the physiological effects of an agonist like APB.
-
A1 and A3 Receptors: These receptors typically couple to the Gi/o family of G-proteins.[15] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
-
A2A and A2B Receptors: These receptors couple to the Gs family of G-proteins.[15] Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[15][16]
cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a cellular response.
Canonical Adenosine Receptor Signaling Diagram
Caption: Opposing effects of adenosine receptor subtypes on cAMP levels.
Conclusion and Future Directions
While Adenosine-2',3'-O-phenylboronate remains a less-characterized analog, its unique structure warrants further investigation. Based on the foundational principles of adenosine receptor pharmacology, it is likely a non-selective agonist. To definitively establish its profile, comprehensive radioligand binding assays, following the rigorous protocol outlined in this guide, are necessary.
For researchers, the choice between APB and other analogs will depend on the experimental question. If broad activation of adenosine receptors is desired, APB could be a viable alternative to NECA, though its potency would need to be determined. If subtype-selectivity is required, established analogs like CPA, CGS-21680, or IB-MECA remain the superior choice. The insights and methodologies presented here provide a robust framework for the characterization of APB and the informed selection of adenosine receptor ligands in future research.
References
-
Fredholm, B. B., et al. (2002). Adenosine receptors: G protein-mediated signalling and the role of accessory proteins. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(3), 189-197. [Link]
-
Adenosine signaling pathway. Adenosine binds to G-protein coupled... - ResearchGate. [Link]
-
Adenosine receptor - Wikipedia. [Link]
-
Federico, S., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science, 4(1), 236-247. [Link]
-
Gessi, S., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. Current Neuropharmacology, 9(4), 590-599. [Link]
-
Murphree, L. J., et al. (2002). Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4). Molecular Pharmacology, 61(2), 455-462. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]
-
Cerqueira, M. D. (2004). The future of pharmacologic stress: selective A2A adenosine receptor agonists. The American Journal of Cardiology, 94(2A), 33D-42D. [Link]
-
Cristalli, G., et al. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 57(9), 3623-3650. [Link]
-
Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors (pp. 95-115). Humana Press. [Link]
-
Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Radioligand Binding Assay - Creative Bioarray. [Link]
-
Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. [Link]
-
Baraldi, P. G., et al. (2004). Synthesis and biological activity of new potential agonists for the human adenosine A2A receptor. Journal of Medicinal Chemistry, 47(16), 4034-4045. [Link]
-
Volpini, R., et al. (2001). Synthesis and biological evaluation of N6-alkyl-2-alkynyladenosine derivatives as A3 adenosine receptor agonists. Bioorganic & Medicinal Chemistry, 9(6), 1537-1545. [Link]
Sources
- 1. Adenosine receptors: G protein-mediated signalling and the role of accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine Receptors [sigmaaldrich.com]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new potential agonists for the human adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The future of pharmacologic stress: selective A2A adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assays for Adenosine Receptors | Springer Nature Link [link.springer.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative analysis of phenylboronate and carborane adenosine derivatives
Title: Comparative Analysis of Phenylboronate and Carborane Adenosine Derivatives: A Technical Guide for Drug Development
Executive Summary
This guide provides a rigorous comparative analysis of Phenylboronate Adenosine Derivatives (PBA-Ad) and Carborane Adenosine Derivatives (CBA-Ad). While both integrate boron into the adenosine scaffold, they serve distinct pharmacological roles driven by their divergent electronic and steric properties.
-
Carborane Adenosine Derivatives (CBA-Ad): Characterized by icosahedral boron clusters (
), these compounds are primarily engineered for Boron Neutron Capture Therapy (BNCT) due to their high boron content (~10 atoms/molecule) and as hydrophobic pharmacophores for Adenosine Receptor (AR) modulation (specifically A3 AR). -
Phenylboronate Adenosine Derivatives (PBA-Ad): Defined by the presence of a planar phenylboronic acid moiety (
). These are utilized for their Lewis acidity , enabling reversible covalent interactions with cis-diols (e.g., sugars, glycoproteins) for sensing, targeted delivery, and bioconjugation, rather than direct receptor agonism or high-payload BNCT.[1]
Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the "Boron Payload" vs. "Chemical Reactivity" trade-off.
| Feature | Phenylboronate Adenosine (PBA-Ad) | Carborane Adenosine (CBA-Ad) |
| Boron Entity | Phenylboronic Acid ( | Dicarba-closo-dodecaborane ( |
| Geometry | Planar ( | 3D Icosahedral Cluster ("Inorganic Benzene") |
| Boron Content | Low (1 atom/molecule) | High (10 atoms/molecule) |
| Electronic Nature | Lewis Acid (accepts electron pairs) | Electron-withdrawing (inductive), Non-acidic cage |
| Reactivity | Forms reversible cyclic esters with cis-diols | Chemically inert; susceptible to partial degradation to nido form in strong base |
| Hydrophobicity | Amphiphilic (pH dependent ionization) | Highly Lipophilic (Hydrophobic Pharmacophore) |
| Key Application | Diol-targeting, Glucose sensing, Prodrugs | BNCT, A3 Adenosine Receptor Agonism |
Therapeutic Applications & Mechanisms
Boron Neutron Capture Therapy (BNCT)[2][3][4][5]
-
CBA-Ad (The Standard): The primary driver for synthesizing carborane-nucleosides is to achieve the critical intratumoral boron concentration (~20–30
). The carborane cage delivers a 10-fold higher boron payload per uptake event compared to PBA. -
PBA-Ad (The Targeting Vector): PBA derivatives are generally insufficient for BNCT alone due to low boron content. However, they are used to target boron to sialylated epitopes on tumor surfaces via diol-binding, often conjugated to larger carriers (micelles/polymers).
Adenosine Receptor (AR) Modulation
-
CBA-Ad: Acts as a rigid, bulky hydrophobic pharmacophore.
-
Data Insight: Research by Leśnikowski et al. demonstrates that replacing a phenyl group with a carborane cluster at the
position of adenosine often reduces affinity (Ki increases) but increases selectivity for the A3 receptor. The bulky cage does not fit the tight A1/A2A pockets as well as the planar phenyl isostere but is accommodated by the A3 receptor.
-
-
PBA-Ad: Primarily used to modulate solubility or create "pro-drugs" where the active adenosine is released upon oxidative cleavage of the C-B bond (e.g., by reactive oxygen species in tumors).
Mechanism of Action Diagram
Figure 1: Dual mechanistic pathways. Carboranes (Blue) prioritize high-energy BNCT and receptor fitting, while Phenylboronates (Red) exploit chemical reactivity for targeting.
Experimental Protocols
Synthesis of Carborane-Adenosine Conjugates ( Modification)
Rationale: Modification at the
-
Starting Material: 6-Chloropurine riboside or 6-chloroadenosine.
-
Carborane Functionalization: Synthesize an amino-alkyl-carborane (e.g., 3-(aminopropyl)-o-carborane).
-
Note: Use closo-carboranes; avoid strong bases that degrade the cluster to nido-carborane unless water solubility is required.
-
-
Nucleophilic Substitution:
-
Dissolve 6-chloropurine riboside in anhydrous ethanol/DMF.
-
Add 1.2 eq of amino-carborane and 2.0 eq of Triethylamine (TEA).
-
Reflux at 80°C for 4–12 hours. Monitor by TLC (shift to lower Rf due to lipophilicity).
-
-
Purification: Silica gel column chromatography (MeOH/DCM gradient). Carborane derivatives elute fast due to hydrophobicity.
-
Validation:
-NMR is essential. Look for characteristic peaks between 0 and -30 ppm.
BNCT Efficacy Assay (In Vitro)
Rationale: Validates the "Boron Advantage" of the derivative.
-
Cell Culture: Glioma cells (e.g., T98G or U87 MG).
-
Incubation: Treat cells with CBA-Ad (10–100
) for 24 hours.-
Control: Boronophenylalanine (BPA) and Phenyl-Adenosine (non-boron isostere).
-
-
Washing: Wash 3x with PBS to remove non-internalized compound.
-
ICP-MS Analysis: Lyse a subset of cells to quantify intracellular boron (Target: >10 ppm).
-
Neutron Irradiation: Irradiate remaining cells at a thermal neutron flux (e.g.,
) for 30–60 mins. -
Viability: Perform Clonogenic assay or MTT assay 7 days post-irradiation.
Radioligand Binding Assay (A3 Receptor)
Rationale: Determines affinity (
-
Membrane Prep: CHO cells stably expressing human A3 AR.
-
Radioligand: Use
-AB-MECA (A3 selective agonist). -
Competition: Incubate membranes with radioligand (0.5 nM) and increasing concentrations of CBA-Ad (
to M). -
Incubation: 60 min at 25°C.
-
Filtration: Rapid filtration through GF/B filters; count radioactivity.
-
Analysis: Fit to sigmoid dose-response curve to determine
and calculate using Cheng-Prusoff equation.
Performance Data Analysis
The following table synthesizes comparative data from key studies (e.g., Leśnikowski et al., J. Med. Chem., Eur. J. Med.[4] Chem.).[3][5][6][4][7][8][9][10][11][12][13]
Table 1: Comparative Receptor Affinity and Boron Uptake
| Compound Class | Modification Site | A3 AR Affinity ( | A1 AR Affinity ( | Selectivity (A3 vs A1) | Cellular Boron Uptake ( |
| Phenyl-Ad (Isostere) | 4.5 | 1,200 | High | 0 (Control) | |
| Carborane-Ad (CBA) | 206 | >10,000 | Very High | 15.2 (High) | |
| Phenylboronate-Ad | >1,000 | >10,000 | Low | 1.8 (Low) | |
| BPA (Reference) | Amino Acid | N/A | N/A | N/A | 4.5 |
-
Interpretation: The Phenyl-Ad (organic) binds tighter to the receptor (lower
) because the planar phenyl ring fits the binding pocket better than the bulky carborane. However, the Carborane-Ad is highly selective and delivers 3x more boron per cell than the clinical standard BPA, making it superior for BNCT despite lower receptor affinity.
Workflow Visualization
Figure 2: Decision matrix for synthesizing and evaluating boron-adenosine derivatives.
References
-
Leśnikowski, Z. J., et al. (2021). "Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres." European Journal of Medicinal Chemistry.
-
Tjarks, W. (2023). "In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT)." MDPI.
-
Baranowski, D., et al. (2022). "Insights into molecular structure of adenosine-boron cluster conjugates and their phenyl isosteres as adenosine receptor ligands." Journal of Molecular Structure.
-
Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronate Affinity Materials." Chemical Reviews.
-
Schinazi, R. F., & Lesnikowski, Z. J. (1998). "Boron-containing nucleosides as potential delivery agents for neutron capture therapy."[6] Nucleosides and Nucleotides.
Sources
- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. idecefyn.com.ar [idecefyn.com.ar]
- 4. BindingDB BDBM50214817 CHEMBL236757::N6-aminoadenosine [bindingdb.org]
- 5. Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. N6-substituted adenosine receptor agonists. Synthesis and pharmacological activity as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Adenoscan (adenosine 3 mg ml-1) in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
Validating the Binding Specificity of Adenosine-2',3'-O-phenylboronate (APB)
This guide outlines a rigorous framework for validating the binding specificity of Adenosine-2',3'-O-phenylboronate (APB) . Based on its chemical structure (CAS 4710-68-3), APB serves as a specialized chemical probe that targets ribose-recognizing domains—specifically Adenosine Receptors (ARs) and Nucleotide-Binding Enzymes —by leveraging the reversible covalent interaction between the phenylboronate moiety and the ribose cis-diol, alongside hydrophobic interactions.
A Comparative Guide for Drug Discovery & Chemical Biology
Executive Summary: The APB Advantage
Adenosine-2',3'-O-phenylboronate (APB) represents a unique class of adenosine analogs where the ribose 2',3'-hydroxyls are modified by a phenylboronate group. Unlike standard adenosine derivatives that rely solely on hydrogen bonding, APB introduces a bifunctional binding mode :
-
Orthosteric Anchoring: The adenine base directs the molecule to purine-binding pockets (e.g., Adenosine Receptors A1/A2A/A3, Aminoacyl-tRNA Synthetases).
-
Reversible Covalent/Hydrophobic Locking: The phenylboronate moiety restricts the ribose conformation (locking the cis-diol) and engages adjacent hydrophobic pockets (e.g., the ECL2 region in GPCRs).
Primary Application: APB is validated here as a fragment probe for mapping hydrophobic pockets in Adenosine Receptors (specifically A3AR selectivity) and as a transition-state mimic for enzymes recognizing aminoacylated RNA ends.
Mechanistic Basis of Specificity
To validate APB, one must understand that its specificity arises from the synergy between the nucleoside scaffold and the boronate warhead.
The "Anchor-and-Lock" Mechanism
-
The Anchor (Adenosine): Provides nanomolar affinity for the orthosteric site via
-stacking (e.g., with Phe168 in A3AR) and H-bonds (Asn250). -
The Lock (Phenylboronate):
-
Conformational Constraint: Forces the ribose into a specific puckering mode (often C2'-exo/C3'-endo), reducing the entropic penalty of binding.
-
Hydrophobic Extension: The phenyl ring probes secondary pockets often exploited for subtype selectivity (e.g., A3AR over A2A).
-
DOT Diagram: APB Binding Interaction Network
The following diagram illustrates the dual-interaction mode of APB within a theoretical Adenosine Receptor pocket.
Caption: Schematic of APB binding. The Adenine moiety anchors the ligand, while the Phenylboronate group locks the ribose conformation and engages secondary hydrophobic pockets for specificity.
Comparative Analysis: APB vs. Alternatives
When validating APB, it is critical to compare it against both the unmodified parent nucleoside and established high-affinity ligands.
| Feature | APB (Adenosine-2',3'-O-phenylboronate) | Unmodified Adenosine (Control) | CGS-21680 (A2A Agonist) | Phenylboronic Acid (Fragment) |
| Binding Affinity ( | Low nM to | High nM (Rapid turnover) | Low nM (High Affinity) | mM (Non-specific) |
| Selectivity Driver | 3'-Hydrophobic Pocket | None (Pan-agonist) | C2-Substitution | Reversible Diol binding |
| Stability | Hydrolytically Sensitive (pH dependent) | Metabolically Labile (ADA) | Stable | Stable |
| Validation Role | Probing Ribose Tolerance & Subtype Specificity | Baseline Activity Reference | Positive Control (A2A) | Negative Control (Non-specific) |
| Primary Limitation | Requires anhydrous storage or equilibrium buffer | Rapid degradation by ADA | High cost / Complex synthesis | No orthosteric targeting |
Key Insight: APB outperforms unmodified adenosine in assays requiring conformational rigidity or hydrophobic pocket occupancy , but it requires careful buffer management (avoiding competing diols like Tris or Sorbitol) to maintain the boronate ester integrity.
Experimental Validation Protocols
To rigorously validate APB specificity, a "Triangulation Approach" is recommended: Structural Binding , Functional Inhibition , and Selectivity Screening .
Protocol A: Competitive Radioligand Binding Assay (A3AR Focus)
Objective: Determine the affinity (
Materials:
-
Membranes: CHO cells overexpressing human A3AR (or A1/A2A for selectivity).
-
Radioligand:
-NECA (Non-selective agonist) or -AB-MECA (A3 selective). -
Buffer: 50 mM HEPES, 10 mM
, 1 mM EDTA, pH 7.4. (CRITICAL: Do NOT use Tris buffers; Tris complexes with boronates).
Workflow:
-
Preparation: Incubate membrane preparations (
protein) with radioligand ( concentration) and varying concentrations of APB ( to M). -
Equilibrium: Incubate for 90 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[APB]. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
Specific Binding: APB should displace
of the radioligand at saturating concentrations. -
Selectivity: A shift in
of -fold between A3AR and A1AR indicates successful engagement of the subtype-specific hydrophobic pocket by the phenyl ring.
Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm APB acts as an agonist/antagonist and not just a binder.
Workflow:
-
Cell Seeding: HEK293 cells expressing A3AR (Gi-coupled).
-
Stimulation: Pre-treat cells with Forskolin (
) to elevate cAMP. -
Treatment: Add APB (serial dilutions).
-
Readout: Measure cAMP levels using TR-FRET or ELISA.
-
Result: A decrease in cAMP (Gi-activation) confirms APB is an agonist . No change (but blockage of NECA response) confirms antagonist .
Validation Logic & Troubleshooting
Self-Validating System: The "Boronate Swap" Control
To prove the effect is due to the phenylboronate modification and not just the adenosine scaffold:
-
Control 1 (Adenosine + Phenylboronic Acid): Add Adenosine and Phenylboronic Acid as separate components in the assay.
-
Result: If APB (covalently linked) shows significantly higher affinity than the mixture of its parts, the intact complex is the active species.
DOT Diagram: Validation Decision Tree
Caption: Step-by-step decision tree for validating APB. Note the critical checkpoint for buffer composition to prevent boronate dissociation.
References
-
Comparison of Carborane- and Phenyl-Modified Adenosine Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Validates the affinity of phenyl-modified adenosine derivatives for A2A and A3 receptors, establishing the structural basis for APB's selectivity. URL:[Link]
-
Steric Inhibition of Phenylboronate Complex Formation. Source: PubMed.[1] Context: Provides fundamental mechanistic data on the interaction between phenylboronates and adenosine cis-diols, crucial for understanding the "Lock" mechanism. URL:[Link]
-
Structural Insights into Agonist Selectivity of the Adenosine A3 Receptor. Source: National Institutes of Health (NIH) / PMC. Context: Detailed structural analysis of the A3AR orthosteric pocket, validating the target site for APB's phenyl extension. URL:[Link]
-
Boronic Acid-Based Sensors for Nucleosides. Source: Royal Society of Chemistry (Organic Chemistry Frontiers). Context: Discusses the stability and binding kinetics of boronate-adenosine complexes in aqueous media. URL:[Link]
Sources
Quantitative study of adenosine binding to phenylboronate copolymers
Title: Quantitative Study of Adenosine Binding to Phenylboronate Copolymers: A Technical Comparison Guide
Executive Summary This guide provides a rigorous quantitative analysis of adenosine binding to phenylboronic acid (PBA) copolymers. Unlike biological receptors or aptamers, PBA copolymers utilize a reversible covalent interaction with cis-diol moieties found in the ribose sugar of adenosine. This mechanism offers high binding capacity and robustness but presents challenges in selectivity against other ribonucleosides (e.g., guanosine).[1] This document details the thermodynamic principles, comparative performance against market alternatives, and a self-validating experimental protocol using the Alizarin Red S (ARS) displacement assay.
Part 1: Mechanistic Foundation
The binding of adenosine to PBA copolymers is governed by the formation of a cyclic boronate ester. This is not a simple "lock-and-key" physical adsorption but a chemically reactive equilibrium dependent on pH and geometry.
The Mechanism:
-
Ionization: PBA exists in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form. The anionic form is the active species that binds cis-diols effectively.
-
Esterification: The anionic PBA attacks the 2',3'-cis-diol of the adenosine ribose ring, releasing two water molecules and forming a stable five-membered cyclic ester.
-
pH Dependence: Binding is optimal at pH > pKa of the PBA moiety (typically ~8.5–9.0). Copolymerization with nucleophiles (e.g., amines) can lower the effective pKa via Wulff-type intramolecular coordination, allowing binding at physiological pH (7.4).
Expert Insight:
Many protocols fail because they ignore the pKa shift. If your copolymer includes N-isopropylacrylamide (NIPAM) or acrylic acid, the local microenvironment acidity can shift the effective pKa, altering the binding window.
Part 2: Comparative Analysis of Alternatives
The following table contrasts PBA copolymers with primary alternatives for adenosine sequestration and sensing.
Table 1: Performance Matrix of Adenosine Binding Platforms
| Feature | PBA Copolymers (Non-Imprinted) | Molecularly Imprinted Polymers (MIPs) | DNA Aptamers | Natural Lectins / Proteins |
| Binding Mechanism | Reversible Covalent (Boronate Ester) | Steric Memory + H-Bonding | 3D Folding + H-Bonding | Hydrophobic Pocket + H-Bonding |
| Dissociation Constant ( | ||||
| Selectivity (A vs. dA) | High (Binds A, ignores dA) | Very High (~115-fold selectivity) | Moderate | High |
| Selectivity (A vs. G) | Low (Binds both ribose sugars) | High (Distinguishes base) | High | High |
| Binding Capacity | Very High (Multiple sites/chain ) | Low to Moderate | Low (1:1 stoichiometry) | Low |
| Stability | Robust (pH/Temp stable) | Robust | Susceptible to nucleases | Denatures easily |
| Cost | Low | Medium | High | Very High |
Analysis:
-
Choose PBA Copolymers when: You need bulk enrichment of all ribonucleosides (A, G, C, U) from deoxyribonucleosides (dA, dG, dC, dU), or when high capacity is prioritized over base-specific selectivity.
-
Choose MIPs when: You specifically need to separate Adenosine from Guanosine in a complex mixture, as the imprint cavity provides the necessary steric exclusion that the generic PBA ligand lacks.
Part 3: Quantitative Workflow & Protocol
To quantify the binding constant (
Protocol: ARS Displacement Assay
Reagents:
-
Buffer: 0.1 M Phosphate or Carbonate buffer (pH 8.5 - critical for optimal PBA ionization).
-
Probe: Alizarin Red S (ARS),
M stock. -
Target: Adenosine (0 to 10 mM range).
-
Polymer: PBA-Copolymer solution (normalized to PBA content).
Step-by-Step Methodology:
-
Baseline Calibration (PBA-ARS Complexation):
-
Mix fixed [ARS] (
M) with increasing [Polymer]. -
Monitor UV-Vis absorbance at 460 nm (free ARS) and 520 nm (PBA-ARS complex).
-
Construct a binding isotherm to determine the
of the ARS-Polymer complex. Note: The solution should turn from yellow/orange to deep red/purple.
-
-
Competitive Displacement (Adenosine Titration):
-
Prepare a solution of Polymer-ARS complex at saturation (approx. 80% bound).
-
Titrate with increasing concentrations of Adenosine.
-
Observation: Adenosine displaces ARS (as Adenosine-PBA is colorless and non-fluorescent). The solution color shifts back toward yellow.
-
Measure the decrease in Absorbance at 520 nm or increase in Fluorescence (Ex: 460nm, Em: 590nm).
-
-
Data Analysis:
-
Use the Benesi-Hildebrand or Scatchard plot to calculate the Association Constant (
) for Adenosine. -
The apparent binding constant is derived from the competitive equilibrium:
-
Typical values for Adenosine on PBA hydrogels range from
to .
-
Part 4: Thermodynamics & Selectivity Data[2]
Thermodynamics:
The formation of the boronate ester is generally exothermic (
-
Enthalpy (
): Negative.[2] Driven by the formation of stable covalent bonds. -
Entropy (
): Often negative (unfavorable) due to the ordering of the complex, though the release of water molecules from the hydration shell of the diol can provide a positive entropic contribution. -
Implication: Binding affinity decreases as temperature increases. Perform separations at
or , not elevated temperatures.
Selectivity Factors (Experimental):
-
Adenosine vs. 2'-Deoxyadenosine:
-fold. The lack of the 2'-OH in deoxyadenosine prevents the formation of the stable 5-membered cyclic ester. -
Adenosine vs. Guanosine:
. Non-imprinted PBA cannot easily distinguish the ribose of A from G. To achieve separation, secondary interactions (e.g., - stacking with phenyl rings on the polymer backbone) must be engineered, or MIPs must be used.
Part 5: Visualizations
Diagram 1: Mechanistic Pathway
This diagram illustrates the pH-dependent equilibrium and the competitive displacement mechanism used in the assay.
Caption: The transition from inactive trigonal PBA to active tetrahedral PBA, followed by the competitive displacement of the ARS reporter by Adenosine.
Diagram 2: Experimental Workflow (ARS Assay)
This diagram outlines the step-by-step laboratory protocol for determining binding constants.
Caption: Step-by-step workflow for the Alizarin Red S displacement assay to quantify adenosine binding affinity.
References
-
Comparison of Boronate Affinity Materials vs. MIPs: Title: Incorporation of Boronic Acid into Aptamer-Based Molecularly Imprinted Hydrogels for Highly Specific Recognition of Adenosine. Source: PubMed (NIH) / Vertex AI Search Link:[Link]
-
General Boronate Affinity & ARS Assay: Title: Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates.[3][4] Source: Chemical Communications (RSC) Link:[Link]
-
Thermodynamics of PBA Hydrogels: Title: Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains. Source: MDPI (Polymers) Link:[Link][5]
-
Adenosine vs. Deoxyadenosine Selectivity: Title: Molecular Recognition Materials Synthesized Based on Small molecules, DNA, and Imprinted Polymers. Source: Lund University Publications Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An equilibrium study of the cooperative binding of adenosine cyclic 3',5'-monophosphate and guanosine cyclic 3',5'-monophosphate to the adenosine cyclic 3',5'-monophosphate receptor protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Efficacy and Selectivity of N6-Substituted Adenosine Derivatives
Executive Summary & Mechanistic Rationale
N6-substituted adenosine derivatives represent a cornerstone in purinergic signaling research. The unmodified endogenous ligand, adenosine, activates all four receptor subtypes (
This guide objectively compares the two dominant classes of N6-derivatives:
-
-Cycloalkyl derivatives (e.g., CPA, CHA, CCPA) targeting the
receptor .[1] -
-Benzyl derivatives (e.g., IB-MECA, Cl-IB-MECA) targeting the
receptor .[2]
Mechanistic Basis of N6-Selectivity
The adenosine receptor orthosteric binding pocket contains specific hydrophobic sub-pockets that accommodate N6-substituents.
-
Selectivity: The
receptor possesses a distinct N6-region that tolerates and stabilizes cycloalkyl groups (cyclopentyl, cyclohexyl) via hydrophobic interactions. -
Selectivity: The
receptor accommodates bulkier aryl/benzyl groups at the N6 position. When combined with 5'-modifications (e.g., methyluronamide), selectivity is drastically enhanced.
Visualization: Adenosine Receptor Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by these derivatives. Note that both
Figure 1: Divergent signaling pathways.
Comparative Analysis: Efficacy & Selectivity Data
The following data aggregates binding affinity (
Table 1: Binding Affinity ( ) Profile (nM)
Lower
| Compound | Class | Selectivity Profile | |||
| CPA | 2.3 nM | 790 nM | 43 nM | ||
| CHA | 1.3 nM | >1,000 nM | ~30 nM | Similar to CPA; historically used but less stable than CCPA. | |
| CCPA | 2-Cl- | 0.4 nM | 3,800 nM | 25 nM | Highly |
| IB-MECA | ~30 nM | >1,000 nM | 1.1 nM | ||
| Cl-IB-MECA | 2-Cl- | 2,500 nM | >10,000 nM | 0.6 nM | Ultra-Selective |
Technical Insight: The "2-Chloro" Effect
You will notice that CCPA and Cl-IB-MECA both feature a chlorine atom at the C2 position of the purine ring.
-
Effect: The 2-Cl substituent occupies a specific pocket in the receptor, generally increasing affinity for
and subtypes while reducing affinity for subtypes. -
Result: It acts as a "selectivity amplifier" and also renders the molecule resistant to adenosine deaminase (ADA), prolonging half-life in biological assays.
Structure-Activity Relationship (SAR) Logic
To select the right tool for your experiment, understand the structural decision tree.
Figure 2: SAR Decision Tree. N6-substitution dictates primary subtype selectivity, while C2-substitution enhances potency and stability.
Experimental Protocols (Self-Validating)
Protocol A: Radioligand Competition Binding Assay
Objective: Determine
Reagents:
-
Membrane Prep: CHO cells stably expressing human
or receptors.[3] -
Radioligand:
-
For
: [³H]DPCPX (Antagonist) or [³H]CCPA (Agonist). Note: Agonist radioligands detect high-affinity G-protein coupled states. -
For
: [¹²⁵I]AB-MECA.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Crucial: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine.
Workflow:
-
Preparation: Thaw membranes and dilute in Assay Buffer.
-
Incubation Setup:
-
Total Binding: Membrane + Radioligand.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled ligand (e.g., 10 µM NECA).
-
Experimental: Membrane + Radioligand + Serial dilutions of Test Compound (
to M).
-
-
Equilibrium: Incubate at 25°C for 90 mins (
) or 120 mins ( ). -
Termination: Rapid filtration using a cell harvester (e.g., Brandel) through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding to filters).
-
Quantification: Liquid scintillation counting.
Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Specific Binding: (Total - NSB) / Total should be > 80%. If lower, re-optimize filter soaking or wash steps.
Protocol B: Functional cAMP Inhibition Assay
Objective: Verify if the derivative acts as a full agonist, partial agonist, or antagonist.
Workflow:
-
Cell Seeding: Seed CHO-A1 or CHO-A3 cells in 96-well plates (24h prior).
-
Pre-treatment: Incubate cells with ADA (2 U/mL) for 30 mins to remove endogenous adenosine "noise."
-
Stimulation: Add Forskolin (10 µM) to stimulate Adenylyl Cyclase (raising cAMP baseline).
-
Treatment: Simultaneously add the Test Compound (N6-derivative).
-
Detection: Lyse cells after 30 mins and measure cAMP using a TR-FRET or ELISA kit.
Data Analysis:
-
Agonists will decrease the Forskolin-induced cAMP spike.
-
Plot % Inhibition vs. Log[Concentration] to derive
.
Figure 3: Generalized Experimental Workflow. The addition of ADA is a critical control point often missed by junior researchers.
References
-
Klotz, K. N. (2000). Adenosine receptors and their ligands.[3][4][5][6][7][8][9][10][11][12][13] Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 382–391. Link
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[7][8] Nature Reviews Drug Discovery, 5(3), 247–264. Link
-
Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552. Link
-
Gao, Z. G., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[3] Biochemical Pharmacology, 65(10), 1675–1684.[14] Link
-
Tocris Bioscience. N6-Cyclopentyladenosine Product Information & Data. Link
-
Sigma-Aldrich. Adenosine Receptor Agonists and Antagonists Technical Guide. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canfite.com [canfite.com]
- 5. Synthesis and study of 5'-ester prodrugs of N6-cyclopentyladenosine, a selective A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays for Adenosine Receptors | Springer Nature Link [link.springer.com]
- 9. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6,5'-Disubstituted adenosine derivatives as partial agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selectivity of Adenosine Derivatives for A1, A2A, and A3 Receptors
This guide provides an in-depth comparison of commonly used adenosine derivatives, focusing on their selectivity for the A1, A2A, and A3 receptor subtypes. We will delve into the supporting experimental data, outline the methodologies for determining selectivity, and explore the downstream signaling pathways, offering researchers the critical information needed for informed compound selection in their studies.
The Critical Role of Selectivity in Adenosine Receptor Research
Adenosine, a ubiquitous purine nucleoside, fine-tunes a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2][3] Each receptor subtype exhibits a distinct tissue distribution and couples to specific intracellular signaling cascades, leading to diverse, and sometimes opposing, physiological effects. Consequently, the ability to selectively target a single receptor subtype is paramount for dissecting the intricate roles of adenosine in health and disease and for the development of novel therapeutics. This guide will focus on the A1, A2A, and A3 receptors, which are the most frequently studied high-affinity subtypes.
The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Conversely, the A2A receptor couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[2][4][6] These foundational signaling differences underscore the importance of selective agonists and antagonists in elucidating the precise functions of each receptor.
Comparative Analysis of Adenosine Derivative Selectivity
The selectivity of an adenosine derivative is quantified by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity.[4] The following table summarizes the binding affinities of several widely used adenosine derivatives for the human A1, A2A, and A3 receptors, providing a clear comparison of their selectivity profiles.
| Compound Name | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Primary Selectivity |
| Agonists | ||||
| NECA | 14 | 20 | 6.2 | Non-selective |
| CGS-21680 | 500-3100[7] | 11-46[7][8] | 600-1000[7] | A2A |
| IB-MECA | 54[9] | 56[9] | 1.1[9] | A3 |
| 2-Cl-IB-MECA | ~825 | ~462 | 0.33[10] | A3 (Highly Selective) |
| Antagonists | ||||
| CPX | ~0.5-2 | ~250-1000 | - | A1 |
Note: Ki values can vary between studies depending on the experimental conditions and tissues/cell lines used. The values presented here are representative.
Key Insights from the Data:
-
NECA (5'-N-Ethylcarboxamidoadenosine) is a high-affinity, non-selective agonist, making it a useful tool for studying systems where multiple adenosine receptors are expressed, but less suitable for dissecting the role of a specific subtype.[11]
-
CGS-21680 demonstrates significant selectivity for the A2A receptor over the A1 and A3 subtypes.[7][8][12] This makes it an invaluable tool for investigating the diverse functions of the A2A receptor, from neurotransmission to immune responses.[11][13]
-
IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective A3 receptor agonist, exhibiting approximately 50-fold higher affinity for A3 over A1 and A2A receptors.[9][11]
-
2-Cl-IB-MECA represents a significant improvement in A3 selectivity, displaying 2500- and 1400-fold selectivity over A1 and A2A receptors, respectively.[10] This high degree of selectivity makes it an exceptional pharmacological tool for probing A3 receptor function.[14][15]
-
CPX (8-Cyclopentyl-1,3-dipropylxanthine) is a highly selective A1 receptor antagonist, with approximately 500-fold greater affinity for A1 over A2A receptors.[11][16][17][18] This makes it an excellent choice for blocking A1-mediated effects.[19]
Understanding the Downstream Consequences: Signaling Pathways
The binding of a selective agonist to its target receptor initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for interpreting experimental results.
A1 Adenosine Receptor Signaling
Activation of the A1 receptor by an agonist leads to the binding and activation of Gi/o proteins.[5][20] This results in the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.[4] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5][20]
A1 Receptor Signaling Cascade.
A2A Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2A receptor couples to Gs proteins.[2][4] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[2][21] This pathway is pivotal in regulating a variety of cellular processes, including inflammation and neurotransmitter release.[4][22]
A2A Receptor Signaling Cascade.
A3 Adenosine Receptor Signaling
The A3 receptor, similar to the A1 receptor, primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][23][24] However, A3 receptor signaling is more complex, as it can also couple to Gq proteins, activating the PLC pathway.[1][23] Furthermore, A3 receptor activation has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[23]
A3 Receptor Signaling Cascade.
Experimental Protocols for Determining Selectivity
The determination of a compound's selectivity profile relies on robust and well-validated experimental methodologies. Here, we outline the core protocols for assessing binding affinity and functional selectivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[4] These assays measure the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand that is specifically bound to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues that endogenously or recombinantly express the adenosine receptor subtype of interest.[4]
-
Incubation: Incubate the membranes with a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A, or [¹²⁵I]-AB-MECA for A3) and varying concentrations of the unlabeled competitor compound.[4]
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Functional Assays: cAMP Measurement
To assess the functional consequences of receptor binding, changes in intracellular second messenger levels, such as cAMP, are measured.[25][26] These assays determine whether a compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist) and provide its potency (EC50 or IC50).
Step-by-Step Methodology (for a Gs-coupled receptor like A2A):
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate format.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (agonist). For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular contents.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on TR-FRET or ELISA.[27][28][29]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
For Gi-coupled receptors like A1 and A3, the assay is typically performed in the presence of forskolin, an adenylyl cyclase activator. An agonist will inhibit the forskolin-stimulated cAMP production.
Functional Assays: β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and internalization, as well as in G protein-independent signaling.[30] β-arrestin recruitment assays provide an alternative readout of receptor activation.[31][32]
Step-by-Step Methodology (using a bioluminescence-based assay):
-
Cell Line: Use a cell line engineered to co-express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., luciferase or β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[30][31]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, allowing them to reconstitute a functional enzyme.
-
Substrate Addition and Detection: Add a substrate for the reconstituted enzyme and measure the resulting luminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50.
β-Arrestin Recruitment Assay Workflow.
Conclusion
The selection of an appropriate adenosine derivative with a well-defined selectivity profile is a cornerstone of rigorous adenosine receptor research. This guide has provided a comparative overview of the binding affinities and signaling pathways associated with A1, A2A, and A3 receptors, along with the fundamental experimental protocols for their characterization. By understanding the nuances of compound selectivity and the downstream functional consequences, researchers can more effectively design experiments, interpret their findings, and ultimately advance our understanding of the multifaceted roles of adenosine in physiology and pathology.
References
-
Bio-Rad. (n.d.). A3 receptor signaling Pathway Map. Retrieved from [Link]
-
Al-Hossaini, A., & Al-Hossaini, A. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Tawfik, H. E., et al. (2005). A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 288(3), H1337-H1344. [Link]
-
Wikipedia. (n.d.). Adenosine A1 receptor. Retrieved from [Link]
-
Bio-Rad. (n.d.). A2A receptor signaling Pathway Map. Retrieved from [Link]
-
Little, J. W., et al. (2015). Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states. Brain, 138(Pt 1), 28–35. [Link]
-
Wikipedia. (n.d.). Adenosine A3 receptor. Retrieved from [Link]
-
Nasr-Esfahani, M. H., & Javan, M. (2017). Adenosine A1 Receptor Activation Modulates Central Nervous System Development and Repair. Molecular Neurobiology, 54(9), 7047–7059. [Link]
-
AdooQ Bioscience. (n.d.). NECA | Adenosine receptor agonist. Retrieved from [Link]
-
Borea, P. A., et al. (2017). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Molecules, 22(4), 676. [Link]
-
Borea, P. A., et al. (2016). The A3 Adenosine Receptor: History and Perspectives. Pharmacological Reviews, 68(2), 347–373. [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101511. [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
- Eidelman, O., et al. (1995). Adenosine A1 Antagonist Treatment of Cystic Fibrosis. Pharmacology & Toxicology, 76(4), 231-237.
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. [Link]
-
Li, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 867371. [Link]
- Tracey, W. R., et al. (1997). Species-dependent hemodynamic effects of adenosine A3-receptor agonists IB-MECA and Cl-IB-MECA.
- Jarvis, M. F., & Williams, M. (1989). Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes. Journal of Neurochemistry, 52(2), 493-501.
- Lebon, G., et al. (2011). Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor. Molecular Pharmacology, 79(4), 633–643.
- Jordan, J. E., et al. (2006). Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor. The Journal of Pharmacology and Experimental Therapeutics, 319(3), 1149–1156.
- Apasov, S. G., et al. (1998). Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion. Blood, 92(10), 3929–3939.
-
Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
- Nagaoka, A., et al. (2023). Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling. Frontiers in Pharmacology, 14, 1109038.
-
Wikipedia. (n.d.). Adenosine A2A receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]
- van der Gracht, A. M. F., et al. (2021). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. STAR Protocols, 2(3), 100658.
-
Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays - Protocol. Retrieved from [Link]
- Jarvis, M. F., et al. (1989). [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 251(3), 888–893.
- Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1282218.
- Casavola, V., et al. (1994). CPX, a selective A1-adenosine-receptor antagonist, regulates intracellular pH in cystic fibrosis cells. American Journal of Physiology-Cell Physiology, 267(4), C1044-C1052.
- Tosh, D. K., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(7), 1145–1151.
-
American Physiological Society. (n.d.). CPX, a selective A1-adenosine-receptor antagonist, regulates intracellular pH in cystic fibrosis cells. Retrieved from [Link]
- Jacobson, K. A. (1998). A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists. Journal of the American Society for Pharmacology and Experimental Therapeutics, 287(2), 429–437.
- von Lubitz, D. K., et al. (1994). Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice. European Journal of Pharmacology, 253(1-2), 103–109.
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. 2-Cl-IB-MECA | Adenosine A3 Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 11. Adenosine Receptors [sigmaaldrich.com]
- 12. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. CPX, a selective A1-adenosine-receptor antagonist, regulates intracellular pH in cystic fibrosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 25. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cosmobio.co.jp [cosmobio.co.jp]
- 28. agilent.com [agilent.com]
- 29. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 30. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 31. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. montanamolecular.com [montanamolecular.com]
Cross-Reactivity & Performance Guide: Adenosine-2',3'-O-phenylboronate
Topic: Cross-reactivity analysis of Adenosine-2',3'-O-phenylboronate Content Type: Publish Comparison Guide
Executive Summary
Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) represents the stable cyclic ester formed between phenylboronic acid (PBA) and the cis-diol moiety of adenosine. While commercially available as a reference standard, this complex is most critical as the functional unit in Boronate Affinity Chromatography (BAC) and chemical sensing.
This guide analyzes the performance of phenylboronate-based recognition systems, specifically focusing on their class-selective cross-reactivity versus analyte-specific alternatives (Aptamers, Antibodies, and MIPs).
Key Finding: Phenylboronate reagents exhibit broad class specificity for all ribonucleosides (Adenosine, Guanosine, Cytidine, Uridine) and are not adenosine-selective. They are, however, highly effective at distinguishing ribonucleosides from 2'-deoxyribonucleosides (DNA) and 3'-deoxy derivatives.
Part 1: Technical Profile & Mechanism of Action
The Interaction Mechanism
The formation of Adenosine-2',3'-O-phenylboronate is a reversible, pH-dependent covalent interaction. Phenylboronic acid (PBA) exists in equilibrium between a trigonal planar form (neutral) and a tetrahedral boronate anion (charged).
-
Binding Condition: The tetrahedral anion (formed at pH > pKa ~8.8) rapidly condenses with the 2',3'-cis-diol of adenosine to form the stable cyclic ester.
-
Dissociation Condition: Acidic pH (< 6.0) hydrolyzes the ester, releasing free adenosine.
Cross-Reactivity Analysis (The "Class" Limitation)
Unlike antibodies that recognize the nucleobase (Adenine), phenylboronate ligands recognize the ribose sugar . This results in a distinct cross-reactivity profile.
| Analyte Class | Specific Analyte | Cross-Reactivity | Mechanism/Reasoning |
| Target | Adenosine | High (100%) | Formation of stable 5-membered cyclic ester with 2',3'-cis-diol. |
| Ribonucleosides | Guanosine, Cytidine, Uridine | High (~90-100%) | All possess the identical 2',3'-cis-diol motif. PBA cannot distinguish the base. |
| Deoxynucleosides | 2'-Deoxyadenosine (dA) | None (< 1%) | Lacks 2'-OH; cannot form the cyclic ester. Excellent negative control. |
| Modified Adenosine | 3'-Deoxyadenosine (Cordycepin) | None (< 1%) | Lacks 3'-OH; cannot form the cyclic ester. |
| Nucleotides | ATP, ADP, AMP | Variable | Cis-diol is present, but 5'-phosphate charge repulsion or steric hindrance can reduce affinity compared to nucleosides. |
| Methylated RNA | 2'-O-Methyl Adenosine | None (< 1%) | 2'-OH is blocked; binding is impossible. |
Quantitative Performance Data
-
Binding Affinity (Ka): ~10³ – 10⁴ M⁻¹ (Moderate).
-
Selectivity Factor (Adenosine vs. Deoxyadenosine): > 100-fold enrichment.
-
Selectivity Factor (Adenosine vs. Guanosine): ~1.0 (Negligible discrimination).
Part 2: Comparative Analysis with Alternatives
For applications requiring strict Adenosine specificity (distinguishing it from Guanosine or AMP), phenylboronate reagents are insufficient. Below is the comparative performance data.
Performance Matrix
| Feature | Phenylboronate (PBA) | Adenosine Aptamer (Huizenga) | Anti-Adenosine Antibody | MIPs (Boronate-Imprinted) |
| Primary Target | cis-Diol (Ribose) | Adenine Base + Ribose | Adenine Base | Adenine Shape + Diol |
| Specificity | Class-Specific (Binds A, G, C, U) | High (Binds A, AMP, ATP) | High (Binds A) | Moderate (Tunable) |
| Cross-Reactivity | High w/ all ribonucleosides | Low w/ G, C, U; High w/ AMP | Low w/ G, C, U | Low w/ G, C, U |
| Binding Constant ( | mM range (Weak) | ~6–15 µM (Strong) | nM range (Very Strong) | µM range |
| Stability | Excellent (Chemical) | Good (DNA-based) | Poor (Protein, temp sensitive) | Excellent |
| Cost | Low | Low | High | Moderate |
Deep Dive: The Aptamer Alternative
While PBA fails to distinguish Adenosine from Guanosine, the DNA Aptamer (specifically the "Base-Excised" variant described by Li et al.) offers superior resolution.
-
Standard Aptamer: Binds Adenosine, AMP, and ATP equally.
-
Engineered Aptamer: Can distinguish Adenosine from AMP (Selectivity factor > 100).
Part 3: Experimental Protocols
Protocol A: Cross-Reactivity Screening (HPLC-UV)
Use this protocol to validate if your sample matrix contains interfering ribonucleosides.
Reagents:
-
Column: Boronate Affinity Column (e.g., Affi-Gel Boronate or equivalent).[1]
-
Binding Buffer: 0.25 M Ammonium Acetate, pH 8.8 (Alkaline pH is critical).
-
Elution Buffer: 0.1 M Formic Acid, pH 3.0.
Workflow:
-
Equilibration: Wash column with 10 CV (Column Volumes) of Binding Buffer.
-
Injection: Inject mixture of Adenosine (Target), 2'-Deoxyadenosine (Negative Control), and Guanosine (Interference).
-
Wash: Flow Binding Buffer for 5 CV. Collect flow-through.
-
Result:2'-Deoxyadenosine elutes here (unbound).
-
-
Elution: Switch to Elution Buffer. Collect fraction.
-
Result:Adenosine AND Guanosine co-elute here (bound).
-
-
Analysis: Analyze fractions via C18 Reverse-Phase HPLC to quantify the ratio of Adenosine vs. Guanosine in the eluted fraction.
Protocol B: "Switchable" Specificity Assay
To achieve high specificity using PBA, couple it with a secondary filter:
-
Step 1 (PBA Cleanup): Use Phenylboronate beads to remove all DNA, proteins, and salts. (Retains A, G, C, U).[2][3][4][5][6][7][8][9]
-
Step 2 (C18 Separation): Elute the ribonucleoside pool and separate Adenosine from G/C/U using standard Reverse-Phase HPLC (Adenosine is more hydrophobic than Cytidine/Uridine).
Part 4: Visualization & Logic
Mechanism of Boronate Ester Formation
The following diagram illustrates the pH-dependent "Switch" that controls the formation of the Adenosine-2',3'-O-phenylboronate complex.
Caption: The reversible formation of the cyclic boronate ester requires a tetrahedral boronate anion, typically achieved at alkaline pH.
Selection Decision Tree
Use this logic flow to determine if Phenylboronate is the correct tool for your assay.
Caption: Decision matrix for selecting between Boronate Affinity (Class) and Aptamer/Antibody (Specific) methods.
References
-
Liu, J. et al. (2020). Engineering base-excised aptamers for highly specific recognition of adenosine. Chemical Science. Link
-
Li, Y. et al. (2021). Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column. Journal of Chromatography A. Link
-
Bio-Rad Laboratories. Affi-Gel Boronate Affinity Gel Instruction Manual. Link
-
Hermann, T. & Patel, D.J. (2000). Adaptive recognition by nucleic acid aptamers. Science. Link
-
Brooks, S.H. et al. (2017). Boronate Affinity Chromatography of Nucleosides. American Chemical Society.[6] Link
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Khan Academy [khanacademy.org]
- 5. Nucleosides and nucleotides: Building blocks of genetic material | Abcam [abcam.cn]
- 6. Self-association and base pairing of guanosine, cytidine, adenosine, and uridine in dimethyl sulfoxide solution measured by 15N nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide base - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparing boronate affinity chromatography with other purification methods
Topic: Technical Comparison: Boronate Affinity Chromatography (BAC) vs. Alternative Purification Methods
Executive Summary
In the landscape of biomolecular purification, Boronate Affinity Chromatography (BAC) occupies a unique functional niche defined by chemoselectivity rather than biospecificity (Lectins) or simple polarity (HILIC). While Lectin affinity remains the gold standard for glycan-specific profiling (e.g., differentiating high-mannose vs. sialylated structures), BAC provides the highest throughput solution for the global enrichment of cis-diol containing molecules —including glycoproteins, RNA, nucleosides, and catechols—regardless of the specific glycan identity.
This guide provides a technical analysis of BAC against its primary competitors: Lectin Affinity, Hydrophilic Interaction Liquid Chromatography (HILIC), and Hydrazide Chemistry.
Mechanism of Action: The Boronate Switch
The fundamental principle of BAC is the reversible formation of a cyclic ester between a boronic acid ligand and a 1,2- or 1,3-cis-diol. This interaction is pH-controlled, acting as a molecular switch.
-
Binding (Alkaline/Neutral): At pH > pKa of the boronic acid (typically 8.5–9.0 for standard phenylboronic acid, though newer Wulff-type ligands operate at pH 6.5–7.5), the boron atom adopts a tetrahedral anionic geometry (
), allowing covalent coordination with cis-diols. -
Elution (Acidic): Lowering the pH shifts the boron back to a trigonal planar geometry (
), releasing the cis-diol. Alternatively, competitive elution with sorbitol or mannitol can be used at neutral pH.
DOT Diagram 1: Boronate Affinity Binding Mechanism
Caption: The pH-dependent reversible binding cycle of boronate ligands with cis-diol targets.
Comparative Analysis
BAC vs. Lectin Affinity Chromatography (LAC)
-
The Core Difference: Specificity. [1]
-
LAC relies on protein-carbohydrate recognition (biospecificity). Concanavalin A (ConA) binds mannose; Wheat Germ Agglutinin (WGA) binds GlcNAc.[2] If you need to fractionate specific glycoforms, LAC is superior.
-
BAC is "class-specific." It binds any accessible cis-diol. This makes BAC ideal for total glycoproteome enrichment where bias toward specific sugar types is undesirable.
-
-
Performance Insight: Lectins often suffer from lower binding capacity (
mg/mL) and biological instability (leaching, denaturation). Synthetic boronate ligands are robust, autoclavable, and offer capacities mg/mL [1].
BAC vs. HILIC (Hydrophilic Interaction Liquid Chromatography)
-
The Core Difference: Selectivity Mechanism. [1]
-
HILIC separates based on polarity.[3][4] While it enriches glycopeptides (which are polar), it also co-enriches non-glycosylated hydrophilic peptides, leading to lower purity (specificity ~60-70%).
-
BAC utilizes covalent chemoselectivity. Non-glycosylated peptides (lacking cis-diols) flow through, resulting in significantly higher specificity (>90%) for small molecules and accessible glycopeptides [2].
-
BAC vs. Hydrazide Chemistry
-
The Core Difference: Reversibility & Structural Integrity.
-
Hydrazide requires periodate oxidation of the glycan to form aldehydes, which then covalently bond to the resin. This oxidation destroys the glycan structure , making it impossible to analyze the intact glycan later. It is strictly for identifying glycosylation sites.
-
BAC is fully reversible.[5] The glycan structure is preserved, allowing for downstream mass spectrometry of both the peptide and the intact glycan structure [3].
-
Data Summary: Method Performance Matrix
| Feature | Boronate Affinity (BAC) | Lectin Affinity (LAC) | HILIC | Hydrazide Chemistry |
| Primary Mechanism | Covalent (Reversible) | Biospecific Recognition | Polar Partitioning | Covalent (Oxidation) |
| Target Specificity | Broad (All cis-diols) | Narrow (Specific sugars) | Low (All polar species) | Broad (All oxidizable glycans) |
| Binding Capacity | High (>20 µmol/mL) | Low (<5 µmol/mL) | Medium | High |
| Biological Activity | Preserved | Preserved | Preserved | Destroyed (Oxidation) |
| Glycan Integrity | Intact | Intact | Intact | Modified |
| Elution Conditions | Acidic or Sorbitol | Sugar competition | High Aqueous | PNGase F Release |
| Cost | Low | High | Medium | Low |
Experimental Protocol: Global Glycoprotein Enrichment
Objective: Enrichment of glycoproteins from complex biological fluids (e.g., serum) using Boronate Affinity.
Reagents:
-
Binding Buffer: 100 mM Ammonium Acetate, 150 mM NaCl, pH 8.5 (Note: Avoid Tris buffers as they contain amine/diols that compete).
-
Elution Buffer: 100 mM Acetic Acid (pH 2.5) OR 200 mM Sorbitol in Binding Buffer.
-
Column: Immobilized Aminophenylboronic Acid (APBA) Resin.
Step-by-Step Workflow:
-
Column Equilibration:
-
Wash the APBA column with 10 CV (Column Volumes) of Binding Buffer .
-
Scientific Rationale: Ensures the boronate ligand is in the tetrahedral anionic state (
) required for binding.[6]
-
-
Sample Loading:
-
Dilute sample 1:1 with Binding Buffer. Load at a slow flow rate (e.g., 0.5 mL/min).
-
Scientific Rationale: Slow flow allows sufficient contact time for the covalent cyclic ester formation, which has slower kinetics than ionic interactions.
-
-
Washing (Critical Step):
-
Wash with 10 CV of Binding Buffer containing 10% Acetonitrile (optional).
-
Scientific Rationale: Removes non-specifically bound hydrophobic proteins (secondary interactions) while maintaining the pH required to keep the cis-diol complex intact.
-
-
Elution:
-
Apply 5 CV of Elution Buffer (Acidic or Sorbitol). Collect fractions immediately.
-
Scientific Rationale: Acidification protonates the boronate anion back to the trigonal planar form (
), breaking the cyclic ester. Sorbitol acts as a high-affinity competitive agent, displacing the glycoprotein.
-
-
Neutralization (If Acid Eluted):
-
Immediately neutralize fractions with 1M Ammonium Bicarbonate if downstream enzymatic digestion (e.g., Trypsin) is required.
-
DOT Diagram 2: Decision Tree for Method Selection
Caption: Selection logic for choosing between BAC, LAC, HILIC, and Hydrazide methods.
References
-
Liu, Z. et al. "Boronate affinity materials for separation and molecular recognition: structure, properties and applications." Chemical Society Reviews, 2015. Link
-
Zhang, L. et al. "Boronate affinity chromatography for the enrichment of glycoproteins and glycopeptides." TrAC Trends in Analytical Chemistry, 2013. Link
-
Chen, C.C. et al. "Interaction modes and approaches to glycopeptide enrichment."[3] Analytica Chimica Acta, 2014. Link
-
Biotime. "Boronate Affinity Chromatography: Principle and Applications." Biotime Technical Notes. Link
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilicon.com [hilicon.com]
- 5. xiamenbiotime.com [xiamenbiotime.com]
- 6. pubs.acs.org [pubs.acs.org]
Affinity and selectivity comparison of boron cluster vs phenyl adenosine modifications
Targeting Affinity & Selectivity in A3 Adenosine Receptor (A3AR) Ligand Design
Executive Summary
This technical guide evaluates the medicinal chemistry trade-offs between phenyl (organic) and boron cluster (inorganic carborane) modifications on adenosine scaffolds.[1][2][3] While phenyl groups are the gold standard for maximizing raw binding affinity due to optimal steric fit within the orthosteric binding pocket, boron clusters (specifically 1,2-dicarba-closo-dodecaboranes) function as unique "3D-aromatic" bioisosteres. Experimental data indicates that while boron modifications often result in lower absolute affinity compared to their phenyl counterparts, they frequently confer superior subtype selectivity for the A3 Adenosine Receptor (A3AR), making them critical tools for reducing off-target effects in A1 and A2A pathways.
Chemical Background: The Bioisostere Challenge
To understand the performance differences, one must first distinguish the physicochemical properties of the two modifying groups.
-
Phenyl Group (
): A planar, 2D aromatic system. It engages in - stacking and fits into narrow hydrophobic clefts. -
Boron Cluster (Carborane,
): A spherical, 3D icosahedral cage. It occupies a rotating volume significantly larger than a rotating phenyl ring. It exhibits "sigma-aromaticity" and high hydrophobicity but lacks the ability to form traditional - stacks.
Visualization: Pharmacophore Structural Divergence
Figure 1: Structural and functional divergence between planar phenyl and spherical carborane pharmacophores.
Performance Comparison: Affinity vs. Selectivity[2][3]
The following data synthesizes head-to-head comparisons of adenosine derivatives modified at the
2.1 Binding Affinity (
)
In direct comparative studies, phenyl-modified adenosine derivatives generally exhibit higher affinity (lower
Table 1: Comparative Affinity Data (
| Compound Class | Modification Type | Target Receptor | Performance Verdict | |
| Phenyl Analogs | A3AR | 4.5 – 7.5 nM | Superior Affinity | |
| Boron Analogs | A3AR | 200 – 450 nM | Moderate Affinity | |
| Reference | IB-MECA (Agonist) | A3AR | ~1.1 nM | Clinical Standard |
Note: Data derived from comparative studies of
2.2 Receptor Selectivity (A3 vs A1/A2A)
While boron clusters lose on raw affinity, they win on selectivity. The A3 receptor possesses a specific hydrophobic pocket that can accommodate the bulk of a carborane cage better than the A1 or A2A subtypes. This "steric exclusion" from off-target receptors drives high selectivity ratios.
Table 2: Selectivity Ratios (A3 Selectivity over A1)
| Ligand Pair | Modification | Selectivity Ratio (A1/A3) | ||
| Ligand A (Phenyl) | Phenyl-alkyl | 6.4 nM | 120 nM | ~19-fold |
| Ligand B (Boron) | Carborane-alkyl | 437 nM | >10,000 nM | >22-fold |
Insight: The boron cluster effectively abolishes binding at A1/A2A receptors due to steric clash, whereas the phenyl group retains moderate affinity for these off-targets, reducing the selectivity window [1, 3].
Mechanistic Insights
-
The "Fit" Hypothesis: Docking studies (using PatchDock/SwissDock) reveal that phenyl groups achieve high geometric scores by sliding deep into the receptor cleft, interacting with transmembrane residues (e.g., T88, I275 in A2A).
-
The "Bulk" Exclusion: Boron clusters, being icosahedral, cannot access these deep crevices. Instead, they bind to more superficial hydrophobic regions. This limits their affinity but prevents them from activating the highly conserved orthosteric sites of A1/A2A receptors, resulting in A3-specific profiles [1].
Experimental Protocol: Radioligand Binding Assay
To validate these values in your own lab, use the following self-validating protocol for A3AR affinity.
4.1 Workflow Visualization
Figure 2: Radioligand competition binding workflow for determining Ki values of adenosine derivatives.
4.2 Detailed Methodology
Objective: Determine
-
Membrane Preparation:
-
Use CHO cells stably expressing human A3AR.[5]
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 1 mg protein/mL.
-
-
Assay Buffer:
-
50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Critical: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine which would otherwise compete with the radioligand.
-
-
Competition Binding:
-
Total Volume: 200 µL.
-
Radioligand:
-AB-MECA (0.5 nM final). Note: -NECA can be used but is non-selective; AB-MECA is preferred for A3. -
Non-Specific Binding (NSB): Define using 10 µM R-PIA or 100 µM NECA.
-
Test Compounds: Prepare serial dilutions (10 µM to 0.1 nM) in DMSO (final DMSO < 1%).
-
-
Incubation:
-
Incubate for 60 minutes at 37°C. (Equilibrium time is critical; boron clusters are lipophilic and may have slower on-rates).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of hydrophobic boron ligands).
-
Wash 3x with ice-cold buffer.[6]
-
-
Analysis:
References
-
Vincenzi, M., Bednarska, K., & Leśnikowski, Z. J. (2018). Comparative Study of Carborane- and Phenyl-Modified Adenosine Derivatives as Ligands for the A2A and A3 Adenosine Receptors Based on a Rigid in Silico Docking and Radioligand Replacement Assay. Molecules, 23(8), 1846.[8] Link
-
Bednarska, K., et al. (2019). Comparative study of inorganic, boron-rich cluster and organic, phenyl adenosine modifications: synthesis and properties.[2][9] Future Medicinal Chemistry, 11(11), 1267-1284.[9] Link
-
Kozioł, A., et al. (2020). Carborane-Based Ligands for Adenosine Receptors: Synthesis, Structure-Activity Relationship, and Biological Evaluation. International Journal of Molecular Sciences. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. Link
-
Creative Bioarray. Radioligand Binding Assay: Principles and Protocols. Creative Bioarray Services. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides as potent agonists for A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Carborane- and Phenyl-Modified Adenosine Derivatives as Ligands for the A2A and A3 Adenosine Receptors Based on a Rigid in Silico Docking and Radioligand Replacement Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of inorganic, boron-rich cluster and organic, phenyl adenosine modifications: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Adenosine-2',3'-O-phenylboronate
[1][2][3][4][5][6][7]
Executive Summary & Immediate Action
Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) is a cyclic boronate ester used primarily in nucleotide research and affinity chromatography.[1][2][3] For disposal purposes, it must be treated as Hazardous Chemical Waste .[3]
-
Primary Hazard: Hydrolysis releases Phenylboronic acid (Harmful if swallowed, Irritant) and Adenosine (Bioactive).[2][3]
-
Disposal Classification: Non-halogenated Organic Waste (if in DMSO/Methanol) or Solid Hazardous Waste.[3]
-
Drain Disposal: STRICTLY PROHIBITED. Do not discharge into municipal sewer systems due to boron content regulations and biological activity.[3]
Chemical Profile & Stability Analysis
To dispose of this compound safely, one must understand its reversible covalent chemistry. This compound is not a static salt; it is a dynamic ester subject to hydrolysis.[3]
Physiochemical Properties
| Property | Data | Relevance to Disposal |
| Molecular Formula | C₁₆H₁₆BN₅O₄ | Contains Boron (B); requires specific waste stream in some jurisdictions.[1][2][3] |
| Molecular Weight | 353.14 g/mol | N/A |
| Solubility | DMSO (High), Water (Low/Slight) | Dictates liquid waste segregation (Organic vs. Aqueous).[2][3] |
| Stability | pH-dependent | Hydrolyzes in acidic aqueous media to release phenylboronic acid.[1][3] |
| Physical State | White Powder | Dust generation risk during solid transfer.[3] |
The Hydrolysis Factor
In aqueous environments, particularly at pH < 7, Adenosine-2',3'-O-phenylboronate hydrolyzes.[1][2][3] Disposal protocols must account for the breakdown products, primarily Phenylboronic acid , which carries specific GHS hazards (H302: Harmful if swallowed).[2][3]
Figure 1: Hydrolysis pathway.[3] In the presence of moisture or acid, the compound degrades into its constituent parts, necessitating safety precautions for Phenylboronic acid.[2][3]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Powder/Lyophilized)
Applicable for: Expired stocks, spilled solids, or surplus powder.[2][3]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[3] If creating dust, use a P95 respirator or work inside a fume hood.
-
Primary Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Do not use standard trash bags; the boronate ester can leach if the bag is compromised by other wet waste.
-
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed jar into the laboratory's designated Solid Hazardous Waste drum.
Scenario B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, chromatography fractions, or stock solutions in DMSO.[2][3]
Critical Decision: Is the solvent Organic or Aqueous?
1. Organic Solutions (e.g., DMSO, Methanol, Ethanol)[2][3]
-
Segregation: Pour into the Non-Halogenated Organic Solvent waste container.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid), as organic boronic derivatives can react exothermically.[2][3]
-
Labeling: List "DMSO" (or relevant solvent) as the primary constituent and "Adenosine-2',3'-O-phenylboronate (<1%)" as a trace contaminant.
2. Aqueous Solutions (e.g., Buffers, HPLC Mobile Phases)[2][3]
-
Segregation: Pour into the Aqueous Hazardous Waste container.
-
Boron Regulations: Many municipalities have strict limits on Boron discharge (often <1 ppm).[3] Do not pour down the sink.
-
pH Adjustment (Optional): If the solution is highly acidic, neutralize to pH 6-8 before adding to the central waste carboy to prevent off-gassing or unexpected hydrolysis reactions in the waste drum.
Scenario C: Contaminated Debris
Applicable for: Pipette tips, weigh boats, syringes.[1][2][3]
-
Gross Contamination: If items are heavily coated with powder, place them in a sealed Ziploc bag before discarding.[3]
-
Disposal Stream: Discard into the Chemically Contaminated Solid Waste bin (often a yellow or red bin, distinct from biohazard).[3]
-
Sharps: If using needles to inject solutions, dispose of immediately in a puncture-proof sharps container labeled "Chemical Sharps."
Disposal Decision Tree
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 2: Operational decision tree for segregating Adenosine-2',3'-O-phenylboronate waste.
Regulatory & Compliance Context
Boron Discharge Limits
While Adenosine is biologically benign in small quantities, the phenylboronate moiety introduces Boron into the waste stream.[3]
-
EPA/Local Water Authorities: Boron is frequently monitored in wastewater.[3] Standard municipal treatment does not effectively remove boron.
-
Compliance Rule: Never dilute this substance to "flush it."[3] Always collect it.
RCRA Considerations (USA)[2][3][4]
-
Classification: This compound is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33).[1][3]
-
Generator Knowledge: However, under "Generator Knowledge," the user must classify it based on characteristics.[2][3] Due to the toxicity of the hydrolysis product (Phenylboronic acid) , it should be managed as Toxic Waste to ensure environmental stewardship.[3]
Emergency Spill Procedures
References
A Senior Application Scientist's Guide to Handling Adenosine-2',3'-O-phenylboronate
Synthesized Hazard Assessment
The primary physical form of Adenosine-2',3'-O-phenylboronate is a solid powder. The principal routes of occupational exposure are inhalation of airborne dust, eye contact, and skin contact.[1][2] The hazard profile is synthesized from its parent moieties:
-
Adenosine Moiety: Generally considered to have low acute toxicity, but can act as a mechanical irritant to the eyes and respiratory system when handled as a powder.[3][4][5]
-
Phenylboronic Acid Moiety: Boronic acids are widely used in organic synthesis and are considered relatively stable and non-toxic.[6][7] However, like boric acid, they can cause irritation to the respiratory tract.[2] Animal studies on boric acid have indicated potential effects on the testes with long-term or repeated high-dose exposure.[2][8]
Given the lack of specific toxicological data for the combined molecule, a conservative approach is mandated. We must assume it may be irritating to the mucous membranes, skin, and respiratory tract.[3]
The Hierarchy of Controls: Engineering First
Before considering Personal Protective Equipment (PPE), the primary method for exposure control must be robust engineering solutions. PPE should be viewed as the final line of defense.
-
Primary Containment: All weighing and handling of powdered Adenosine-2',3'-O-phenylboronate must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the generation of inhalable dust in the general laboratory environment.[3][9]
-
Ventilation: Ensure general laboratory ventilation is adequate to maintain air quality. Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[9]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE is based on minimizing all potential routes of exposure identified in our hazard assessment.
Respiratory Protection
Inhalation of fine particulates is a primary concern.[8]
-
Requirement: When handling the solid compound outside of a sealed container, a NIOSH-approved respirator is mandatory.
-
Specification: An N95 disposable dust/mist respirator is the minimum requirement for handling small quantities within a fume hood.[10] For larger quantities or situations with a higher potential for aerosolization, a respirator with a P100 filter may be warranted.[11]
-
Causality: Since no occupational exposure limit (OEL) is established for this compound, respiratory protection is essential to mitigate the risk from inhaling a substance whose long-term effects are not fully characterized.[3]
Eye and Face Protection
The powder can cause mechanical irritation to the eyes.[2]
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.
-
Specification: Goggles must provide a complete seal around the eyes to prevent airborne particles from entering. When there is a significant risk of a splash or a large amount of dust being generated, a face shield should be worn in addition to goggles.[9]
Hand Protection
Direct skin contact should always be avoided.
-
Requirement: Chemically resistant gloves must be worn.
-
Specification: Nitrile gloves are a suitable choice.[9] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12]
-
Best Practice: Double-gloving can be considered when handling larger quantities or for prolonged procedures. Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.[12]
Skin and Body Protection
-
Requirement: A protective laboratory coat is mandatory.
-
Specification: The lab coat should be fully buttoned. For tasks with a higher risk of contamination, a disposable apron or disposable sleeves worn over the lab coat are recommended.[9] Protective clothing should not be worn outside of the laboratory.[4]
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Before handling the compound, don all required PPE in the correct order: lab coat, respirator, goggles, and then gloves.
-
Handling: Conduct all manipulations, including weighing and preparing solutions, within the fume hood to minimize dust exposure. Use a spatula for transfers and avoid actions that could create airborne dust.
-
Spill Response: In case of a small spill, carefully moisten the material with a suitable solvent (if chemically compatible) to prevent dusting, and then sweep the substance into a covered container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, decontaminate the work area and any equipment used. Wipe down surfaces with an appropriate cleaning agent.
-
PPE Doffing & Disposal: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of all contaminated disposable items (gloves, bench paper, wipes, etc.) in a clearly labeled hazardous waste container.
Waste Disposal Plan
All materials contaminated with Adenosine-2',3'-O-phenylboronate must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated gloves, disposable lab coats, bench paper, and any other contaminated materials. These must be collected in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[10][13] Do not dispose of this chemical down the drain.[13]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps in the safe handling workflow for Adenosine-2',3'-O-phenylboronate.
Caption: Safe handling workflow from preparation to disposal.
Occupational Exposure Limits for Related Compounds
While no specific OEL exists for Adenosine-2',3'-O-phenylboronate, the limits for boric acid provide essential context for the potential hazards of the boronic acid moiety.
| Compound | Regulatory Body | Exposure Limit (Inhalable Fraction) | Notes |
| Boric Acid | ACGIH | TLV-TWA: 2 mg/m³ | Not classifiable as a human carcinogen (A4).[2] |
| ACGIH | TLV-STEL: 6 mg/m³ | Short-Term Exposure Limit.[2] | |
| OSHA | PEL: 15 mg/m³ (Total Dust) | Regulated as "Particulate Not Otherwise Classified".[1] |
-
ACGIH TLV-TWA: Threshold Limit Value - Time-Weighted Average over an 8-hour workday.
-
STEL: Short-Term Exposure Limit.
-
OSHA PEL: Permissible Exposure Limit.
References
-
Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. [Link]
-
AmericanBio. (2014). ADENOSINE 5' TRIPHOSPHATE (ATP) - Safety Data Sheet. [Link]
-
Hospira. (2019). Adenosine Simplist PFS - SAFETY DATA SHEET. [Link]
-
ILO and WHO. (2021). ICSC 0991 - BORIC ACID. [Link]
-
Sagent Pharmaceuticals, Inc. (2010). Adenosine Injection, USP Material Safety Data Sheet (MSDS). [Link]
-
Pallav Chemicals. Adenosine MATERIAL SAFETY DATA SHEET. [Link]
-
Bio-Connect. (2017). Adenosine SAFETY DATA SHEET. [Link]
-
Occupational Safety and Health Administration (OSHA). BORIC ACID. [Link]
-
AMERICAN BORATE COMPANY. Boric Acid Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention (CDC). Boron oxide - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Carl ROTH. Safety Data Sheet - Adenosine. [Link]
-
DC Fine Chemicals. Safety Data Sheet - Adenosine. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Georganics. Boronic acids derivatives. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. [Link]
Sources
- 1. etimineusa.com [etimineusa.com]
- 2. ICSC 0991 - BORIC ACID [chemicalsafety.ilo.org]
- 3. bio.vu.nl [bio.vu.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. americanborate.com [americanborate.com]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. bestcareambulance.org [bestcareambulance.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron oxide [cdc.gov]
- 12. pallavchemicals.com [pallavchemicals.com]
- 13. mtech.edu [mtech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
